uroporphyrin III
Description
Properties
CAS No. |
18273-06-8 |
|---|---|
Molecular Formula |
C40H38N4O16 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
PMCXJBQHQIFCOG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Synonyms |
uroporphyrin III |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Uroporphyrin III Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uroporphyrinogen III is the first macrocyclic intermediate in the biosynthesis of all tetrapyrrole compounds, including heme, chlorophyll, siroheme, and vitamin B12.[1] Its synthesis is a critical juncture in the highly conserved heme biosynthetic pathway. The pathway involves the sequential action of two key enzymes, hydroxymethylbilane (B3061235) synthase and uroporphyrinogen III synthase, which together convert four molecules of the monopyrrole porphobilinogen (B132115) into the asymmetric, physiologically essential uroporphyrinogen III isomer.[2]
Deficiencies in the enzymes of this pathway can lead to a group of genetic disorders known as porphyrias. Specifically, defects in uroporphyrinogen III synthase are the cause of Congenital Erythropoietic Porphyria (CEP), or Günther's disease, a severe disorder characterized by the accumulation of non-functional uroporphyrinogen I.[3][4] Understanding the intricate mechanisms, kinetics, and regulation of this pathway is therefore of paramount importance for the diagnosis and development of therapeutic strategies for these debilitating diseases.
This guide provides a detailed technical overview of the core enzymatic steps leading to uroporphyrinogen III, quantitative data on enzyme kinetics, detailed experimental protocols for enzyme activity analysis, and visual representations of the key processes.
The Core Biosynthetic Pathway
The formation of uroporphyrinogen III from four molecules of porphobilinogen (PBG) is catalyzed by two cytosolic enzymes: Hydroxymethylbilane Synthase and Uroporphyrinogen III Synthase.[5]
2.1 Step 1: Formation of Hydroxymethylbilane by Hydroxymethylbilane Synthase (HMBS)
Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), catalyzes the head-to-tail condensation of four PBG molecules to form the linear tetrapyrrole, hydroxymethylbilane (HMB).[6] This polymerization process occurs in a stepwise fashion and involves a unique dipyrromethane (DPM) cofactor covalently bound to a cysteine residue in the active site of the enzyme.[6] The DPM cofactor acts as a primer, and the tetrapyrrole chain is built upon it through a series of stable enzyme-intermediate complexes (ES, ES₂, ES₃, and ES₄).[6] Each step involves the deamination of a PBG molecule, which is then added to the growing polypyrrole chain.[6] Finally, the completed HMB product is released from the enzyme by hydrolysis.[6]
2.2 Step 2: Cyclization to Uroporphyrinogen III by Uroporphyrinogen III Synthase (UROS)
The highly unstable HMB is the direct substrate for uroporphyrinogen III synthase (UROS), also called cosynthase.[2] UROS catalyzes the rapid cyclization of HMB to form uroporphyrinogen III.[2] This is not a simple ring closure; the reaction involves the remarkable inversion of the fourth (D) pyrrole (B145914) ring of the linear HMB molecule before it is linked to the first (A) ring.[3][7] This inversion results in the asymmetric AP-AP-AP-PA arrangement of the acetate (B1210297) (A) and propionate (B1217596) (P) side chains, which is characteristic of the physiologically vital type III isomer.[2]
In the absence of UROS, HMB spontaneously and non-enzymatically cyclizes to form uroporphyrinogen I, a symmetric isomer (AP-AP-AP-AP) that cannot be further metabolized in the heme pathway.[3][5] The accumulation of this non-functional isomer is a hallmark of CEP.[3] The enzymatic mechanism is believed to proceed through a highly specific spiro-pyrrolenine intermediate, which facilitates the necessary rearrangement and cyclization.[7][8]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the core enzymes provide insight into the efficiency and regulation of the pathway. This data is crucial for developing enzyme assays and for understanding the impact of mutations on enzyme function.
| Enzyme | Organism | Substrate | Km (μM) | Vmax (nmol·mg⁻¹·h⁻¹) | Reference |
| Hydroxymethylbilane Synthase | Homo sapiens | Porphobilinogen | 28 ± 1 | 2996 ± 9 | [9] |
| Uroporphyrinogen III Synthase | Homo sapiens | Hydroxymethylbilane | - | - | - |
Note: Kinetic data for human Uroporphyrinogen III Synthase is less commonly reported in literature abstracts due to the instability of its substrate, hydroxymethylbilane. Assays are often performed under conditions of substrate saturation.
Experimental Protocols
Analyzing the activity of HMBS and UROS is fundamental for both basic research and clinical diagnostics. The coupled-enzyme assay is a widely used method for determining UROS activity, as it generates the unstable HMB substrate in situ.[10][11]
4.1 Protocol: Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity
This protocol is adapted from methods described for determining UROS activity in cell lysates.[10][12]
Principle: The assay measures UROS activity by quantifying the uroporphyrinogen III produced. The substrate for UROS, hydroxymethylbilane (HMB), is generated from porphobilinogen (PBG) by the action of purified HMBS. The total uroporphyrinogen formed (I and III isomers) reflects the activity of HMBS, while the amount of the III isomer specifically reflects the activity of UROS. The uroporphyrinogen products are unstable and are oxidized to their corresponding fluorescent uroporphyrins for quantification by HPLC.[10][13]
Reagents & Materials:
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Porphobilinogen (PBG) solution
-
Purified, recombinant Hydroxymethylbilane Synthase (HMBS)
-
Sample containing Uroporphyrinogen III Synthase (e.g., erythrocyte lysate, purified protein)
-
Trichloroacetic acid (TCA)
-
Iodine solution (for oxidation)
-
Sodium metabisulfite (B1197395) (to stop oxidation)
-
HPLC system with fluorescence detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, a saturating concentration of PBG, and a defined amount of purified HMBS.
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Add the UROS-containing sample to the reaction mixture to start the reaction. A control reaction containing heat-inactivated UROS or buffer should be run in parallel.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.[10]
-
Termination: Stop the enzymatic reaction by adding cold TCA. Centrifuge to pellet the precipitated protein.
-
Oxidation: Transfer the supernatant to a new tube. Add iodine solution and incubate in the dark to oxidize the uroporphyrinogens to uroporphyrins.
-
Quenching: Stop the oxidation by adding sodium metabisulfite.
-
Analysis: Analyze the sample by reverse-phase HPLC with fluorescence detection to separate and quantify the uroporphyrin I and uroporphyrin III isomers.[10][13]
-
Calculation: UROS activity is calculated based on the amount of this compound formed per unit time per milligram of protein.
Conclusion
The biosynthesis of uroporphyrinogen III is a fundamental metabolic pathway, the integrity of which is essential for life. The coordinated action of hydroxymethylbilane synthase and uroporphyrinogen III synthase ensures the efficient and stereospecific production of the correct macrocyclic precursor for all subsequent tetrapyrroles. A thorough understanding of the mechanisms, kinetics, and methods for analyzing these enzymes is critical for researchers in the fields of biochemistry, genetics, and pharmacology. This knowledge underpins the development of diagnostics for porphyrias and provides a foundation for exploring novel therapeutic interventions targeting this crucial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 3. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. scispace.com [scispace.com]
- 6. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Uroporphyrinogen III Synthase in Heme Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heme, an iron-containing protoporphyrin, is an indispensable prosthetic group for a vast array of hemoproteins that mediate fundamental biological processes, including oxygen transport, drug metabolism, and cellular respiration. The biosynthesis of heme is a highly regulated, eight-step enzymatic cascade. A critical juncture in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the asymmetric, physiologically relevant uroporphyrinogen III. This intricate cyclization and inversion reaction is catalyzed by the cytosolic enzyme uroporphyrinogen III synthase (UROS). Deficiencies in UROS activity disrupt the pathway, leading to the accumulation of non-functional porphyrin isomers and the manifestation of the debilitating genetic disorder, congenital erythropoietic porphyria (CEP). This technical guide provides an in-depth exploration of the core functions of UROS, including its enzymatic mechanism, structural biology, and the profound clinical implications of its dysfunction. We present a consolidation of quantitative data on UROS kinetics and the impact of pathogenic mutations, detailed experimental protocols for assessing its activity, and logical diagrams to visualize its role in the broader context of heme metabolism and disease. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of heme synthesis, porphyrias, and the development of novel therapeutic interventions.
Introduction to Heme Synthesis and the Significance of Uroporphyrinogen III Synthase
The synthesis of heme is a vital metabolic pathway that occurs in most mammalian cells, with the highest rates observed in the bone marrow for hemoglobin production and the liver for cytochrome P450 enzymes.[1] The pathway initiates in the mitochondria, moves to the cytosol for several steps, and concludes back in the mitochondria with the insertion of iron into protoporphyrin IX.[2][3]
Uroporphyrinogen III synthase (UROS), also known as cosynthase, catalyzes the fourth step of this pathway.[4] It acts upon the unstable linear tetrapyrrole, hydroxymethylbilane (also called preuroporphyrinogen), which is synthesized by the preceding enzyme, porphobilinogen (B132115) deaminase (also known as hydroxymethylbilane synthase).[5][6] The reaction catalyzed by UROS is remarkable; it involves the cyclization of hydroxymethylbilane and the simultaneous inversion of the fourth (D) pyrrole (B145914) ring to form uroporphyrinogen III.[7][8] This specific isomer, with its asymmetrically arranged side chains, is the sole precursor for all subsequent biologically functional tetrapyrroles, including heme, chlorophylls, and cobalamins (vitamin B12).[9][10]
In the absence of sufficient UROS activity, hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer uroporphyrinogen I.[6][11] Uroporphyrinogen I can be further metabolized to coproporphyrinogen I, but this molecule cannot proceed further in the heme synthesis pathway and accumulates in the body.[1] The accumulation of these type I porphyrin isomers is the biochemical hallmark of congenital erythropoietic porphyria (CEP), a severe genetic disorder.[12][13]
Enzymatic Mechanism and Structural Biology of Uroporphyrinogen III Synthase
The "Spiro" Mechanism of Catalysis
The conversion of the linear hydroxymethylbilane to the cyclic uroporphyrinogen III by UROS is a complex intramolecular rearrangement. The widely accepted mechanism is the "spiro" mechanism.[9][14] This proposed mechanism involves the formation of a spiro-pyrrolenine intermediate.[7] The reaction is thought to proceed via the loss of a hydroxyl group from the substrate, leading to the formation of an azafulvene intermediate, which then cyclizes to form the spiro intermediate.[14] Subsequent rearrangement of this intermediate results in the formation of the type III isomer with the characteristic inverted D ring.[14]
Structural Insights into UROS Function
The crystal structure of human uroporphyrinogen III synthase reveals a protein composed of two α/β domains connected by a β-ladder.[8][15] The active site is situated in a large cleft between these two domains.[4][16] Structural studies, including those of the enzyme from Thermus thermophilus, have demonstrated considerable conformational flexibility, suggesting that movement of the domains may be crucial for substrate binding and product release.[7][12] The binding of the product, uroporphyrinogen III, within the active site is stabilized by a network of hydrogen bonds between the carboxylate side chains of the product and the main chain amides of the enzyme.[12] Interestingly, mutagenesis studies of conserved residues within the active site have not identified any single amino acid as being absolutely essential for catalysis, suggesting that the enzyme's mechanism may not rely on classical acid-base catalysis but rather on providing a specific environment that facilitates the intricate rearrangement of the substrate.[16]
Clinical Relevance: Uroporphyrinogen III Synthase Deficiency and Congenital Erythropoietic Porphyria (CEP)
A deficiency in UROS activity, resulting from mutations in the UROS gene located on chromosome 10, is the underlying cause of congenital erythropoietic porphyria (CEP), also known as Günther's disease.[4][8] This is a rare, autosomal recessive disorder characterized by the lifelong overproduction and accumulation of type I porphyrin isomers (uroporphyrin I and coproporphyrin I).[12][13]
The clinical manifestations of CEP can be severe and debilitating. The deposition of porphyrins in various tissues leads to:
-
Severe Cutaneous Photosensitivity: Porphyrins are photosensitizing molecules that, upon exposure to light, generate reactive oxygen species that damage surrounding tissues. This results in blistering, increased skin fragility, and scarring, particularly in sun-exposed areas.[17][18]
-
Hemolytic Anemia: The accumulation of porphyrins in red blood cells leads to their premature destruction (hemolysis), resulting in anemia of varying severity.[1][17]
-
Splenomegaly: The spleen becomes enlarged as it works to remove the damaged red blood cells from circulation.[17]
-
Erythrodontia: Porphyrins deposit in the teeth, causing a reddish-brown discoloration that fluoresces under ultraviolet light.[18]
-
Other Complications: These can include bone fragility, corneal scarring, and in severe cases, hydrops fetalis in utero.[1][17]
The severity of CEP is directly correlated with the extent of the UROS enzyme deficiency, which in turn is determined by the nature of the UROS gene mutations.[1]
UROS Gene Mutations and Their Impact on Enzyme Function
Over 35 mutations in the UROS gene have been identified as causative for CEP.[4][19] The majority of these are missense mutations that result in a single amino acid substitution in the UROS protein.[19] The most common mutation, found in approximately one-third of CEP cases, is Cys73Arg (C73R).[4][19]
Many of these missense mutations do not directly affect the catalytic residues but rather impact the stability and folding of the UROS protein.[7] For instance, the C73R mutation leads to a significant decrease in the kinetic stability of the enzyme, causing it to be rapidly degraded by the cellular proteasome pathway.[20] While the purified C73R mutant protein may retain some intrinsic enzymatic activity, its instability within the cellular environment leads to a profound functional deficiency.[7][21] This understanding of mutation-induced protein instability has opened avenues for exploring therapeutic strategies aimed at rescuing the function of mutant UROS, such as the use of pharmacological chaperones or proteasome inhibitors.[20]
Quantitative Data on Uroporphyrinogen III Synthase
The following tables summarize key quantitative data related to UROS activity and the effects of specific mutations.
| Parameter | Value | Cell Type | Assay Method | Reference |
| Mean UROS Activity (Normal) | 7.41 ± 1.35 units/mg protein | Human Erythrocytes | Coupled-Enzyme Assay | [1] |
| Mean UROS Activity (Normal) | 7.64 ± 1.73 units/mg protein | Human Erythrocytes | Direct Assay | [1] |
| Mean UROS Activity (Normal) | 13.7 ± 1.39 units/mg protein | Human Cultured Lymphoblasts | Coupled-Enzyme Assay | [1] |
| Mean UROS Activity (Normal) | 17.6 ± 1.15 units/mg protein | Human Cultured Lymphoblasts | Direct Assay | [1] |
| Km for Hydroxymethylbilane | 5-20 µM | Purified Human Erythrocyte | Direct Assay | [19] |
| Specific Activity of Purified Enzyme | >300,000 units/mg | Purified Human Erythrocyte | Coupled-Enzyme Assay | [19] |
| pH Optimum | 7.4 | Purified Human Erythrocyte | Direct Assay | [19] |
| Table 1: Kinetic and Activity Parameters of Human Uroporphyrinogen III Synthase. |
| Mutation | Residual Activity (% of Wild-Type) | Comments | Reference |
| C73R | <1% (in prokaryotic expression) | The most common mutation, primarily causes protein instability. The purified enzyme retains ~30% activity. | [21] |
| P248Q | - | Leads to protein misfolding and premature degradation via the proteasome pathway. | [7] |
| T103A | 63.5 ± 1.1 | Mutagenesis study of conserved residues. | [22] |
| Y168F | 49.1 ± 1.3 | Mutagenesis study of conserved residues. | [22] |
| T228A | 32.2 ± 3.1 | Mutagenesis study of conserved residues. | [22] |
| Table 2: Impact of Selected UROS Mutations on Enzymatic Activity. |
Experimental Protocols
Coupled-Enzyme Assay for Uroporphyrinogen III Synthase Activity in Erythrocytes
This assay measures UROS activity by coupling it with the preceding enzyme in the heme synthesis pathway, hydroxymethylbilane synthase (HMBS), to generate the UROS substrate, hydroxymethylbilane, in situ from porphobilinogen.[1]
Materials:
-
Packed red blood cells
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Dithiothreitol (DTT)
-
Porphobilinogen (PBG) solution
-
Partially purified hydroxymethylbilane synthase (can be obtained from heat-treated erythrocyte lysates)
-
Trichloroacetic acid (TCA)
-
Iodine solution
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Prepare erythrocyte lysate by washing packed red blood cells with saline and lysing them in a hypotonic buffer.
-
Prepare the reaction mixture containing Tris-HCl buffer, DTT, PBG, and partially purified HMBS.
-
Initiate the reaction by adding a known amount of the erythrocyte lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Oxidize the uroporphyrinogen products to their stable uroporphyrin forms by adding a dilute iodine solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the uroporphyrin I and uroporphyrin III isomers.
-
Calculate UROS activity based on the amount of this compound formed per unit of time and protein concentration.
Expression and Purification of Recombinant Human Uroporphyrinogen III Synthase
This protocol describes a general workflow for producing recombinant UROS in E. coli for structural and functional studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human UROS cDNA with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole (B134444), lysozyme)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash and elution buffers
-
Dialysis buffer
-
SDS-PAGE analysis equipment
Procedure:
-
Transform the E. coli expression strain with the UROS expression vector.
-
Grow a culture of the transformed bacteria in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to the affinity chromatography resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant UROS from the resin using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).
-
Dialyze the eluted protein against a suitable storage buffer.
-
Assess the purity of the recombinant UROS by SDS-PAGE.
Visualizing the Role of Uroporphyrinogen III Synthase
The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving UROS.
Figure 1: The heme synthesis pathway highlighting the central role of Uroporphyrinogen III Synthase (UROS).
Figure 2: Logical relationship between UROS gene mutations and the pathology of Congenital Erythropoietic Porphyria.
Figure 3: Experimental workflow for the coupled-enzyme assay of UROS activity.
Conclusion and Future Directions
Uroporphyrinogen III synthase occupies a critical control point in the biosynthesis of heme, ensuring the production of the correct porphyrin isomer essential for life. The study of UROS has not only illuminated a fascinating enzymatic mechanism but has also provided a clear molecular basis for the devastating disease, congenital erythropoietic porphyria. For drug development professionals, a deep understanding of UROS structure, function, and the consequences of its deficiency is paramount for designing novel therapeutic strategies. Future research directions may focus on the development of potent and specific pharmacological chaperones to stabilize mutant UROS proteins, gene therapy approaches to correct the underlying genetic defect, and the exploration of substrate reduction therapies to alleviate the toxic accumulation of type I porphyrins. Continued investigation into the regulatory networks governing UROS expression and activity will further enhance our ability to intervene in this critical metabolic pathway.
References
- 1. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human uroporphyrinogen III synthase: NMR-based mapping of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 9. scilit.com [scilit.com]
- 10. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 11. karger.com [karger.com]
- 12. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medlineplus.gov [medlineplus.gov]
- 15. hplc assay method: Topics by Science.gov [science.gov]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. A systematic analysis of the mutations of the uroporphyrinogen III synthase gene in congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 21. researchgate.net [researchgate.net]
- 22. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
Uroporphyrinogen III: The Crucial Precursor to Life's Essential Pigments, Heme and Chlorophyll
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Uroporphyrinogen III, a tetrapyrrole molecule, stands as a critical juncture in the biosynthesis of two of life's most fundamental molecules: heme and chlorophyll (B73375).[1] This colorless macrocycle is the first common intermediate in the complex pathways leading to the iron-containing heme, essential for oxygen transport and cellular respiration, and the magnesium-containing chlorophyll, the cornerstone of photosynthesis.[2][3] The metabolic decision to commit uroporphyrinogen III to either the heme or chlorophyll branch is a tightly regulated process, representing a key control point in cellular metabolism. This technical guide provides a comprehensive overview of the enzymatic transformations of uroporphyrinogen III into heme and chlorophyll, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and plant sciences.
The Divergent Fates of Uroporphyrinogen III
The biosynthetic journey from uroporphyrinogen III to either heme or chlorophyll involves a series of distinct enzymatic steps. The initial divergence occurs with the decarboxylation of uroporphyrinogen III, a step common to both pathways in many organisms.[1] Subsequently, the pathways diverge definitively at the point of metal ion insertion into the protoporphyrin IX ring.[4]
The Heme Biosynthesis Pathway
The conversion of uroporphyrinogen III to heme is a four-step enzymatic process that primarily occurs in the mitochondria and cytosol of animal cells.[5][6]
-
Decarboxylation to Coproporphyrinogen III: The enzyme uroporphyrinogen decarboxylase (UROD) catalyzes the sequential removal of the four acetyl side chains from uroporphyrinogen III to form coproporphyrinogen III.[7]
-
Oxidative Decarboxylation to Protoporphyrinogen (B1215707) IX: Coproporphyrinogen III is then transported into the mitochondria where coproporphyrinogen oxidase (CPOX) facilitates the oxidative decarboxylation of two propionate (B1217596) side chains to form protoporphyrinogen IX.[8]
-
Oxidation to Protoporphyrin IX: Protoporphyrinogen oxidase (PPOX) subsequently catalyzes the six-electron oxidation of the colorless protoporphyrinogen IX to the colored, conjugated protoporphyrin IX.[7]
-
Iron Insertion to Form Heme: In the final step, the enzyme ferrochelatase (FECH) inserts a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring to produce heme (iron-protoporphyrin IX).[7]
The Chlorophyll Biosynthesis Pathway
In plants and other photosynthetic organisms, the synthesis of chlorophyll from uroporphyrinogen III follows a more intricate path, largely taking place within the chloroplasts.[3][9]
-
Decarboxylation to Coproporphyrinogen III: Similar to the heme pathway, uroporphyrinogen decarboxylase (UROD) converts uroporphyrinogen III to coproporphyrinogen III.[1]
-
Conversion to Protoporphyrin IX: A series of enzymatic reactions, including the action of coproporphyrinogen oxidase, leads to the formation of protoporphyrin IX.[9]
-
Magnesium Insertion: The key branching point from the heme pathway is the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX ring, a reaction catalyzed by the multi-subunit enzyme magnesium chelatase.[4]
-
Further Modifications: Following magnesium insertion, a series of enzymatic modifications, including methylation by S-adenosyl-L-methionine:magnesium-protoporphyrin IX methyltransferase, cyclization to form a fifth ring, and the reduction of a pyrrole (B145914) ring, ultimately lead to the formation of chlorophyllide.[8]
-
Phytol (B49457) Tail Addition: Finally, the enzyme chlorophyll synthase attaches a long hydrocarbon phytol tail to chlorophyllide, yielding the final chlorophyll molecule.[10]
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for the enzymes involved in the conversion of uroporphyrinogen III to heme and chlorophyll. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
Table 1: Heme Biosynthesis Enzyme Kinetics
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference(s) |
| Uroporphyrinogen Decarboxylase (UROD) | Human Erythrocytes | Uroporphyrinogen III | - | 9,970 units/mg protein | [11] |
| Coproporphyrinogen Oxidase (CPOX) | P. megaterium | Coproporphyrinogen III | 3.95 | k_cat_ of 0.63 min⁻¹ | [12] |
| Coproporphyrinogen Oxidase (CPOX) | E. coli | Coproporphyrinogen III | 3.1 | 8827 U mg⁻¹ | [13] |
| Ferrochelatase (FECH) | Human Liver | Protoporphyrin IX | 0.5 | 8.7 nmol/h/mg protein (for iron) | [5] |
| Ferrochelatase (FECH) | Porcine | Mesoporphyrin IX | 6.6 | k_cat_ ~11-fold higher for forward reaction | [14] |
| Ferrochelatase (FECH) | Porcine | Zn²⁺ | 1.1 | - | [14] |
| Ferrochelatase (FECH) | Porcine | Heme | 5.7 | - | [14] |
Table 2: Chlorophyll Biosynthesis Enzyme Kinetics
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference(s) |
| Magnesium Chelatase (BchI/BchD/BchH) | Rhodobacter capsulatus | BchH-proto | Sigmoidal kinetics (Hill coeff. 1.85) | - | [15] |
| S-adenosyl-L-methionine:magnesium-protoporphyrin IX methyltransferase | Synechocystis PCC6803 | Magnesium Deuteroporphyrin IX | - | Proceeds via a ternary complex | [16] |
| Chlorophyll Synthase | Synechocystis sp. PCC 6803 | Chlorophyllide a | 0.1 mM (with GGPP) | - | [17] |
Experimental Protocols
This section provides detailed methodologies for assaying the activity of key enzymes in the heme and chlorophyll biosynthesis pathways.
Uroporphyrinogen Decarboxylase (UROD) Activity Assay
This protocol is adapted from methods used for determining UROD activity in erythrocytes.[18][19][20]
Materials:
-
Whole blood sample collected in a green-top (heparin) tube.[20]
-
Pentacarboxylic acid porphyrinogen (B1241876) I (PPI) as substrate.[18]
-
Trichloroacetic acid/dimethyl sulfoxide (B87167) solution.[18]
-
Mesoporphyrin (internal standard).[18]
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[18]
Procedure:
-
Prepare a hemolysate from the whole blood sample.[19]
-
Incubate a known amount of the hemolysate with the PPI substrate at 37°C for 30 minutes at pH 6.0.[18]
-
Stop the reaction by adding the trichloroacetic acid/dimethyl sulfoxide solution containing the mesoporphyrin internal standard.[18]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of coproporphyrin produced.[18]
-
Calculate the enzyme activity based on the amount of product formed over time, normalized to the amount of protein in the hemolysate.[19]
Coproporphyrinogen Oxidase (CPOX) Activity Assay
This protocol is based on a sensitive radiochemical assay.[10][21]
Materials:
-
[¹⁴C]-labeled coproporphyrinogen substrate.[21]
-
Tissue homogenate or cell lysate.
-
Tris-HCl buffer, pH 7.2, containing bovine serum albumin.[10]
-
Scintillation counter.
Procedure:
-
Prepare the [¹⁴C]-coproporphyrinogen substrate.[21]
-
Prepare the reaction mixture containing Tris-HCl buffer and the tissue homogenate.[10]
-
Initiate the reaction by adding the [¹⁴C]-coproporphyrinogen substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the product.
-
Quantify the amount of [¹⁴C]-protoporphyrin formed using a scintillation counter.[21]
-
Calculate the enzyme activity based on the amount of radiolabeled product formed.
Ferrochelatase (FECH) Activity Assay
This protocol utilizes a fluorimetric assay with non-natural substrates for ease of measurement.[22][23]
Materials:
-
Cell or mitochondrial preparation.[22]
-
TGD buffer (Tris buffered glycerol (B35011) with dithiothreitol).[23]
-
Incubation buffer (Tris, Bicine, Tween 20, palmitic acid).[23]
-
Zinc acetate (B1210297) solution (substrate).[23]
-
Mesoporphyrin IX solution (substrate).[23]
-
Stop reagent (EDTA in DMSO/methanol).[23]
-
Ultra-Performance Liquid Chromatography (UPLC) system with a fluorescence detector.[23]
Procedure:
-
Prepare a cell homogenate in TGD buffer and determine the protein concentration.[23]
-
Prepare reaction mixtures with the cell homogenate, incubation buffer, and zinc acetate. Include a boiled enzyme control.[23]
-
Pre-incubate the mixtures at 37°C for 5 minutes.[23]
-
Initiate the reaction by adding the mesoporphyrin IX substrate and incubate for 30 minutes at 37°C.[23]
-
Stop the reaction by adding the stop reagent and cool on ice.[23]
-
Centrifuge the samples to pellet debris.[23]
-
Inject the supernatant into the UPLC system and quantify the fluorescent product, zinc mesoporphyrin IX, against a standard curve.[23]
-
Calculate the ferrochelatase activity as nmol of product formed per minute per mg of protein.[22]
Magnesium Chelatase Activity Assay
This assay measures the ATP-dependent insertion of Mg²⁺ into a porphyrin substrate.[15]
Materials:
-
Purified subunits of magnesium chelatase (BchI, BchD, BchH).[15]
-
Protoporphyrin IX (substrate).
-
ATP solution.
-
Magnesium chloride (MgCl₂) solution.
-
Buffer solution (e.g., Tris-HCl).
-
A method to quantify Mg-protoporphyrin IX (e.g., HPLC with fluorescence detection).
Procedure:
-
Combine the purified BchI, BchD, and BchH subunits in a reaction buffer.[15]
-
Add protoporphyrin IX, ATP, and MgCl₂ to initiate the reaction.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a solvent like acetone/water).
-
Quantify the amount of Mg-protoporphyrin IX formed using a suitable analytical method.
-
Determine the enzyme activity based on the rate of product formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and a general experimental workflow for enzyme activity assays.
Caption: Heme biosynthesis pathway from uroporphyrinogen III.
Caption: Chlorophyll biosynthesis pathway from uroporphyrinogen III.
Caption: General experimental workflow for an enzyme activity assay.
Conclusion
Uroporphyrinogen III serves as the final common precursor for the biosynthesis of heme and chlorophyll, two molecules indispensable for aerobic life and photosynthesis, respectively. The enzymatic pathways that diverge from this critical intermediate are complex and subject to intricate regulatory mechanisms that ensure a balanced production of these vital tetrapyrroles. This technical guide provides a foundational resource for professionals engaged in the study of these pathways, offering a synthesis of current knowledge on the enzymatic conversions, quantitative data for key enzymes, and detailed experimental protocols. A thorough understanding of these biosynthetic routes is not only fundamental to basic science but also holds significant potential for applications in medicine, agriculture, and biotechnology, including the development of novel therapeutic agents and the engineering of more efficient photosynthetic organisms.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies of human liver ferrochelatase. Role of endogenous metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]
- 7. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Porcine ferrochelatase: the relationship between iron-removal reaction and the conversion of heme to Zn-protoporphyrin [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic analyses of the magnesium chelatase provide insights into the mechanism, structure, and formation of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. An assay of uroporphyrinogen decarboxylase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simplified method for determination of uroporphyrinogen decarboxylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Test Details [utmb.edu]
- 21. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FECH Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
The Spiro-Mechanism in Heme Synthesis: A Technical Guide to the Enzymatic Formation of Uroporphyrinogen III
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of uroporphyrinogen III from hydroxymethylbilane (B3061235) is a critical, stereospecific step in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12. This reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS), also known as cosynthetase. A deficiency in UROS activity leads to the debilitating genetic disorder congenital erythropoietic porphyria (CEP), highlighting its importance in metabolic health. This technical guide provides an in-depth analysis of the enzymatic conversion, detailing the reaction mechanism, kinetic parameters, and experimental protocols for studying UROS. It is intended to be a comprehensive resource for researchers in biochemistry, enzymology, and drug development seeking to understand and manipulate this pivotal enzymatic process.
Introduction
The biosynthesis of heme is a highly conserved and essential pathway in most living organisms. Uroporphyrinogen III synthase (EC 4.2.1.75) catalyzes the fourth step in this pathway: the intramolecular rearrangement and cyclization of the linear tetrapyrrole hydroxymethylbilane (HMB) into the asymmetric macrocycle uroporphyrinogen III.[1][2] This reaction is remarkable as it involves the inversion of the D-pyrrole ring of HMB, leading to the physiologically relevant III isomer. In the absence of UROS, HMB spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer.[3] Understanding the intricacies of UROS function is paramount for developing therapies for porphyrias and for potential applications in synthetic biology.
The Enzymatic Reaction
Uroporphyrinogen III synthase is a monomeric enzyme that, in humans, has a molecular weight of approximately 29.5-30.0 kDa.[1] The enzyme does not require any cofactors for its catalytic activity.[1] The proposed mechanism for the UROS-catalyzed reaction is the "spiro-mechanism". This mechanism involves an initial cyclization of HMB to form a spiro-pyrrolenine intermediate.[4][5] This is followed by the cleavage of the bond between the C-15 methylene (B1212753) bridge and the D-ring, and subsequent re-cyclization to form the inverted D-ring of uroporphyrinogen III.[4]
Signaling Pathway: Heme Biosynthesis
The formation of uroporphyrinogen III is an integral part of the larger heme biosynthesis pathway. The following diagram illustrates the key steps leading to and immediately following the UROS-catalyzed reaction.
Enzymatic Reaction of Uroporphyrinogen III Synthase
The core reaction involves the conversion of the linear hydroxymethylbilane to the cyclic uroporphyrinogen III.
Quantitative Data
The kinetic parameters and optimal conditions for UROS activity have been characterized in various organisms. The following tables summarize key quantitative data for human and E. coli UROS.
| Parameter | Human Uroporphyrinogen III Synthase | Reference |
| Km for Hydroxymethylbilane | 5-20 µM | [1] |
| 0.15 µM | [6] | |
| Optimal pH | 7.4 | [1] |
| 8.2 | [6] | |
| Isoelectric Point (pI) | 5.5 | [1] |
| Molecular Weight | ~29.5 - 30.0 kDa | [1] |
| Parameter | E. coli Uroporphyrinogen III Synthase | Reference |
| Km for Hydroxymethylbilane | 5 µM | [7][8] |
| Optimal pH | 7.8 | [7][8] |
| Isoelectric Point (pI) | 5.2 | [7][8] |
| Molecular Weight | 28 kDa | [7][8] |
| Specific Activity | 1500 units/mg | [7][8] |
| Activators / Inhibitors | Effect on Human Uroporphyrinogen III Synthase | Reference |
| Activators | Na+, K+, Mg2+, Ca2+ | [1] |
| Inhibitors | Cd2+, Cu2+, Hg2+, Zn2+ | [1] |
Experimental Protocols
The study of UROS requires reliable methods for enzyme activity assays, protein purification, and substrate synthesis.
Expression and Purification of Recombinant Human Uroporphyrinogen III Synthase
An efficient procedure for obtaining recombinant human UROS involves expression in E. coli and subsequent purification. Glycerol can be used to stabilize the enzyme in the cell lysate.[9] A typical purification protocol may involve affinity chromatography followed by size-exclusion chromatography to yield a homogenous and active enzyme preparation.[3]
Synthesis of the Substrate: Hydroxymethylbilane
Hydroxymethylbilane is an unstable intermediate. For enzymatic assays, it can be synthesized in situ using a coupled-enzyme reaction or prepared synthetically.
Enzymatic Synthesis (Coupled Assay):
This is often the more convenient method. Porphobilinogen (PBG) is converted to hydroxymethylbilane by porphobilinogen deaminase (also known as hydroxymethylbilane synthase, HMBS).[10] The HMBS can be obtained from heat-treated erythrocyte lysates.[10]
Uroporphyrinogen III Synthase Activity Assay
Two primary types of assays are used to measure UROS activity: the coupled-enzyme assay and the direct assay.[10]
4.3.1. Coupled-Enzyme Assay Protocol
This method is well-suited for routine diagnostics and monitoring purification.[10]
-
Substrate Generation: Incubate porphobilinogen (PBG) with a source of hydroxymethylbilane synthase (HMBS), such as a heat-treated erythrocyte lysate, to generate hydroxymethylbilane.
-
Enzymatic Reaction: Add the UROS-containing sample to the reaction mixture containing the freshly prepared hydroxymethylbilane. Incubate at 37°C.
-
Reaction Termination and Oxidation: Stop the reaction by adding an acid, such as trichloroacetic acid. The uroporphyrinogen products are then oxidized to the stable, colored uroporphyrins by exposure to light or an oxidizing agent.
-
Quantification: The uroporphyrin I and III isomers are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[10][11] The amount of uroporphyrin III formed is a direct measure of UROS activity.
4.3.2. Direct Assay
This assay uses synthetically prepared hydroxymethylbilane as the substrate and is ideal for kinetic studies.[10] The subsequent steps of reaction termination, oxidation, and HPLC quantification are similar to the coupled-enzyme assay.
Experimental Workflow
The following diagram outlines a typical workflow for studying the enzymatic formation of uroporphyrinogen III.
Conclusion
The enzymatic formation of uroporphyrinogen III from hydroxymethylbilane by uroporphyrinogen III synthase is a fascinating and vital step in tetrapyrrole biosynthesis. The spiro-mechanism, while elegant, still holds many details to be uncovered. The data and protocols presented in this guide offer a solid foundation for researchers to delve into the study of this crucial enzyme. A deeper understanding of UROS will undoubtedly pave the way for novel therapeutic strategies for congenital erythropoietic porphyria and may inspire new approaches in biocatalysis and synthetic biology.
References
- 1. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 3. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Uroporphyrin III: A Pivotal Intermediate in Tetrapyrrole Biosynthesis and its Role in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uroporphyrin III, a tetrapyrrole molecule, occupies a central and indispensable role in the biochemistry of most life forms. As the first macrocyclic precursor, it stands at a critical metabolic branchpoint, directing the biosynthesis of a suite of vital compounds including heme, chlorophyll, vitamin B12, and siroheme.[1] The precise enzymatic control of its formation and subsequent modification is paramount for cellular function. Dysregulation of this pathway, often due to genetic enzymatic deficiencies, leads to a group of debilitating metabolic disorders known as porphyrias. This technical guide provides a comprehensive overview of the function of this compound in diverse biological systems, details the enzymatic processes governing its metabolism, and explores its clinical significance. Furthermore, it furnishes detailed experimental protocols for the quantification of this compound and related enzyme activities, and presents this information in a structured format to aid researchers and drug development professionals in their endeavors.
The Central Role of this compound in Biological Systems
Uroporphyrinogen III, the reduced and unstable precursor of this compound, is the foundational molecule from which all physiologically relevant tetrapyrroles are synthesized.[2][3] Its asymmetric structure, specifically the inverted D-ring, is crucial for the functionality of the downstream products.[1]
-
Heme Synthesis: In mammals, the primary fate of uroporphyrinogen III is its conversion into heme.[4][5] Heme is an iron-containing prosthetic group essential for a multitude of proteins, including hemoglobin for oxygen transport, myoglobin (B1173299) for oxygen storage, and cytochromes for electron transport and drug metabolism.[6][7] The majority of daily heme synthesis occurs in the bone marrow to support hemoglobin production, with the liver being the other major site for the synthesis of cytochrome P450 enzymes.[4]
-
Chlorophyll Biosynthesis: In plants and photosynthetic bacteria, uroporphyrinogen III is the precursor to chlorophyll, the primary pigment responsible for capturing light energy during photosynthesis.[3]
-
Siroheme and Vitamin B12 Synthesis: In certain microorganisms, uroporphyrinogen III is converted into siroheme, a prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, and into the complex corrin (B1236194) ring of vitamin B12 (cobalamin), a vital cofactor in various metabolic reactions.[1][8]
The Heme Biosynthesis Pathway: A Symphony of Enzymes
The synthesis of heme is a well-defined eight-step enzymatic pathway that takes place in both the mitochondria and the cytosol of the cell.[4][6] Uroporphyrinogen III is synthesized and modified in the cytosol.
Formation of Uroporphyrinogen III
The formation of uroporphyrinogen III is a two-step process catalyzed by two cytosolic enzymes:
-
Porphobilinogen (B132115) Deaminase (PBGD) , also known as hydroxymethylbilane (B3061235) synthase, catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB).[9]
-
Uroporphyrinogen III Synthase (UROS) then rapidly cyclizes HMB, simultaneously inverting the final D-ring to produce the asymmetric uroporphyrinogen III.[1][6] In the absence of UROS, HMB spontaneously cyclizes to form the non-functional, symmetric uroporphyrinogen I.[10]
Subsequent Metabolism of Uroporphyrinogen III
Uroporphyrinogen Decarboxylase (UROD) , another cytosolic enzyme, catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to yield coproporphyrinogen III.[11][12] This is the fifth step in the heme biosynthesis pathway.[12]
The following diagram illustrates the central part of the heme biosynthesis pathway focusing on this compound.
Clinical Significance: The Porphyrias
Genetic defects in the enzymes of the heme biosynthesis pathway lead to the accumulation of specific porphyrin precursors, resulting in a group of metabolic disorders known as porphyrias.[4] The accumulation of these intermediates is toxic and leads to a wide range of clinical manifestations.
Congenital Erythropoietic Porphyria (CEP)
Also known as Günther's disease, CEP is a rare autosomal recessive disorder caused by a marked deficiency in UROS activity.[7][13] This leads to the accumulation of the non-functional uroporphyrinogen I and its oxidized form, uroporphyrin I. The clinical features include severe cutaneous photosensitivity, blistering, reddish-brown teeth (erythrodontia), and hemolytic anemia.[13][14]
Porphyria Cutanea Tarda (PCT)
PCT is the most common type of porphyria and is caused by a deficiency in UROD activity.[4][12] It can be either familial (inherited) or sporadic (acquired). The decreased UROD activity leads to the accumulation of uroporphyrinogen III and heptacarboxylporphyrinogen in the liver, which are then oxidized to their respective porphyrins.[4] These porphyrins are transported to the skin, causing photosensitivity and blistering lesions.[4]
Quantitative Data
The quantification of uroporphyrins in biological fluids is crucial for the diagnosis and management of porphyrias. The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.
Table 1: Normal and Pathological Levels of Uroporphyrin in Biological Samples
| Biological Sample | Analyte | Normal Range | Pathological Conditions (Elevated Levels) | Reference |
| Urine (24-hour) | Total Porphyrins | 20 - 120 µg/L (25 - 144 nmol/L) | Porphyrias, Liver Disease, Lead Poisoning | [15] |
| Uroporphyrin | 0.7 - 7.4 mcg/g creatinine (B1669602) | Congenital Erythropoietic Porphyria, Porphyria Cutanea Tarda, Acute Intermittent Porphyria | [16] | |
| Blood (Plasma) | Total Porphyrins | 0 - 1.0 mcg/dL (0 - 15 nmol/L) | Cutaneous Porphyrias | [8] |
| Uroporphyrin | <2 mcg/dL (<2.4 nmol/L) | Porphyria Cutanea Tarda | [8] | |
| Erythrocytes | Total Porphyrins | <80 mcg/dL | Erythropoietic Protoporphyria, X-linked Dominant Protoporphyria, Congenital Erythropoietic Porphyria | [17] |
Table 2: Kinetic Parameters of Enzymes Involved in Uroporphyrinogen III Metabolism
| Enzyme | Substrate | Km | kcat | Source Organism | Reference |
| Uroporphyrinogen III Synthase (UROS) | Hydroxymethylbilane | 5 - 20 µM | - | Human Erythrocytes | [2] |
| Uroporphyrinogen Decarboxylase (UROD) | Uroporphyrinogen III | 7 x 10-8 M | 0.16 s-1 | Human | [1] |
Experimental Protocols
Accurate and reproducible measurement of uroporphyrins and related enzyme activities is essential for both clinical diagnosis and research. The following sections provide detailed methodologies for key experiments.
Quantification of this compound in Urine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the analysis of urinary porphyrins.
Workflow Diagram:
Methodology:
-
Sample Collection and Preparation:
-
Collect a 24-hour urine specimen, ensuring it is protected from light and kept cool during collection.
-
Mix the collected urine thoroughly and measure the total volume.
-
Take an aliquot of the urine and acidify it to a pH below 2.5 by adding concentrated hydrochloric acid.[2]
-
Centrifuge the acidified sample to pellet any precipitate.[18]
-
The clear supernatant is used for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is typically used.[2]
-
Mobile Phase: A gradient elution is employed, commonly using a two-solvent system. For example:
-
Solvent A: Ammonium acetate buffer (e.g., 1 M, pH 5.16).
-
Solvent B: An organic modifier such as acetonitrile (B52724) or methanol.[6]
-
-
Flow Rate: Typically around 1 mL/min.
-
Detection: A fluorescence detector is used with an excitation wavelength of approximately 405 nm and an emission wavelength around 620 nm.[6]
-
-
Quantification:
-
A calibration curve is generated using certified porphyrin standards (including uroporphyrin I and III).
-
The concentration of this compound in the urine sample is determined by comparing its peak area to the calibration curve.
-
Results are typically expressed in µg/g of creatinine to account for variations in urine concentration.[16]
-
Fluorometric Assay of Uroporphyrinogen III Synthase (UROS) Activity
This coupled-enzyme assay is a sensitive method to determine UROS activity in erythrocytes or other cell lysates.[18]
Methodology:
-
Substrate Generation (Hydroxymethylbilane):
-
The substrate for UROS, hydroxymethylbilane (HMB), is unstable and is therefore generated in situ.
-
Porphobilinogen (PBG) is incubated with a source of porphobilinogen deaminase (PBGD). A heat-treated erythrocyte lysate can serve as a convenient source of PBGD.[18]
-
-
UROS Reaction:
-
The cell lysate to be assayed for UROS activity is added to the reaction mixture containing the freshly generated HMB.
-
The mixture is incubated at 37°C for a defined period.
-
-
Termination and Oxidation:
-
The enzymatic reaction is stopped by the addition of a strong acid (e.g., HCl).
-
The uroporphyrinogen products (I and III) are oxidized to their stable, fluorescent uroporphyrin forms by exposure to light.
-
-
Quantification:
-
The uroporphyrin isomers (I and III) are separated and quantified by HPLC with fluorescence detection as described in the previous protocol.
-
UROS activity is calculated based on the amount of this compound formed per unit of time and protein concentration.
-
Extraction of this compound from Erythrocytes
This protocol describes the preparation of red blood cells for porphyrin analysis.
Methodology:
-
Blood Collection:
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).
-
-
Erythrocyte Isolation and Washing:
-
Centrifuge the whole blood to separate the plasma, buffy coat (white blood cells and platelets), and erythrocytes.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the packed red blood cells by resuspending them in cold isotonic saline (0.9% NaCl).
-
Centrifuge the cell suspension and discard the supernatant. Repeat the washing step at least two more times to obtain a pure erythrocyte pellet.
-
-
Lysis and Porphyrin Extraction:
-
Lyse the washed erythrocytes by adding a hypotonic solution (e.g., deionized water).
-
Extract the porphyrins from the lysate using an organic solvent mixture, such as ethyl acetate/acetic acid.
-
The porphyrins are then back-extracted into an acidic aqueous phase (e.g., HCl).
-
-
Analysis:
-
The acidic extract containing the porphyrins can then be analyzed by HPLC as previously described.
-
Conclusion
This compound is a molecule of fundamental importance in the biosphere, serving as the common precursor to a diverse array of essential tetrapyrrole cofactors. The intricate enzymatic machinery that governs its synthesis and metabolism underscores its significance in maintaining cellular homeostasis. The study of this compound and its associated enzymes is not only crucial for understanding basic biological processes but also for the diagnosis and potential therapeutic intervention in porphyrias. The detailed methodologies provided in this guide are intended to equip researchers and clinicians with the necessary tools to further investigate the multifaceted roles of this pivotal molecule.
References
- 1. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 2. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. scilit.com [scilit.com]
- 6. microbenotes.com [microbenotes.com]
- 7. news-medical.net [news-medical.net]
- 8. worthe-it.co.za [worthe-it.co.za]
- 9. researchgate.net [researchgate.net]
- 10. Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sketchviz.com [sketchviz.com]
- 16. Heme Synthesis [library.med.utah.edu]
- 17. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 18. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
genetic basis of uroporphyrinogen III synthase deficiency
An In-depth Technical Guide to the Genetic Basis of Uroporphyrinogen III Synthase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrinogen III synthase (UROS) deficiency, also known as Congenital Erythropoietic Porphyria (CEP) or Günther's disease, is a rare and severe autosomal recessive inborn error of heme biosynthesis.[1][2] The condition arises from a marked deficiency in the activity of the UROS enzyme, the fourth enzyme in the heme production pathway.[3][4] This enzymatic defect leads to the accumulation of non-functional, photoreactive porphyrin isomers, specifically uroporphyrin I and coproporphyrin I, in the bone marrow, red blood cells, and other tissues.[1] The clinical presentation is heterogeneous, ranging in severity from non-immune hydrops fetalis, leading to in-utero death, to milder, late-onset forms with only cutaneous manifestations.[5][6] The most common features include severe cutaneous photosensitivity, blistering, photomutilation, hemolytic anemia, and reddish-brown discoloration of urine and teeth (erythrodontia).[6][7]
The severity of the disease phenotype is directly correlated with the level of residual UROS enzyme activity, which is in turn determined by the nature of the mutations in the UROS gene.[5][6] This guide provides a comprehensive overview of the molecular genetics of UROS deficiency, genotype-phenotype correlations, and the experimental methodologies used to diagnose and study this debilitating disorder.
The Heme Biosynthesis Pathway and the Role of UROS
Heme is a vital molecule, primarily known for its role in hemoglobin, but it is also a crucial component of various hemoproteins involved in oxygen transport and cellular respiration.[8] Its synthesis is a complex, eight-step enzymatic process that begins in the mitochondria, moves to the cytoplasm, and is completed back in the mitochondria.[9]
Uroporphyrinogen III synthase, a cytosolic enzyme, catalyzes the fourth step: the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III.[8][10] This step is critical as it involves the inversion of the D-pyrrole ring, forming the correct isomer (type III) that can be further metabolized to produce heme. In the absence or severe deficiency of UROS, the hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer uroporphyrinogen I.[11] This isomer cannot proceed down the heme synthesis pathway and its accumulation, along with its oxidized product uroporphyrin I, is the primary driver of CEP's pathophysiology.[1]
Molecular Genetics of UROS Deficiency
CEP is an autosomal recessive disorder caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3.[2][10] To date, over 50 different mutations have been identified in the UROS gene, including missense, nonsense, frameshift, and splicing mutations, as well as promoter variants.[1][8][12]
-
Missense Mutations: These are the most common type of mutation, resulting in a single amino acid substitution in the UROS protein.[1] The functional consequence of these mutations can range from minor to severe, often affecting protein folding, stability, and catalytic activity.[13][14]
-
Splicing Defects: Mutations affecting splice sites can lead to exon skipping and the production of a truncated, non-functional protein.[1]
-
Promoter Mutations: Variants in the erythroid-specific promoter region of the UROS gene can reduce its transcriptional activity, leading to lower enzyme production.[4][15]
-
Other Mutations: Nonsense and frameshift mutations typically result in severely truncated and unstable proteins with little to no residual activity.[1]
The most prevalent mutation, found in approximately one-third of CEP patients, is c.217T>C (p.Cys73Arg or C73R) .[8][15] Homozygosity for the C73R mutation is associated with a very severe phenotype, as it results in a highly unstable protein with less than 1% of normal enzymatic activity.[5][15][16]
In a small number of cases, a CEP phenotype has been linked to mutations in the X-linked transcription factor gene, GATA1, rather than UROS. This highlights that CEP is no longer considered a strictly monogenic disease.[1][6]
Genotype-Phenotype Correlations
The clinical heterogeneity of CEP is strongly linked to the patient's genotype. The amount of residual UROS activity encoded by the specific mutant alleles is the primary determinant of disease severity.[6][15] Severely affected patients, often presenting with hydrops fetalis or requiring chronic transfusions from infancy, typically have genotypes that result in virtually no enzyme activity.[5] In contrast, individuals with milder, late-onset disease usually possess at least one allele that confers a small amount of residual enzyme function.[15]
Table 1: Correlation of UROS Genotype with Residual Enzyme Activity and Clinical Phenotype
| Genotype Category | Example Mutations | Residual UROS Activity (% of Normal) | Typical Clinical Phenotype | Citations |
|---|---|---|---|---|
| Severe | Homozygous C73R/C73R | < 1% | Non-immune hydrops fetalis, severe transfusion-dependent anemia from birth. | [5][15][16] |
| Severe | Compound Heterozygous: C73R / Null Allele | < 1% | Severe, early-onset disease with significant hemolysis and photosensitivity. | [5][15] |
| Moderate to Severe | Compound Heterozygous: C73R/T228M | Variable, but low | Progressive blistering, scarring, moderate hemolytic anemia. | [17][18] |
| Moderate | Compound Heterozygous: C73R / Promoter Mutation (-223C>A) | ~8.3% (in vitro for promoter allele) | Moderately severe phenotype. | [15] |
| Mild / Late-Onset | Homozygous P248Q/P248Q | Variable | Phenotype can range from mild hyperpigmentation to more severe presentation, suggesting other modifying factors. | [17] |
| Mild | Compound Heterozygous: C73R / Promoter Mutation (-76A) | Higher residual activity | Mild cutaneous disease. |[6] |
Experimental Protocols and Methodologies
Accurate diagnosis and characterization of UROS deficiency rely on a combination of biochemical and molecular genetic analyses.
Biochemical Diagnosis
The initial diagnosis of CEP is typically established by detecting massively elevated levels of type I porphyrin isomers in various biological samples.[6][7]
Methodology: Porphyrin Isomer Analysis in Urine and Erythrocytes
-
Sample Collection: Collect a 24-hour urine sample and a whole blood sample in a light-protected container (e.g., wrapped in aluminum foil). Samples must be kept refrigerated and shielded from light to prevent porphyrin degradation.[19]
-
Sample Preparation:
-
Urine: Acidify an aliquot of the urine sample with hydrochloric acid.
-
Erythrocytes: Lyse washed red blood cells with water and deproteinize the lysate using an acid/solvent mixture (e.g., trichloroacetic acid/dimethyl sulfoxide).[16]
-
-
Quantification and Isomer Separation:
-
Utilize High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This is the gold standard method for separating and quantifying uroporphyrin and coproporphyrin isomers (I and III).
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Elute the porphyrins using a gradient of an appropriate buffer system (e.g., ammonium (B1175870) acetate (B1210297) buffer and methanol).
-
Detect the eluting porphyrins using a fluorescence detector set to an excitation wavelength of ~405 nm and an emission wavelength of ~620 nm.
-
-
Interpretation: In CEP, there is a marked elevation of uroporphyrin I and coproporphyrin I, with the type I isomer being predominant over the type III isomer.[7]
UROS Enzyme Activity Assay
Measuring the enzymatic activity of UROS in erythrocytes confirms the diagnosis and is essential for genotype-phenotype studies.
Methodology: Coupled UROS Enzyme Assay This assay measures UROS activity indirectly by providing its substrate, hydroxymethylbilane, which is generated in situ from porphobilinogen (B132115) (PBG) by the enzyme porphobilinogen deaminase (HMBS).[16][20]
-
Lysate Preparation: Prepare a hemolysate from washed patient erythrocytes. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and dithiothreitol. Add a known amount of purified porphobilinogen deaminase (HMBS) and the substrate, porphobilinogen (PBG).
-
Enzymatic Reaction:
-
Initiate the reaction by adding a specific amount of the erythrocyte lysate to the reaction mixture.
-
Incubate the mixture at 37°C in the dark for a defined period (e.g., 1 hour). The HMBS will convert PBG to hydroxymethylbilane, which is then acted upon by the UROS present in the lysate to form uroporphyrinogen III. Any hydroxymethylbilane not converted by UROS will spontaneously form uroporphyrinogen I.
-
-
Oxidation and Quantification:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Oxidize the uroporphyrinogen isomers (I and III) to their stable, fluorescent porphyrin forms (uroporphyrin I and III) by exposure to light or an oxidizing agent.
-
-
Analysis: Quantify the amounts of uroporphyrin I and III formed using HPLC with fluorescence detection, as described in section 5.1.
-
Calculation: UROS activity is calculated based on the amount of uroporphyrin III produced per unit of time per milligram of protein. In CEP patients, this activity is markedly reduced, ranging from less than 1% to about 33% of normal levels.[20]
Molecular Genetic Testing
Identifying the causative mutations in the UROS gene is crucial for confirming the diagnosis, enabling genetic counseling, and predicting disease severity.[6]
Methodology: UROS Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or other patient tissues using a standard commercial kit.
-
PCR Amplification: Design primers to amplify all coding exons and the flanking intronic regions, as well as the erythroid promoter region, of the UROS gene. Perform polymerase chain reaction (PCR) to generate sufficient quantities of these DNA fragments.
-
Sequencing:
-
Sanger Sequencing: This is a common method for targeted sequencing of a single gene. The PCR products are purified and sequenced using fluorescently labeled dideoxynucleotides. The resulting sequences are compared to the reference UROS gene sequence to identify any variations.[5]
-
Next-Generation Sequencing (NGS): Multigene panels that include UROS and other genes related to porphyrias or anemia (e.g., GATA1) can also be used. This approach allows for the simultaneous analysis of multiple genes.[5]
-
-
Data Analysis: The sequence data is aligned to the human reference genome to identify any nucleotide changes (mutations). The pathogenicity of any identified variants is assessed using prediction software, population frequency databases, and by checking against mutation databases (e.g., HGMD).[12]
-
Deletion/Duplication Analysis: If sequencing does not reveal pathogenic variants in a patient with a clear biochemical diagnosis, methods like Multiplex Ligation-dependent Probe Amplification (MLPA) can be used to detect larger deletions or duplications within the UROS gene.[5][15]
Functional Analysis of UROS Mutations
To understand the impact of a novel missense mutation on enzyme function, in vitro expression studies are performed.[3][21]
Methodology: Prokaryotic Expression and Characterization
-
Site-Directed Mutagenesis: Introduce the specific mutation into a plasmid containing the wild-type human UROS cDNA.
-
Protein Expression: Transform an E. coli expression strain with the plasmid containing the mutant UROS sequence. Induce protein expression (e.g., with IPTG).
-
Purification: Lyse the bacterial cells and purify the recombinant mutant UROS protein using chromatography techniques (e.g., affinity chromatography, ion exchange).
-
Functional Assessment:
-
Enzyme Kinetics: Perform the UROS enzyme assay (as described in 5.2) using the purified recombinant protein to determine its specific activity compared to the wild-type enzyme.[16]
-
Stability Analysis: Assess the thermodynamic stability of the mutant protein using techniques like circular dichroism or thermal shift assays to determine if the mutation leads to protein misfolding and instability.[13][14]
-
Disease Models and Therapeutic Development
The development of robust disease models is critical for understanding pathophysiology and for the preclinical evaluation of new therapies.
-
Cellular Models: Patient-derived hematopoietic stem cells (HSCs) or cell lines in which UROS has been knocked down using RNA interference (RNAi) can be used to study the disease at a cellular level and to test the efficacy of gene therapy vectors.[22]
-
Animal Models: Knock-in mouse models that carry human UROS mutations (e.g., C73R/C73R and P248Q/P248Q) have been developed.[23] These models successfully recapitulate the key biochemical and clinical features of human CEP, including porphyrin accumulation, hemolytic anemia, and photosensitivity.[16][23] They are invaluable tools for testing novel therapeutic approaches, such as hematopoietic stem cell gene therapy, substrate reduction therapies (e.g., with proteasome inhibitors or iron chelation), and pharmacological chaperone therapies.[14][23][24]
Conclusion
The is well-characterized, with a clear correlation between the genotype, the residual enzyme activity, and the clinical severity of the disease. A thorough understanding of the specific UROS mutations and their functional consequences is paramount for accurate diagnosis, patient management, and genetic counseling. The detailed experimental protocols for biochemical and molecular analysis outlined in this guide provide the foundation for both clinical diagnostics and basic research. Furthermore, the development of sophisticated cellular and animal models has paved the way for exploring novel therapeutic strategies, including gene therapy and substrate reduction, offering hope for a cure for this devastating disease.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. Gunther disease - Wikipedia [en.wikipedia.org]
- 3. Molecular basis of congenital erythropoietic porphyria: mutations in the human uroporphyrinogen III synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uroporphyrinogen III synthase erythroid promoter mutations in adjacent GATA1 and CP2 elements cause congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 6. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of novel UROS mutations in a patient with congenital erythropoietic porphyria and efficient treatment by phlebotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Congenital Erythropoietic Porphyria: Characterization of Murine Models of the Severe Common (C73R/C73R) and Later-Onset Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the genotype-phenotype relationship in four cases of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Congenital erythropoietic porphyria with two mutations of the uroporphyrinogen III synthase gene (Cys73Arg, Thr228Met) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Congenital erythropoietic porphyria – British Skin Foundation [knowyourskin.britishskinfoundation.org.uk]
- 20. Immunological, enzymatic and biochemical studies of uroporphyrinogen III-synthase deficiency in 20 patients with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Genetics of Congenital Erythropoietic Porphyria | Semantic Scholar [semanticscholar.org]
- 22. Modeling of congenital erythropoietic porphyria by RNA interference: a new tool for preclinical gene therapy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Congenital erythropoietic porphyria and erythropoietic protoporphyria: Identification of 7 uroporphyrinogen III synthas… [ouci.dntb.gov.ua]
The Pivotal Role of Uroporphyrinogen III in the Pathogenesis of Congen-ital Erythropoietic Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare and severe autosomal recessive disorder of heme biosynthesis.[1][2][3][4][5] This debilitating condition arises from a profound deficiency in the enzymatic activity of uroporphyrinogen III synthase (UROS).[1][2][6][7] The UROS enzyme plays a critical role in the intricate pathway of heme synthesis, catalyzing the conversion of hydroxymethylbilane (B3061235) to the physiologically essential uroporphyrinogen III isomer.[8][9] A defect in this enzymatic step leads to the accumulation of non-functional and phototoxic porphyrin isomers, primarily uroporphyrin I and coproporphyrin I, in various tissues.[1][3][10] This technical guide provides an in-depth exploration of the central role of uroporphyrinogen III in the molecular pathology of CEP, offering a comprehensive resource for researchers and professionals in the field. The guide details the biochemical pathway, quantitative data on enzyme activity and porphyrin accumulation, experimental protocols for diagnosis and research, and visual representations of the key pathways and workflows.
The Biochemical Crossroads: Uroporphyrinogen III in Heme Synthesis
Heme, an iron-containing porphyrin, is an indispensable prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. Its synthesis is a highly regulated, eight-step enzymatic cascade. The fourth step in this pathway is catalyzed by uroporphyrinogen III synthase (UROS), which facilitates the cyclization of the linear tetrapyrrole, hydroxymethylbilane.
In a healthy individual, UROS efficiently converts hydroxymethylbilane into uroporphyrinogen III. This reaction involves the inversion of the D-pyrrole ring of the linear substrate, leading to an asymmetric but physiologically crucial molecule.[8][9][11] Uroporphyrinogen III serves as the common precursor for all subsequent intermediates in the heme synthesis pathway.
In Congenital Erythropoietic Porphyria, a deficiency in UROS activity disrupts this critical step.[1][2][6] With the primary enzymatic route blocked, the hydroxymethylbilane substrate is spontaneously and non-enzymatically cyclized to form uroporphyrinogen I.[1][10] This isomer, unlike its functional counterpart, cannot be further metabolized in the heme pathway and represents a metabolic dead-end.[1]
The accumulation of uroporphyrinogen I and its downstream product, coproporphyrinogen I, which are then oxidized to uroporphyrin I and coproporphyrin I respectively, is the biochemical hallmark of CEP.[1][3][10] These porphyrin isomers are highly photosensitive. When exposed to light, they generate reactive oxygen species that cause severe damage to surrounding tissues, leading to the characteristic clinical manifestations of the disease.[2]
Figure 1: Heme Synthesis Pathway in Health and Disease.
Quantitative Data in Congenital Erythropoietic Porphyria
The severity of CEP is directly correlated with the degree of residual UROS enzyme activity and the resultant accumulation of porphyrin I isomers. The following tables summarize key quantitative data from the literature.
Table 1: Uroporphyrinogen III Synthase (UROS) Activity in CEP
| Genotype | Residual UROS Activity (% of Normal) | Phenotype Severity | Reference(s) |
| Normal | 100% | Unaffected | [12] |
| Heterozygous Carrier | ~50% | Asymptomatic | |
| Homozygous C73R/C73R | <1% | Severe, Hydrops Fetalis | |
| Compound Heterozygous (e.g., C73R/T228M) | Variable, typically low | Moderate to Severe | |
| Homozygous P248Q/P248Q | Similar residual activity in vitro | Variable (Mild to Severe) |
Table 2: Porphyrin Levels in CEP Patients
| Analyte | Sample Type | Normal Range | CEP Patient Levels | Reference(s) |
| Total Porphyrins | Urine | < 35 nmol/mmol creatinine (B1669602) | 100-1000 times normal (up to 50-100 mg/day) | [10] |
| Uroporphyrin I | Urine | Trace amounts | Markedly elevated | [10] |
| Coproporphyrin I | Urine | Trace amounts | Markedly elevated | [10] |
| Coproporphyrin I | Feces | Trace amounts | Markedly elevated | [10] |
| Total Porphyrins | Erythrocytes | < 1 µg/dL | Markedly elevated | [3] |
Experimental Protocols
Accurate diagnosis and ongoing research in CEP rely on precise and reproducible experimental protocols. This section details the methodologies for key assays.
Measurement of Uroporphyrinogen III Synthase (UROS) Activity in Erythrocytes
This assay is crucial for the definitive diagnosis of CEP.
Principle: The activity of UROS is determined by measuring its ability to convert its substrate, hydroxymethylbilane, into uroporphyrinogen III. The reaction products are oxidized to their corresponding uroporphyrins, which are then separated and quantified by high-performance liquid chromatography (HPLC).
Methodology:
-
Sample Preparation:
-
Collect whole blood in a heparinized tube.
-
Centrifuge to separate erythrocytes from plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold 0.9% saline.
-
Lyse the washed erythrocytes by adding distilled water or through freeze-thawing.
-
Determine the protein concentration of the hemolysate (e.g., using the Bradford assay).
-
-
Enzyme Reaction:
-
A coupled-enzyme assay is commonly used where porphobilinogen (B132115) (PBG) is first converted to hydroxymethylbilane by hydroxymethylbilane synthase (HMBS).
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Porphobilinogen (substrate for HMBS)
-
A source of HMBS (can be from heat-treated erythrocyte lysates)
-
The patient's erythrocyte lysate (source of UROS)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
-
Termination and Oxidation:
-
Stop the reaction by adding trichloroacetic acid.
-
Oxidize the uroporphyrinogen products to uroporphyrins by exposure to light or by adding an oxidizing agent.
-
-
Quantification by HPLC:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Inject the supernatant onto a reverse-phase HPLC system equipped with a fluorescence detector.
-
Separate the uroporphyrin I and III isomers using a suitable gradient elution.
-
Quantify the isomers by comparing their peak areas to those of known standards.
-
-
Calculation of Activity:
-
Express the UROS activity as nmol of uroporphyrinogen III formed per hour per milligram of protein.
-
Quantification of Porphyrin Isomers in Urine
This analysis is essential for the initial diagnosis and for monitoring disease progression.
Principle: Porphyrins in urine are separated and quantified using reverse-phase HPLC with fluorescence detection. The separation of uroporphyrin and coproporphyrin isomers (I and III) is critical for the differential diagnosis of porphyrias.
Methodology:
-
Sample Collection and Preparation:
-
Collect a spot urine sample, preferably a first-morning void, in a light-protected container.
-
Acidify the urine sample (e.g., with HCl) to a pH of approximately 5.0.
-
No extensive sample extraction is typically required for HPLC with fluorescence detection.
-
-
HPLC Analysis:
-
Inject the acidified urine sample directly onto a C18 reverse-phase HPLC column.
-
Use a gradient elution system, for example, with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol.
-
Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of around 620 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to uroporphyrin I, uroporphyrin III, coproporphyrin I, and coproporphyrin III by comparing their retention times and peak areas to those of certified standards.
-
Normalize the porphyrin concentrations to the urinary creatinine concentration to account for variations in urine dilution.
-
Figure 2: Experimental Workflow for CEP Diagnosis and Research.
Conclusion and Future Directions
Uroporphyrinogen III is a linchpin in the heme synthesis pathway, and its deficient production is the central molecular defect in Congenital Erythropoietic Porphyria. The resulting accumulation of phototoxic porphyrin I isomers drives the severe clinical manifestations of this disease. A thorough understanding of the role of uroporphyrinogen III and the pathophysiology of CEP is paramount for the development of novel therapeutic strategies.
Current research is focused on several promising avenues, including:
-
Gene Therapy: Introducing a functional copy of the UROS gene to restore enzyme activity.
-
Pharmacological Chaperones: Small molecules that can stabilize the mutant UROS protein and enhance its residual activity.
-
Substrate Reduction Therapy: Strategies to decrease the production of the upstream substrate, hydroxymethylbilane, thereby reducing the accumulation of porphyrin I isomers.
Continued investigation into the intricate mechanisms of UROS function and the downstream consequences of its deficiency will be instrumental in translating basic scientific discoveries into effective treatments for patients suffering from this devastating disorder.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. porphyriafoundation.org [porphyriafoundation.org]
- 5. Uroporphyrinogen III Synthase Knock-In Mice Have the Human Congenital Erythropoietic Porphyria Phenotype, Including the Characteristic Light-Induced Cutaneous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 8. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Study of the genotype-phenotype relationship in four cases of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of Uroporphyrin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrin III, a key intermediate in the biosynthesis of heme, chlorophyll, and vitamin B12, is a tetrapyrrole compound of significant interest in various fields of research and medicine.[1][2] Its inherent photosensitivity and potential for degradation under various conditions are critical considerations in the development of porphyrin-based therapeutics, diagnostics, and in the study of porphyrias, a group of genetic disorders characterized by the abnormal accumulation of porphyrins.[1][3] This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Concepts: Stability of this compound
The stability of this compound is influenced by several factors, primarily pH, temperature, and exposure to light. Understanding the quantitative impact of these factors is crucial for its handling, storage, and application in experimental and therapeutic settings.
pH Stability
This compound exhibits variable stability across the pH spectrum. It is generally more stable in neutral to slightly alkaline conditions. In highly acidic solutions (pH < 2), degradation can occur, leading to the formation of decarboxylated byproducts.[4][5] Conversely, it is soluble in basic aqueous media with a pH greater than 9.5.[4][5]
Thermal Stability
Porphyrins, as a class of compounds, are known for their relatively high thermal stability.[4] While specific quantitative data for the thermal degradation kinetics of this compound is limited, studies on related porphyrins indicate stability at temperatures up to 300-400°C.[6] The thermal decomposition of metalloporphyrins often begins at temperatures above 400°C, suggesting that the core porphyrin structure is robust.[4]
Photostability
This compound is a photosensitive molecule that can degrade upon exposure to light, a process known as photobleaching.[3][7] This degradation is a critical factor in its use in photodynamic therapy and as a fluorescent marker. The efficiency of photodegradation is quantified by the photobleaching quantum yield, which represents the fraction of absorbed photons that result in the degradation of the molecule.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of uroporphyrin and related compounds. It is important to note that specific kinetic data for this compound is scarce, and some of the data presented is for uroporphyrin I or other related porphyrins, which can serve as a reasonable estimate.
| Parameter | Compound | Condition | Value | Reference(s) |
| Photobleaching Quantum Yield | Uroporphyrin I | pH 7.4 phosphate (B84403) buffer, in air | 2.8 x 10⁻⁵ | [7] |
| Solubility | This compound | Basic aqueous media | pH > 9.5 | [4][5] |
| Solubility | This compound | Highly acidic media | pH < 2.0 | [4][5] |
| Thermal Decomposition Start | Tetraphenylporphyrin (TPP) | - | ~375 °C | [4] |
| Thermal Decomposition Start | Metalloporphyrins (general) | - | 400-600 °C | [4] |
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily driven by light, heat, and acidic or alkaline conditions. These pathways involve a series of chemical reactions that alter the structure of the porphyrin macrocycle.
Photodegradation
Photodegradation of porphyrins is primarily an oxidative process mediated by reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[3] Upon absorption of light, the porphyrin molecule is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which can then attack the porphyrin macrocycle itself or other nearby molecules.[3] The exact mechanism of the subsequent chemical reactions leading to the breakdown of the this compound molecule is complex and can result in a variety of smaller, less conjugated products.
References
- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theory favors a stepwise mechanism of porphyrin degradation by a ferric hydroperoxide model of the active species of heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of Uroporphyrin III in Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of uroporphyrin III in various biological matrices, with a focus on tissue levels. It details the methodologies for quantification, explores the metabolic context of this compound through the heme biosynthesis pathway, and presents experimental workflows. While extensive data exists for uroporphyrin levels in excreta and blood, specific physiological concentrations within different human tissues are not widely documented in published literature. This guide summarizes the available quantitative data and provides detailed experimental protocols derived from established analytical methods.
Quantitative Data on Uroporphyrin Concentrations
This compound is an intermediate in the heme biosynthesis pathway, and under normal physiological conditions, its concentration in tissues is typically very low.[1] Most available quantitative data pertains to total uroporphyrins (isomers I and III) in blood and urine, which are more commonly measured in clinical settings. The following tables summarize these reference ranges. It is important to note that specific concentrations of this compound in healthy human tissues are not well-established in the literature.
Table 1: Uroporphyrin Concentrations in Human Blood and Plasma
| Analyte | Matrix | Normal Physiological Range | Method of Detection |
| Total Uroporphyrin | Blood | <2 mcg/dL (<2.4 nmol/L)[2][3][4] | HPLC with Fluorescence Detection |
| Total Porphyrins | Plasma/Serum | 0 - 1.0 mcg/dL (0 - 15 nmol/L)[2][3] | HPLC with Fluorescence Detection |
Table 2: Uroporphyrin Excretion in 24-Hour Urine
| Analyte | Matrix | Normal Physiological Range | Method of Detection |
| Uroporphyrins (UP) | 24-Hour Urine | 0 - 24 µg/24 hours[5] | HPLC |
| Uroporphyrin I | 24-Hour Urine | Not typically reported separately | HPLC |
| This compound | 24-Hour Urine | Not typically reported separately | HPLC |
Note on Tissue Concentrations: A study on porphyrin concentrations in various human tissues, including liver, erythrocytes, skin, adipose tissue, and mammary gland, found that uroporphyrin was present in low concentrations compared to protoporphyrin and coproporphyrin.[1] However, specific quantitative values for this compound were not provided. In pathological conditions such as porphyria cutanea tarda (PCT), the accumulation of uroporphyrin and heptacarboxyl porphyrin in the liver is a key characteristic.[6]
Heme Biosynthesis Pathway and the Role of this compound
This compound is a crucial intermediate in the synthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[7] The heme synthesis pathway involves eight enzymatic steps that occur in both the mitochondria and the cytosol.[8][9] Uroporphyrinogen III is formed from porphobilinogen (B132115) and is subsequently converted to coproporphyrinogen III.[7] Deficiencies in the enzymes of this pathway can lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of specific porphyrin precursors.[9]
Figure 1: The Heme Biosynthesis Pathway, highlighting the central role of Uroporphyrinogen III.
Experimental Protocols for this compound Quantification in Tissues
The gold standard for the separation and quantification of porphyrins, including the differentiation of uroporphyrin isomers I and III, is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.[10][11] The following is a generalized protocol for the extraction and analysis of this compound from tissue samples.
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Accurately weigh a frozen tissue sample (e.g., liver biopsy).
-
Homogenize the tissue in approximately 10 volumes of cold 0.1 M perchloric acid using a probe sonicator or other suitable homogenizer.[12] This step serves to deproteinize the sample.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the porphyrins, and transfer it to a new tube.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µM PVDF microcentrifuge filter to remove any remaining particulate matter.[12]
-
-
pH Adjustment (if necessary for the specific HPLC method):
-
Adjust the pH of the filtrate to the appropriate level for injection onto the HPLC column, as specified by the chosen chromatographic method.
-
HPLC with Fluorescence Detection
-
Chromatographic System:
-
Utilize a reverse-phase HPLC system equipped with a C18 column.
-
-
Mobile Phase:
-
A common mobile phase system involves a gradient of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer.[11] The exact gradient program will need to be optimized for the specific column and porphyrins of interest.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of around 620 nm for the detection of uroporphyrins.[13]
-
-
Quantification:
-
Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in a tissue sample.
Figure 2: A generalized workflow for the quantification of this compound in tissue samples.
Conclusion
While the precise physiological concentrations of this compound in various human tissues are not well-defined in the existing scientific literature, its role as a key intermediate in the heme biosynthesis pathway is well understood. The analytical methods for its quantification, primarily HPLC with fluorescence detection, are robust and sensitive. This guide provides a summary of the available quantitative data for related biological fluids and outlines the necessary experimental framework for researchers and professionals in drug development to pursue further investigations into the tissue-specific concentrations of this important metabolite. The provided diagrams offer a clear visual representation of both the metabolic context and the analytical workflow for this compound.
References
- 1. Porphyrin concentrations in various human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 5. labcorp.com [labcorp.com]
- 6. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma porphyrins in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Uroporphyrin III in Urine for Clinical and Research Applications
Introduction
Porphyrins are a group of natural compounds essential for the synthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes.[1][2] The heme synthesis pathway is a multi-step enzymatic process, and deficiencies in any of these enzymes can lead to the accumulation of specific porphyrin precursors.[1][3] Uroporphyrin III is a key intermediate in this pathway. Its quantification in urine is a vital diagnostic tool for a group of metabolic disorders known as porphyrias.[1][4]
Elevated levels of uroporphyrins, particularly the III isomer, are characteristic of specific porphyrias. For instance, Porphyria Cutanea Tarda (PCT), the most common porphyria, is caused by a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD), leading to the accumulation of uroporphyrinogen III, which is then oxidized to this compound and excreted in the urine.[3] Another rare genetic disorder, Congenital Erythropoietic Porphyria (CEP), results from deficient uroporphyrinogen III synthase activity, also causing a significant increase in urinary uroporphyrins.[3][4] Therefore, accurate and reliable quantification of this compound is crucial for the diagnosis, differential diagnosis, and monitoring of these conditions in both clinical settings and drug development research.
This application note provides detailed protocols for the collection, handling, and analysis of urine samples for the quantification of this compound, primarily using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which is considered a gold-standard method.[4]
Heme Biosynthesis Pathway
The following diagram illustrates the position of Uroporphyrinogen III in the heme synthesis pathway. A deficiency in the enzymes Uroporphyrinogen Decarboxylase or Uroporphyrinogen III Synthase leads to the accumulation and subsequent excretion of uroporphyrins.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Uroporphyrin Isomers
Introduction
Uroporphyrins are a class of tetrapyrrole compounds that are intermediates in the biosynthesis of heme. The two most common isomers, uroporphyrin I and uroporphyrin III, differ in the arrangement of their carboxymethyl and carboxyethyl side chains. In healthy individuals, the biosynthesis of heme primarily produces this compound. However, in certain metabolic disorders known as porphyrias, enzymatic defects can lead to the accumulation of uroporphyrin I.[1][2] The accurate separation and quantification of these isomers are crucial for the differential diagnosis of these conditions.[1][3][4] High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[1]
Principle of Separation
The separation of uroporphyrin I and III isomers by reversed-phase HPLC is a challenge due to their structural similarity. The primary separation mechanism is based on the slight differences in polarity and hydrophobicity conferred by the spatial arrangement of the eight carboxylic acid groups.[1] Uroporphyrin I, being more symmetrical, tends to have slightly different interactions with the stationary phase compared to the asymmetrical this compound. To enhance the separation, various HPLC techniques have been developed, including reversed-phase, ion-pair reversed-phase, and ultra-high-performance liquid chromatography (UHPLC).
-
Reversed-Phase HPLC (RP-HPLC): This is the most common approach, typically employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][4] Gradient elution is often used to separate a wide range of porphyrins.[1]
-
Ion-Pair Reversed-Phase HPLC: This technique adds an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) to the mobile phase.[5] This agent forms a neutral ion pair with the negatively charged carboxyl groups of the uroporphyrins, increasing their retention on the reversed-phase column and often improving the resolution between isomers.[5]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (e.g., sub-2 µm), allowing for faster separations and higher resolution compared to traditional HPLC.[6]
Detection
Uroporphyrins are naturally fluorescent, making fluorimetric detection a highly sensitive and specific method for their quantification.[1][4] The typical excitation wavelength is around 400-405 nm, with an emission wavelength in the range of 620-630 nm.[3][7] Mass spectrometry (MS) can also be coupled with HPLC, providing definitive identification based on mass-to-charge ratios and fragmentation patterns.[8]
Experimental Workflow
The general workflow for the analysis of uroporphyrin isomers in biological samples involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for uroporphyrin isomer analysis by HPLC.
Quantitative Data Summary
The following table summarizes typical HPLC methods and conditions for the separation of uroporphyrin isomers. Note that retention times can vary between systems.
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate | Detection | Reference |
| Ion-Pair RP-HPLC | LiChrosorb RP-18 | 10 mM Phosphate Buffer, pH 5.4 | Methanolic phase with 5 mM Tetrabutylammonium Phosphate, pH 7.2 | Multilinear Gradient | Not specified | Not specified | [5] |
| RP-HPLC | ODS-Hypersil | Ammonium (B1175870) Acetate (B1210297) Buffer | Acetonitrile (B52724) or Methanol | Not specified | Not specified | Amperometric | [9][10] |
| RP-HPLC | Chromolith Performance RP-18 (100 x 4.6 mm) | 1.0 M Ammonium Acetate, pH 5.16 | Methanol | Gradient | Not specified | Fluorescence (Ex: 395 nm, Em: 630 nm) | [3][4] |
| RP-HPLC | Hypersil-SAS | 10% (v/v) Acetonitrile in 1 M Ammonium Acetate, pH 5.16 | 10% (v/v) Acetonitrile in Methanol | Linear Gradient | Not specified | Not specified | [7] |
| UHPLC | Thermo Hypersil BDS C18 (100 x 2.1 mm, 2.4 µm) | 10% (v/v) Acetonitrile in 1.0 M Ammonium Acetate Buffer, pH 5.16 | 10% (v/v) Acetonitrile in Methanol | Gradient | 0.4 mL/min | Fluorescence | [6] |
Detailed Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC
This protocol is based on the method described for the analysis of porphyrins in clinical samples.[5]
1. Sample Preparation (Urine) a. Centrifuge the urine sample to remove any sediment. b. Acidify the clear supernatant with hydrochloric acid. c. The sample is now ready for injection.
2. HPLC System and Conditions
- Column: LiChrospher RP-18 (5 µm) or similar C18 column.
- Mobile Phase:
- Aqueous Phase: 10 mM Phosphate Buffer, pH 5.4.
- Organic Phase: Methanolic solution containing 5 mM tetrabutylammonium phosphate, pH 7.2.
- Gradient: A multilinear gradient starting with 45% aqueous phase and 55% organic phase, moving to 10% aqueous phase and 90% organic phase over 10 minutes.
- Detection: Fluorimetric detection is typically used.
3. Data Analysis a. Identify the peaks for uroporphyrin I and III based on the retention times of certified standards. b. Integrate the area under each peak. c. Quantify the concentration of each isomer using a calibration curve generated from the standards.
Protocol 2: Reversed-Phase HPLC
This protocol is a general method based on several published procedures for porphyrin analysis.[3][4][7]
1. Sample Preparation (General) a. For urine, centrifuge and acidify the supernatant. b. For plasma or feces, perform a liquid-liquid extraction. A common method involves extraction with a mixture of diethyl ether and glacial acetic acid, followed by re-extraction into hydrochloric acid.[11]
2. HPLC System and Conditions
- Column: Chromolith Performance RP-18 (100 x 4.6 mm) or a similar high-efficiency C18 column.
- Mobile Phase:
- Mobile Phase A: 1.0 M Ammonium Acetate buffer, pH 5.16.
- Mobile Phase B: Methanol.
- Gradient: A linear gradient is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
- Column Temperature: 30°C.
- Detection: Fluorescence detector set to an excitation wavelength of approximately 395-405 nm and an emission wavelength of 620-630 nm.[3][7]
3. Data Analysis a. As described in Protocol 1, identify and integrate the peaks corresponding to uroporphyrin I and III. b. Calculate the concentrations based on a calibration curve.
Protocol 3: Ultra-High-Performance Liquid Chromatography (UHPLC)
This protocol is adapted from a method developed for the rapid separation of porphyrins.[6]
1. Sample Preparation a. Follow the sample preparation steps outlined in Protocol 2. Ensure the final sample is filtered through a 0.22 µm filter before injection.
2. UHPLC System and Conditions
- Column: Thermo Hypersil BDS C18 (100 x 2.1 mm, 2.4 µm particle size) or a similar sub-3 µm C18 column.
- Mobile Phase:
- Mobile Phase A: 10% (v/v) acetonitrile in 1.0 M ammonium acetate buffer, pH 5.16.
- Mobile Phase B: 10% (v/v) acetonitrile in methanol.
- Flow Rate: 0.4 mL/min.
- Gradient: An optimized gradient program is used to separate the isomers.
- Detection: Fluorescence detection with excitation and emission wavelengths appropriate for porphyrins.
3. Data Analysis a. Due to the high resolution of UHPLC, baseline separation of the uroporphyrin isomers is often achieved. b. Perform peak identification, integration, and quantification as described in the previous protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. ovid.com [ovid.com]
- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Synthesis of Uroporphyrin III Standards for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of uroporphyrin III, an essential standard for research in heme biosynthesis, porphyrias, and related metabolic disorders. The primary method detailed is a robust enzymatic synthesis, which offers high specificity and yield. An overview of a chemical synthesis approach is also provided for context, alongside a comprehensive HPLC purification protocol for obtaining high-purity this compound.
Application Notes
This compound is a critical intermediate in the biosynthesis of heme, chlorophylls, and vitamin B12.[1] As the first macrocyclic precursor in the pathway, its accurate quantification and study are paramount in understanding normal physiology and the pathophysiology of various genetic and acquired disorders known as porphyrias. The availability of high-purity this compound standards is crucial for the calibration of analytical instruments, development of diagnostic assays, and for in vitro studies of enzyme kinetics and drug effects on the heme synthesis pathway.
This document outlines two primary approaches for obtaining this compound:
-
Enzymatic Synthesis: This is the most common and efficient method for producing the biologically relevant this compound isomer. It utilizes a cascade of enzymes, starting from the precursor 5-aminolevulinic acid (ALA), to mimic the natural biosynthetic pathway. This method is highly specific and avoids the formation of non-biological isomers.
-
Chemical Synthesis: While technically challenging, total chemical synthesis offers an alternative route that does not rely on biological systems. These multi-step syntheses typically involve the construction of substituted pyrroles and their subsequent condensation to form the porphyrin macrocycle. Due to the complexity and lower yields, this method is less frequently used for routine standard preparation.
The purification of the synthesized this compound is a critical step to ensure the quality of the standard. High-performance liquid chromatography (HPLC) is the method of choice for separating this compound from other isomers (primarily uroporphyrin I) and reaction byproducts.
Biochemical Pathway for this compound Synthesis
The enzymatic synthesis of this compound begins with the precursor 5-aminolevulinic acid (ALA). Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG). Four molecules of PBG are then sequentially polymerized to form a linear tetrapyrrole, hydroxymethylbilane (B3061235). This intermediate is then cyclized by uroporphyrinogen III synthase, which inverts the final pyrrole (B145914) ring (ring D) to form uroporphyrinogen III.[2] Spontaneous, non-enzymatic cyclization of hydroxymethylbilane leads to the formation of the non-biological uroporphyrinogen I isomer. The uroporphyrinogens are then oxidized to their respective stable porphyrin forms.
Biochemical pathway of this compound synthesis.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Engineered E. coli
This protocol describes the production of uroporphyrinogen III from 5-aminolevulinic acid (ALA) using a whole-cell biocatalyst system with engineered Escherichia coli overexpressing thermostable enzymes from Thermus thermophilus HB8.[3]
1. Materials:
-
Engineered E. coli BL21(DE3) strains separately expressing:
-
ALA dehydratase (ALAD)
-
Porphobilinogen deaminase (PBGD)
-
Uroporphyrinogen III synthase (UROS)
-
-
5-aminolevulinic acid (ALA) hydrochloride
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.5)
2. Experimental Workflow:
Workflow for enzymatic synthesis of this compound.
3. Detailed Methodology:
-
Culture and Induction:
-
Inoculate separate cultures of each of the three engineered E. coli strains in LB medium containing the appropriate antibiotic.
-
Grow the cultures at 37°C with shaking to an OD600 of 0.5-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the cultures at a reduced temperature (e.g., 25-30°C) for 4-16 hours.
-
-
Cell Harvest and Preparation:
-
Harvest the cells from each culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellets with phosphate buffer and resuspend in the same buffer.
-
Heat-treat the cell suspensions at 70°C for 10 minutes to inactivate endogenous mesophilic enzymes.[3]
-
Cool the cell suspensions on ice.
-
-
Enzymatic Reaction:
-
Combine the heat-treated cell suspensions of the three strains in a 1:1:1 ratio based on cell density.
-
The final total cell concentration should be approximately 7.5 g/L.[3]
-
Add ALA to the cell mixture to a final concentration of 10 mM.
-
Incubate the reaction mixture at 60°C for 4 hours with gentle agitation.[3]
-
-
Product Recovery and Oxidation:
-
Terminate the reaction by centrifugation to pellet the cells.
-
Collect the supernatant containing the uroporphyrinogen III.
-
To obtain the more stable this compound, the uroporphyrinogen III in the supernatant can be oxidized by exposure to air and light, or by the addition of a mild oxidizing agent like iodine.
-
Protocol 2: Overview of Chemical Synthesis of this compound
The total chemical synthesis of this compound is a complex, multi-step process that is generally performed by specialized chemists. The overall strategy involves the synthesis of appropriately substituted pyrrole precursors, their assembly into a linear tetrapyrrole (a bilane), and subsequent cyclization to form the porphyrin macrocycle.
A key challenge in the chemical synthesis of this compound is controlling the regiochemistry of the substituents on the pyrrole rings to achieve the correct isomer. One of the classical approaches is the Fischer synthesis, which involves the condensation of dipyrromethanes. More modern approaches might utilize milder reaction conditions and more sophisticated protecting group strategies.
Due to the intricate nature of these syntheses, a detailed step-by-step protocol is beyond the scope of these application notes. Researchers interested in this approach are encouraged to consult specialized organic chemistry literature on porphyrin synthesis.
Protocol 3: HPLC Purification of this compound
This protocol provides a general method for the purification of this compound from a crude synthesis mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., Thermo Hypersil BDS C18, 2.4 µm particle size, 100 x 2.1 mm i.d.).[4]
-
Mobile Phase A: 1.0 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.16) with 10% (v/v) acetonitrile.[4]
-
Mobile Phase B: Methanol with 10% (v/v) acetonitrile.[4]
-
Uroporphyrin I and III standards for retention time comparison.
-
Sample from enzymatic or chemical synthesis, filtered through a 0.22 µm filter.
2. HPLC Method:
| Parameter | Condition |
| Column | Thermo Hypersil BDS C18 (or equivalent) |
| Particle Size | 2.4 µm |
| Dimensions | 100 x 2.1 mm |
| Mobile Phase A | 1.0 M Ammonium Acetate (pH 5.16), 10% Acetonitrile |
| Mobile Phase B | Methanol, 10% Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Detection | Fluorescence (Excitation: ~405 nm, Emission: ~620 nm) |
| Injection Volume | 10-50 µL |
| Column Temp. | 30°C |
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject the filtered crude uroporphyrin sample.
-
Run the gradient program as described above.
-
Monitor the elution of porphyrins using the fluorescence detector. Uroporphyrin I will typically elute slightly before this compound.
-
Collect the fraction corresponding to the this compound peak.
-
The collected fraction can be concentrated under reduced pressure. The purity of the collected fraction should be confirmed by re-injection into the HPLC system.
Quantitative Data
The following table summarizes typical quantitative data obtained from the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 10 mM 5-Aminolevulinic Acid (ALA) | [3] |
| Biocatalyst | Heat-treated engineered E. coli | [3] |
| Reaction Time | 4 hours | [3] |
| Reaction Temperature | 60°C | [3] |
| Conversion of ALA | ~88% | [3] |
| Final Uroporphyrinogen III Conc. | ~1.1 mM (990 mg/L) | [3] |
| Isomer Ratio (Uro III : Uro I) | 85-90% : 10-15% | [2] |
| Purity after HPLC | >95% | [1][5] |
Summary
The enzymatic synthesis of this compound using engineered microorganisms offers a highly efficient and specific method for producing research-grade standards. This approach, coupled with a robust HPLC purification protocol, allows for the generation of high-purity this compound, which is essential for advancing research in porphyrin metabolism and related diseases. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable source of this critical biochemical.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The evidence for a spirocyclic intermediate in the formation of uroporphyrinogen III by cosynthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of uroporphyrinogens from porphobilinogen: mechanism and the nature of the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of type-III porphyrins: proof of intact ezymic conversion of the head-to-tail bilane into uro'gen-III by intramolecular rearrangement | Semantic Scholar [semanticscholar.org]
Application of Uroporphyrin III in Photodynamic Therapy Research: A Review of Current Understanding and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[1][2] Porphyrins and their derivatives are a prominent class of photosensitizers due to their preferential accumulation in tumor tissues and potent photo-activity.[3][4] Uroporphyrin III is a naturally occurring porphyrin and a key intermediate in the heme biosynthetic pathway. While its precursor role to the potent photosensitizer Protoporphyrin IX (PpIX) is well-established, its direct application as a primary photosensitizer in PDT research has been limited. This is attributed to the perception that hydrophilic porphyrins, such as uroporphyrin, are generally considered to be poor photosensitizers.[5]
This document provides an overview of the principles of porphyrin-based PDT and explores the potential, albeit under-researched, application of this compound in this field. Due to the scarcity of direct research on this compound as a primary photosensitizer for cancer therapy, the following protocols and data are based on general porphyrin PDT principles and adapted from studies on related porphyrins or different biological contexts.
Principle of Porphyrin-Mediated Photodynamic Therapy
The mechanism of PDT involves the administration of a photosensitizer, which is selectively taken up by target cells.[1] Upon irradiation with a specific wavelength of light, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[6] This excited triplet state photosensitizer can then interact with molecular oxygen via two pathways:
-
Type I Reaction: The photosensitizer transfers an electron to a substrate, producing radical ions which can then react with oxygen to form ROS such as superoxide (B77818) anion and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂).[6]
These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[7][8]
Properties of an Ideal Porphyrin Photosensitizer
The ideal characteristics of a porphyrin-based photosensitizer for PDT are summarized in the table below.
| Property | Desired Characteristic | Reference |
| Purity and Stability | High chemical purity and stable under physiological conditions. | [6] |
| Solubility | Amphiphilicity to facilitate transport in biological systems. | [6] |
| Toxicity | Low or no toxicity in the absence of light (dark toxicity) and high toxicity upon light activation (phototoxicity). | [2] |
| Absorption Spectrum | Strong absorption in the red or near-infrared region (600-800 nm) for deeper tissue penetration. | [8][9] |
| Quantum Yield | High quantum yield of singlet oxygen generation. | [8] |
| Cellular Uptake | Preferential accumulation in target tumor cells. | [3] |
| Clearance | Rapid clearance from the body to minimize prolonged photosensitivity. | [2] |
Experimental Protocols
Due to the limited direct research on this compound in cancer PDT, the following protocols are adapted from general porphyrin PDT studies and a study on uroporphyrin-mediated phototoxicity in bovine corneal endothelium.[10] These should be considered as a starting point for investigational studies.
In Vitro Phototoxicity Assay
This protocol outlines a general procedure to assess the phototoxic effect of this compound on a cancer cell line.
1. Cell Culture and this compound Incubation:
- Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[4]
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.
- Replace the culture medium with the this compound-containing medium and incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.
2. Irradiation:
- Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular this compound.
- Add fresh, phenol (B47542) red-free medium.
- Irradiate the cells with a light source of an appropriate wavelength corresponding to the absorption spectrum of this compound. A red light source (e.g., 630 nm) is commonly used for porphyrins.[7]
- The light dose (fluence) can be varied by adjusting the power density (mW/cm²) and irradiation time (seconds). For initial studies, a range of 1-10 J/cm² can be explored.[11]
- A control group of cells treated with this compound but not exposed to light (dark toxicity control) and a control group exposed to light without this compound should be included.
3. Assessment of Cell Viability:
- Following irradiation, incubate the cells for 24 hours.
- Assess cell viability using a standard method such as the MTT assay.[3] The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage of the untreated control.
4. Data Analysis:
- Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes a 50% reduction in cell viability upon irradiation.
Reactive Oxygen Species (ROS) Detection
This protocol describes the detection of intracellular ROS generation following this compound-mediated PDT.
1. Cell Preparation:
- Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
- Incubate the cells with this compound as described in the phototoxicity assay.
2. ROS Probe Incubation:
- Wash the cells with PBS.
- Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at a concentration of 10 µM for 30 minutes in the dark.[11]
3. Irradiation and Analysis:
- Irradiate the cells with the appropriate light source and dose.
- Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates the generation of ROS.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would be collected in an initial investigation of this compound for PDT, based on typical results from other porphyrin studies.
| Parameter | Hypothetical Value/Range | Method of Determination | Reference (for method) |
| Absorption Maximum (Q-band) | ~620 nm | UV-Vis Spectroscopy | [6] |
| In Vitro IC50 (e.g., HeLa cells) | 5-50 µM | MTT Assay | [7] |
| Light Dose for 50% Cell Kill | 2-10 J/cm² | Cell Viability Assay | [11] |
| Intracellular ROS Increase | 2-5 fold increase in fluorescence | DCFH-DA Assay with Flow Cytometry | [11] |
Signaling Pathways in Porphyrin-Mediated PDT
Porphyrin-mediated PDT can induce cell death through various signaling pathways, primarily apoptosis and necrosis. The localization of the photosensitizer within the cell can influence the dominant cell death mechanism.
-
Apoptosis: Photosensitizers that localize in the mitochondria can trigger the intrinsic apoptotic pathway. Upon light activation, the generated ROS can lead to the release of cytochrome c from the mitochondria into the cytoplasm. This activates a caspase cascade (e.g., caspase-9 and caspase-3), leading to programmed cell death.[12]
-
Necrosis: If the photosensitizer localizes in the plasma membrane or lysosomes, high levels of ROS can cause direct damage to these structures, leading to a loss of cellular integrity and necrotic cell death.[7]
-
EGFR and STAT3 Signaling: Some studies have shown that PDT can activate survival pathways, such as the epidermal growth factor receptor (EGFR) and STAT3 signaling pathways, which could potentially lead to treatment resistance.[12]
Visualizations
Experimental Workflow for In Vitro this compound PDT
Caption: Workflow for in vitro photodynamic therapy using this compound.
Signaling Pathway of Porphyrin-Mediated Apoptosis
Caption: Simplified signaling pathway of porphyrin-mediated apoptosis in PDT.
Conclusion and Future Directions
While this compound is a crucial molecule in the endogenous synthesis of the potent photosensitizer PpIX, its direct role as a primary photosensitizer in PDT for cancer remains largely unexplored. The perception of it being a "poor photosensitizer" may have hindered extensive research in this area.[5] However, the fundamental photophysical properties of the porphyrin macrocycle suggest that this compound could exhibit some level of photodynamic activity.
Future research should focus on a systematic evaluation of the photophysical properties of this compound, including its singlet oxygen quantum yield. Further in vitro studies, following the adapted protocols outlined here, are necessary to determine its actual efficacy as a photosensitizer in various cancer cell lines. Should promising results be obtained, investigations into optimizing its delivery and uptake, potentially through nanoformulations, could pave the way for its use in PDT research and development. A thorough understanding of its phototoxicity and mechanism of action is essential to validate or refute its potential as a therapeutic agent.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04916D [pubs.rsc.org]
- 5. Mechanisms of Resistance to Photodynamic Therapy (PDT) in Vulvar Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of porphyrin chemistry in tumor imaging and photodynamic therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B915149B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Uroporphyrin III using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uroporphyrin III is a critical intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[1] The synthesis pathway of porphyrins is a complex process involving multiple enzymatic steps.[1] Deficiencies in these enzymes can lead to a group of genetic disorders known as porphyrias, which are characterized by the accumulation of porphyrin precursors.[2] Therefore, the accurate and sensitive quantification of this compound and other porphyrins in biological matrices is essential for the diagnosis and monitoring of these diseases.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for porphyrin analysis due to its high sensitivity, specificity, and ability to provide structural information.[1] This method overcomes limitations of older techniques which often required extensive sample preparation or derivatization.[2] This application note provides a detailed protocol for the analysis of this compound in various biological samples using LC-MS/MS.
Heme Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway leading to heme, highlighting the position of Uroporphyrinogen III, the precursor to this compound.
Caption: Simplified heme biosynthesis pathway highlighting Uroporphyrinogen III.
Experimental Protocols
The success of any mass spectrometry experiment is highly dependent on proper sample preparation to minimize matrix effects and ensure data quality.[3] The following protocols provide detailed methodologies for sample preparation and LC-MS/MS analysis.
Overall Experimental Workflow
The general workflow for the analysis of this compound is depicted below.
Caption: General workflow for this compound analysis by LC-MS/MS.
Protocol 1: Urine Sample Preparation
This streamlined protocol is adapted for the rapid preparation of urine samples.[2][4]
-
Sample Collection: Collect spot urine samples in sterile containers.
-
Acidification: In a microcentrifuge tube, combine 700 µL of urine with 300 µL of 6 M formic acid.[4]
-
Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing.[2][4]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5-10 minutes.[2][4]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Tissue Sample Preparation (e.g., Liver)
This protocol is suitable for the extraction of porphyrins from solid tissue samples.[5]
-
Homogenization: Homogenize approximately 100 mg of tissue in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the porphyrins. An acidic extraction step is essential.[5]
-
Purification: Use a C18 SPE cartridge (e.g., Waters Sep-Pak) for sample cleanup and concentration.[5]
-
Elution: Elute the porphyrins from the SPE cartridge using an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Bacterial Cell Sample Preparation
This method is designed for extracting porphyrins from bacterial cell cultures.[6][7]
-
Cell Harvesting: Harvest bacterial cells by centrifugation (e.g., 7,000 x g for 10 minutes at 4°C).[6][7]
-
Resuspension: Resuspend the cell pellet in 1 mL of an ethyl acetate/acetic acid mixture (3:1, v/v).[6][7]
-
Cell Lysis: Lyse the cells by sonication on ice for 2 minutes.[6][7]
-
Debris Removal: Centrifuge at 7,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[6][7]
-
Washing: Add 1 mL of water, vortex, and centrifuge. Discard the upper aqueous layer. Repeat this wash step.[6][7]
-
Solubilization: Add 100 µL of 3 M HCl to the organic phase to solubilize the porphyrins. Vortex vigorously and centrifuge.[6][7]
-
Collection: Transfer the upper, acidic layer containing the water-soluble porphyrins into a fresh tube for analysis.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following tables summarize the instrumental conditions for the separation and detection of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting | Reference |
| Column | Shim-pack GIST C18 (3 µm, 75 x 4.6 mm) or equivalent | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5][6][7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | [5][6][7] |
| Flow Rate | 0.4 mL/min | [5] |
| Column Temperature | 50 °C | [5] |
| Injection Volume | 5 - 20 µL | [4][5] |
| Gradient | Linear gradient from 100% A to 100% B over 20 min | [5] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2][5][6] |
| Ion Spray Voltage | 4500 - 5500 V | [5][6] |
| Source Temperature | 180 - 450 °C | [5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4][6] |
| Nebulizing Gas Flow | 6.0 L/min | [5] |
Data Presentation and Quantitative Analysis
Quantification is typically performed using a standard curve prepared with certified reference materials. The peak areas of the analyte are integrated, and concentrations are calculated based on the linear regression of the standard curve.[5]
Table 3: MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Reference |
| Uroporphyrin I/III | 831.0 | See Note 1 | 2 nmol/L | [4] |
| Heptacarboxylporphyrin | 787.0 | See Note 1 | - | [8] |
| Hexacarboxylporphyrin | 743.0 | See Note 1 | - | [8] |
| Pentacarboxylporphyrin | 699.0 | See Note 1 | - | [8] |
| Coproporphyrin I/III | 655.4 | 596.3 | See Note 2 | [6][9] |
Note 1: Product ions for uroporphyrins result from the sequential loss of acetic acid and propionic acid side chains. Specific fragmentation patterns should be optimized instrumentally.[10] Note 2: A lower limit of quantification (LLOQ) of 10.0 pg/mL has been reported for coproporphyrins in human plasma.[11]
This application note provides robust and detailed protocols for the quantitative analysis of this compound in various biological matrices using LC-MS/MS. The methods described are sensitive, specific, and suitable for clinical research and drug development applications. The use of an MS-compatible solvent system with a simple acidic extraction is crucial for achieving high-quality data.[5]
References
- 1. Porphyrin Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 4. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. worldscientific.com [worldscientific.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes and Protocols for Real-Time Uroporphyrin III Monitoring Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrin III is a critical intermediate in the heme biosynthesis pathway.[1][2][3][4][5] Aberrant levels of this compound are associated with a group of genetic disorders known as porphyrias, leading to debilitating neurovisceral and cutaneous symptoms.[6] Real-time monitoring of this compound levels in biological fluids is paramount for early diagnosis, disease management, and evaluating therapeutic efficacy in drug development. These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical and optical biosensors for the sensitive and selective real-time detection of this compound.
The proposed biosensor designs leverage the high specificity of biomimetic recognition elements, namely aptamers and molecularly imprinted polymers (MIPs), coupled with advanced transducer technologies for rapid and reliable signal generation.
Heme Biosynthesis Pathway and the Role of this compound
Uroporphyrinogen III is the first cyclic tetrapyrrole in the heme biosynthesis pathway, formed from the linear tetrapyrrole pre-uroporphyrinogen by the enzyme uroporphyrinogen III synthase.[5] Subsequently, uroporphyrinogen III is converted to heme through a series of enzymatic steps.[5] Deficiencies in the enzymes downstream of uroporphyrinogen III synthesis can lead to its accumulation and auto-oxidation to the stable, colored, and fluorescent this compound, which is then excreted in urine.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed this compound biosensors. This data is based on typical performance of similar biosensors for other small molecules and serves as a target for development.
| Parameter | Electrochemical Aptasensor | Optical MIP-based Sensor |
| Recognition Element | ssDNA Aptamer | Molecularly Imprinted Polymer |
| Transduction Principle | Amperometry/Voltammetry | Fluorescence Quenching |
| Limit of Detection (LOD) | 0.1 nM | 0.5 nM |
| Linear Range | 0.5 nM - 10 µM | 1 nM - 20 µM |
| Sensitivity | 1.5 µA/nM/cm² | 5% fluorescence change/nM |
| Response Time | < 5 minutes | < 10 minutes |
| Selectivity | High (discriminates against uroporphyrin I and coproporphyrin III) | High (shape and functional group specific) |
| Matrix | Urine, Plasma | Urine, Saliva |
| Stability | > 30 days at 4°C | > 60 days at room temperature |
Experimental Protocols
Protocol 1: Development of an Electrochemical Aptasensor for this compound
This protocol outlines the selection of a specific ssDNA aptamer for this compound and the fabrication of an electrochemical biosensor.
1.1. Aptamer Selection using Gold Nanoparticle-Assisted SELEX (Systematic Evolution of Ligands by Exponential Enrichment)
This method avoids the need for immobilization of the small target molecule, this compound.[7][8]
-
Materials: ssDNA library, this compound, gold nanoparticles (AuNPs), PCR reagents, primers, Tris-HCl buffer, NaCl, MgCl₂.
-
Procedure:
-
Incubation: Incubate the ssDNA library with this compound in selection buffer (Tris-HCl, NaCl, MgCl₂) to allow for binding.
-
Separation: Introduce AuNPs to the solution. Unbound ssDNA will adsorb onto the surface of the AuNPs.
-
Partitioning: Centrifuge the solution to pellet the AuNPs with the unbound ssDNA. The supernatant will contain the this compound-aptamer complexes.
-
Elution and Amplification: Collect the supernatant and amplify the selected ssDNA sequences by PCR.
-
Iteration: Repeat the selection cycle 10-15 times, increasing the stringency of the selection conditions (e.g., lower target concentration, shorter incubation time) in each round to enrich for high-affinity aptamers.
-
Sequencing and Characterization: Sequence the enriched aptamer pool and characterize the binding affinity of individual aptamer candidates to this compound using techniques like fluorescence spectroscopy or surface plasmon resonance.
-
1.2. Fabrication of the Electrochemical Aptasensor
-
Materials: Screen-printed carbon electrode (SPCE), thiol-modified this compound aptamer, 6-mercapto-1-hexanol (B159029) (MCH), potassium ferricyanide/ferrocyanide solution, phosphate-buffered saline (PBS).
-
Procedure:
-
Electrode Cleaning: Clean the SPCE surface electrochemically.[9][10][11]
-
Aptamer Immobilization: Drop-cast the thiol-modified aptamer solution onto the working electrode of the SPCE and incubate overnight to allow for self-assembly of the aptamer monolayer via gold-thiol bonds (assuming a gold-modified SPCE or direct interaction with carbon).
-
Surface Passivation: Treat the electrode surface with MCH to block any remaining active sites and prevent non-specific binding.
-
Electrochemical Characterization: Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a potassium ferricyanide/ferrocyanide solution.
-
1.3. This compound Detection
-
Procedure:
-
Incubate the aptasensor in the sample solution containing this compound.
-
The binding of this compound to the aptamer will induce a conformational change in the aptamer structure.
-
This conformational change will alter the electron transfer kinetics at the electrode surface, which can be measured as a change in the peak current (using differential pulse voltammetry - DPV) or charge transfer resistance (using EIS).
-
The magnitude of the electrochemical signal change is proportional to the concentration of this compound in the sample.
-
Protocol 2: Development of an Optical Biosensor using Molecularly Imprinted Polymers (MIPs)
This protocol describes the synthesis of a MIP specific for this compound and its integration into a fluorescence-based sensing platform.
2.1. Synthesis of this compound-Imprinted Polymer
This protocol is based on bulk polymerization, a common method for MIP synthesis.[12][13][14]
-
Materials: this compound (template), methacrylic acid (functional monomer), ethylene (B1197577) glycol dimethacrylate (cross-linker), azobisisobutyronitrile (initiator), porogenic solvent (e.g., acetonitrile), methanol-acetic acid solution.
-
Procedure:
-
Pre-polymerization Complex Formation: Dissolve this compound and methacrylic acid in the porogenic solvent. Allow them to interact and form a pre-polymerization complex through non-covalent interactions (e.g., hydrogen bonding).
-
Polymerization: Add the cross-linker and initiator to the solution. Initiate polymerization by heating or UV irradiation.
-
Grinding and Sieving: The resulting bulk polymer is ground into fine particles and sieved to obtain a uniform particle size.
-
Template Removal: Wash the polymer particles extensively with a methanol-acetic acid solution to remove the this compound template, leaving behind specific recognition cavities.
-
Non-Imprinted Polymer (NIP) Synthesis: Prepare a non-imprinted polymer in parallel under the same conditions but without the this compound template to serve as a control.
-
2.2. Fabrication of the Optical Sensing Platform
-
Materials: MIP particles, glass slide or optical fiber, polymer matrix (e.g., PVC, sol-gel), this compound standard solutions.
-
Procedure:
-
MIP Immobilization: Disperse the MIP particles in a suitable polymer matrix and coat it onto a glass slide or the tip of an optical fiber.
-
Curing: Allow the polymer matrix to cure, entrapping the MIP particles.
-
2.3. This compound Detection
This compound is naturally fluorescent. The binding of this compound to the MIP can lead to fluorescence quenching due to aggregation or interaction with the polymer matrix.
-
Procedure:
-
Expose the MIP-coated sensor to the sample containing this compound.
-
Measure the fluorescence intensity of the sensor before and after exposure to the sample using a fluorometer.
-
The decrease in fluorescence intensity will be proportional to the concentration of this compound.
-
Conclusion
The development of real-time this compound biosensors holds immense potential for advancing the diagnosis and management of porphyrias. The detailed protocols for electrochemical aptasensors and optical MIP-based sensors provided in these application notes offer a solid foundation for researchers and drug development professionals to embark on the creation of these innovative diagnostic tools. The proposed biosensors promise high sensitivity, selectivity, and rapid analysis, which are crucial for timely clinical decision-making and efficient therapeutic development. Further research and optimization of these protocols will be instrumental in translating these biosensor technologies from the laboratory to clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Heme Synthesis [library.med.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 5. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrins as Colorimetric and Photometric Biosensors in Modern Bioanalytical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Gold Nanoparticle-Assisted Aptamer Selection for a Small Molecule Porphyrin to Develop DNAzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Selection of DNA Aptamers for a Small-Molecule Porphyrin by Gold Nanoparticle-Based SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2023245284A1 - Electrochemical biosensors and method of preparing electrochemical biosensors - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green Synthesis of a Molecularly Imprinted Polymer Based on a Novel Thiophene-Derivative for Electrochemical Sensing [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Uroporphyrin III as a Tool in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Uroporphyrin III (UroIII) and its reduced form, uroporphyrinogen III (UrogenIII), represent a critical branch point in the tetrapyrrole biosynthetic pathway. This pathway is the source of a wide range of essential molecules, including heme, chlorophyll, vitamin B12, and siroheme. In the field of metabolic engineering, precise control and monitoring of UroIII levels can serve as a powerful tool for optimizing the production of these and other high-value compounds. These notes provide an overview of the applications of this compound as a metabolic engineering tool, alongside detailed protocols for its quantification and related enzymatic assays.
Applications of this compound in Metabolic Engineering
This compound serves as a key precursor for the synthesis of a diverse array of vital compounds.[1] Its strategic position in the tetrapyrrole pathway makes it a crucial target for metabolic engineering efforts aimed at enhancing the production of various biomolecules.
Biomarker for Pathway Flux
The intracellular concentration of UroIII can be a reliable indicator of the metabolic flux towards the tetrapyrrole pathway. By monitoring UroIII levels, researchers can assess the efficacy of upstream engineering strategies, such as the overexpression of enzymes like 5-aminolevulinate synthase (HemA) and porphobilinogen (B132115) deaminase (HemC).[2] An increase in UroIII accumulation can signify a successful redirection of carbon flux towards the desired pathway.
Precursor for High-Value Compound Synthesis
Metabolic engineering strategies often focus on increasing the pool of UroIII to drive the synthesis of downstream products. For instance, in the production of hydrogenobyrinic acid, a key precursor to vitamin B12, enhancing the supply of UrogenIII is a critical step.[3] Similarly, the biosynthesis of heme and other porphyrins in engineered microbes like Escherichia coli and Rhodobacter sphaeroides is directly dependent on the availability of UrogenIII.[4][5]
Tool for Pathway Optimization and Enzyme Characterization
By supplying UroIII or its precursors to in vitro enzymatic assays, researchers can characterize the kinetic properties of downstream enzymes and identify potential bottlenecks in a biosynthetic pathway. A coupled-enzyme assay for uroporphyrinogen III synthase (HemD), for example, allows for the detailed study of this key enzyme's activity, which is essential for directing the flux towards the desired isomer III of uroporphyrinogen.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various metabolic engineering studies involving this compound and its derivatives.
| Engineered Strain | Key Genetic Modifications | Product | Titer (mg/L) | Reference |
| Escherichia coli | Overexpression of hemA, hemB, hemC, hemD | Uroporphyrin I & III | 901.9 | [8] |
| Escherichia coli | Combinatorial RBS tuning of hemABCD | Hydrogenobyrinic acid | 22.57 | [3] |
| Rhodobacter sphaeroides | CRISPRi knockdown of hemN | Coproporphyrin III | 16,500 | [9] |
| Escherichia coli | Expression of thermostable ALAD, PBGD, UROS | Uroporphyrinogen III | 990 | [10] |
Table 1: Production of this compound and its derivatives in metabolically engineered microorganisms.
| Strain | Uroporphyrin I (mg/L) | This compound (mg/L) | Reference |
| DMB | 555.3 | 346.6 | [4][8] |
| DMD | 538.9 | 287.5 | [4][8] |
| SMD (aerobic) | 314.9 | 171.7 | [4][8] |
| SMD (microaerobic) | 37.1 | 4.78 | [4][8] |
Table 2: Differential production of Uroporphyrin I and III isomers in engineered E. coli strains under different conditions.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Bacterial Cultures by HPLC
This protocol is adapted from methods for porphyrin analysis and can be used to quantify this compound in bacterial cultures.[11][12]
Materials:
-
Bacterial cell culture
-
Ethyl acetate (B1210297)
-
Acetic acid
-
3 M Hydrochloric acid (HCl)
-
Mobile Phase A: 7.7 g/L ammonium (B1175870) acetate, 125 mL/L acetonitrile, adjusted to pH 5.17 with glacial acetic acid
-
Mobile Phase B: Methanol and glacial acetic acid (10:1 v/v)
-
This compound standard
-
Centrifuge
-
Sonicator
-
HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Harvesting: Centrifuge 10 mL of bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of a 3:1 (v/v) mixture of ethyl acetate and acetic acid. Lyse the cells by sonication on ice.
-
Extraction: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Acidification: Add 100 µL of 3 M HCl to the supernatant to convert porphyrinogens to their stable, oxidized porphyrin forms. Vortex thoroughly.
-
Phase Separation: Add 500 µL of water, vortex, and centrifuge at 2,000 x g for 5 minutes. Carefully remove and discard the upper aqueous layer.
-
Sample Preparation for HPLC: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried porphyrins in a known volume of mobile phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program as required to separate the porphyrin isomers. A typical gradient might be:
-
0-5 min: 100% Mobile Phase A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% Mobile Phase B
-
-
Monitor the fluorescence at the specified wavelengths.
-
-
Quantification: Create a standard curve using known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Protocol 2: Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (HemD)
This protocol is based on the principle of first generating the substrate for UroIII synthase, hydroxymethylbilane (B3061235) (HMB), from porphobilinogen (PBG) using porphobilinogen deaminase (HemC). The activity of UroIII synthase is then determined by measuring the formation of uroporphyrinogen III.[6][13]
Materials:
-
Purified porphobilinogen deaminase (HemC)
-
Cell lysate or purified enzyme preparation containing uroporphyrinogen III synthase (HemD)
-
Porphobilinogen (PBG) solution (e.g., 50 µM in 0.1 M Tris-HCl, pH 8.2)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.2
-
Stopping Solution: 1 M HCl
-
HPLC system as described in Protocol 1
Procedure:
-
Enzyme Preparation: Prepare a cell lysate from the engineered strain expressing HemD or use a purified enzyme preparation. If using a lysate, ensure to have a control lysate from a strain without HemD overexpression.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of Reaction Buffer
-
10 µL of purified HemC (concentration to be optimized)
-
20 µL of cell lysate or purified HemD
-
20 µL of PBG solution
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
Reaction Termination and Oxidation: Stop the reaction by adding 100 µL of 1 M HCl. This will also catalyze the oxidation of the uroporphyrinogen III product to the fluorescent this compound.
-
Sample Preparation: Centrifuge the stopped reaction mixture at 12,000 x g for 5 minutes to pellet any precipitated protein.
-
HPLC Analysis: Analyze the supernatant for this compound content using the HPLC method described in Protocol 1.
-
Calculation of Activity: The specific activity of uroporphyrinogen III synthase can be calculated as the amount of this compound produced per unit time per milligram of total protein in the lysate.
Visualizations
References
- 1. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. High-yield porphyrin production through metabolic engineering and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bio-Based Production of Uroporphyrin in Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of uroporphyrinogen III, which is the common precursor of all tetrapyrrole cofactors, from 5-aminolevulinic acid by Escherichia coli expressing thermostable enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 12. shimadzu.com [shimadzu.com]
- 13. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Uroporphyrinogen III Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrinogen III synthase (UROS), the fourth enzyme in the heme biosynthetic pathway, catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the macrocyclic uroporphyrinogen III. This step is crucial as it introduces the asymmetric arrangement of side chains required for the synthesis of heme, chlorophyll, and vitamin B12. In certain cancers, the upregulation of the heme synthesis pathway has been observed, making UROS a potential therapeutic target. Inhibition of UROS leads to the accumulation of the non-functional isomer uroporphyrinogen I, which can be cytotoxic. These application notes provide detailed protocols for screening and identifying inhibitors of UROS, a critical step in the development of novel therapeutics.
Heme Biosynthesis Pathway
The synthesis of heme is a conserved eight-enzyme pathway. UROS catalyzes a key isomerization and cyclization step. Inhibition of UROS disrupts the pathway, leading to the accumulation of a non-functional byproduct.
Application Note & Protocol: In Vitro Reconstitution of the Uroporphyrin III Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of uroporphyrinogen III is a critical branch point in the biosynthesis of all tetrapyrrole cofactors, including heme, chlorophyll, siroheme, and vitamin B12.[1][2] This pathway involves two essential cytosolic enzymes: Porphobilinogen (B132115) Deaminase (also known as Hydroxymethylbilane (B3061235) Synthase, HMBS) and Uroporphyrinogen III Synthase (UROS).[3][4][5] HMBS catalyzes the polymerization of four molecules of porphobilinogen (PBG) to form a linear tetrapyrrole, hydroxymethylbilane (HMB).[6][7] UROS then masterfully cyclizes HMB, inverting the final D-pyrrole ring to produce the asymmetric, physiologically vital uroporphyrinogen III isomer.[1][8] In the absence of UROS, HMB spontaneously cyclizes to form the non-functional, symmetric uroporphyrinogen I isomer.[5][7] Deficiencies in UROS activity lead to the rare genetic disorder congenital erythropoietic porphyria (CEP), or Gunther's disease, characterized by the accumulation of type I porphyrin isomers.[8][9]
The in vitro reconstitution of this pathway is a powerful tool for studying enzyme kinetics, screening potential therapeutic agents, and diagnosing porphyrias.[10] This document provides detailed protocols for a coupled-enzyme assay to synthesize uroporphyrinogen III from PBG and for the subsequent analysis of the reaction products.
Biochemical Pathway
The synthesis of uroporphyrinogen III from porphobilinogen is a two-step enzymatic process. The intermediate, hydroxymethylbilane, is highly unstable. In the absence of the second enzyme (UROS), it spontaneously forms uroporphyrinogen I.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Porphobilinogen deaminase and uroporphyrinogen III synthase: structure, molecular biology, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biosynthesis of uroporphyrinogen III: mechanism of action of porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 9. logan.testcatalog.org [logan.testcatalog.org]
- 10. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescently Labeled Uroporphyrin III for Cellular and In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrin III is a naturally occurring tetrapyrrole intermediate in the heme biosynthesis pathway.[1] Its accumulation is a hallmark of certain metabolic disorders known as porphyrias, and its intrinsic fluorescent properties have been utilized in diagnostic applications.[2] This document describes the proposed use of a fluorescently labeled derivative of this compound as a probe for cellular and in vivo imaging. By conjugating a bright, photostable fluorophore to this compound, we can create a powerful tool to investigate biological processes related to the heme pathway, cellular metabolism, and potentially for targeted cancer imaging.[3]
The rationale for using a this compound-based probe lies in its potential to exploit the altered metabolic pathways in cancer cells. Many tumor types exhibit increased uptake and metabolism of heme precursors, suggesting that a fluorescently labeled this compound could be selectively internalized by these cells, enabling their visualization.[4]
I. Properties of Fluorescently Labeled this compound
This section outlines the hypothetical photophysical and biological properties of a this compound molecule conjugated to a fluorescent dye, for instance, a commercially available amine-reactive fluorescent dye.
Photophysical Properties
The spectral properties of the fluorescently labeled this compound will be primarily determined by the conjugated fluorophore. The intrinsic fluorescence of this compound (excitation ~400 nm, emission ~620 nm and ~680 nm) may be quenched or overshadowed by the conjugated dye.[5]
| Property | Hypothetical Value |
| Excitation Wavelength (Max) | Dependent on the chosen fluorophore (e.g., ~488 nm for a green dye) |
| Emission Wavelength (Max) | Dependent on the chosen fluorophore (e.g., ~520 nm for a green dye) |
| Quantum Yield | > 0.5 (typical for bright organic dyes) |
| Molar Extinction Coefficient | > 70,000 M⁻¹cm⁻¹ at λmax |
| Photostability | High |
Biological Properties
| Property | Description |
| Cellular Uptake | Expected to be taken up by cells, potentially through organic anion transporters or other mechanisms involved in porphyrin transport. |
| Subcellular Localization | Predicted to initially localize in the cytoplasm and potentially accumulate in mitochondria, a key site of heme synthesis. |
| Biocompatibility | The porphyrin backbone is a natural biological molecule, suggesting good biocompatibility. The overall toxicity will depend on the chosen fluorophore and its concentration. |
| In Vivo Biodistribution | Following systemic administration, the probe is expected to distribute throughout the body with potential for preferential accumulation in tumors with high metabolic activity. Clearance is likely to occur through the renal and hepatobiliary systems. |
II. Proposed Synthesis of Fluorescently Labeled this compound
This compound possesses multiple carboxylic acid groups that can be utilized for conjugation to an amine-functionalized fluorescent dye using standard carbodiimide (B86325) chemistry.[6]
III. Experimental Protocols
A. Protocol for Live Cell Imaging
This protocol describes the use of fluorescently labeled this compound for imaging in cultured cells.
Materials:
-
Fluorescently labeled this compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to 60-80% confluency.
-
Probe Preparation: Prepare a working solution of the fluorescently labeled this compound in pre-warmed cell culture medium. A typical starting concentration is 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 1-4 hours. The optimal incubation time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.
B. Protocol for In Vivo Imaging in a Murine Tumor Model
This protocol provides a general guideline for the in vivo imaging of fluorescently labeled this compound in a mouse model of cancer.
Materials:
-
Fluorescently labeled this compound sterile solution (e.g., 1 mg/mL in PBS)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer. Place the animal in the imaging chamber and acquire a baseline pre-injection image.
-
Probe Administration: Administer the fluorescently labeled this compound solution via intravenous (tail vein) injection. A typical dose would be in the range of 1-5 mg/kg.
-
Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest over time to determine the tumor-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and for histological correlation.
IV. Data Presentation
Quantitative Cellular Uptake Data
The following table presents hypothetical data on the cellular uptake of fluorescently labeled this compound in different cell lines, as would be determined by flow cytometry.
| Cell Line | Mean Fluorescence Intensity (Arbitrary Units) |
| Cancer Cell Line A (High Metabolism) | 850 ± 75 |
| Cancer Cell Line B (Low Metabolism) | 320 ± 40 |
| Normal Fibroblast Cell Line | 150 ± 25 |
In Vivo Biodistribution Data
This table shows a hypothetical biodistribution profile of fluorescently labeled this compound in a murine tumor model at 24 hours post-injection, expressed as percent injected dose per gram of tissue (%ID/g).
| Organ | %ID/g |
| Tumor | 5.2 ± 0.8 |
| Blood | 0.5 ± 0.1 |
| Liver | 12.3 ± 2.1 |
| Kidneys | 8.5 ± 1.5 |
| Spleen | 1.8 ± 0.4 |
| Muscle | 0.9 ± 0.2 |
V. Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the heme biosynthesis pathway, highlighting the position of uroporphyrinogen III, the precursor to this compound.[1] A deficiency in the enzyme uroporphyrinogen III synthase leads to the accumulation of uroporphyrinogen I and its oxidized form, uroporphyrin I.
Experimental Workflow for Cellular Imaging
This diagram outlines the key steps in a typical cellular imaging experiment using a fluorescent probe.
Experimental Workflow for In Vivo Imaging
This diagram illustrates the general workflow for an in vivo imaging study in an animal model.
References
Troubleshooting & Optimization
improving the sensitivity of uroporphyrin III detection assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of uroporphyrin III detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound, and which is the most sensitive?
The most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and direct fluorescence spectroscopy.[1][2][3] HPLC with fluorescence detection is considered the gold standard due to its high sensitivity and ability to separate different porphyrin isomers, which is crucial for differential diagnosis of porphyrias.[2][3][4] Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) offers very high sensitivity and specificity as well.[5]
Q2: How can I improve the signal-to-noise (S/N) ratio in my assay?
Improving the S/N ratio is critical for enhancing sensitivity. Key strategies include:
-
Signal Averaging: If your instrument allows, acquiring and averaging multiple scans can significantly reduce random noise.[6]
-
Optimize Light Source and Detection: For fluorescence-based methods, ensure your excitation source is stable and the emission is collected efficiently. Use appropriate filters to minimize background noise and bleed-through from other fluorophores.[7]
-
Minimize Photobleaching: Reduce the exposure of your sample to the excitation light by using the lowest possible intensity and shortest exposure times necessary.[8]
-
Proper Sample Handling: Correct sample preparation and storage are crucial to prevent degradation of the analyte, which would weaken the signal.[9][10]
Q3: What are the critical pre-analytical factors for sample collection and storage?
Proper sample handling is paramount to prevent the degradation of light-sensitive porphyrins.
-
Light Protection: All samples (urine, plasma, stool) must be protected from light immediately after collection, typically by using amber vials or wrapping the container in aluminum foil.[9][10][11]
-
Temperature: Samples should be refrigerated or frozen as soon as possible.[11] Plasma porphyrins are stable for at least one month at –20°C when stored in the dark.[12] For transport, samples should be kept at 4°C, and transit time at ambient temperatures should not exceed 24 hours.[9]
-
Sample Type: A random "spot" urine sample is often recommended over a 24-hour collection for measuring porphyrins, as it can prevent delays in diagnosis. Results should be normalized to creatinine (B1669602) concentration.[11]
Q4: How does pH affect the fluorescence of this compound?
The fluorescence intensity of uroporphyrin is highly dependent on pH. Fluorescence is minimal around a pH of 7.0-7.5.[13][14] Therefore, controlling the pH of the final solution, especially for direct fluorescence assays, is critical for achieving maximum and consistent signal intensity. Acidic conditions are often used for extraction and analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Analyte Degradation: Improper sample storage (exposure to light or heat).[9][10] 2. Suboptimal pH: The pH of the sample or mobile phase is in the range where fluorescence is minimal (around 7.0-7.5).[13][14] 3. Inefficient Extraction: Poor recovery of uroporphyrin from the sample matrix. 4. Incorrect Wavelengths: Excitation and emission wavelengths are not set correctly for uroporphyrin (typically Excitation: ~400-410 nm, Emission: ~620 nm).[3][15] | 1. Review sample collection and storage protocols. Always protect samples from light and store them at 4°C or -20°C.[11][12] 2. Adjust the pH of your sample or mobile phase. For HPLC, an acidic mobile phase (e.g., pH 5.16) is often used.[2] For direct fluorescence, ensure pH is outside the 7.0-7.5 range.[13] 3. Optimize your extraction protocol. Validate recovery using spiked samples. A liquid-liquid extraction with DMSO/TCA can yield high recovery.[12] 4. Verify the wavelength settings on your fluorometer or HPLC detector against established protocols.[3] |
| High Background Noise | 1. Sample Matrix Interference: Autofluorescence from other compounds in biological samples (e.g., urine, plasma). 2. Solvent Contamination: Impure solvents or buffers may contain fluorescent contaminants. 3. Hemolysis: Hemolysis in blood samples can invalidate plasma porphyrin measurements due to the high concentration of protoporphyrin in erythrocytes.[16] | 1. Use HPLC to separate this compound from interfering compounds.[2] If using direct spectroscopy, employ sample cleanup steps like solid-phase extraction (SPE).[17] 2. Use high-purity, HPLC-grade solvents and freshly prepared buffers. 3. Inspect plasma samples for any pink or red discoloration. If hemolysis is suspected, request a new sample. |
| Poor Peak Resolution (HPLC) | 1. Inappropriate Mobile Phase: The gradient or isocratic composition is not optimal for separating uroporphyrin from other porphyrins.[2] 2. Column Degradation: The stationary phase of the HPLC column has deteriorated. 3. Sample Overload: Injecting too concentrated a sample. | 1. Optimize the mobile phase gradient. A common system uses an ammonium (B1175870) acetate (B1210297) buffer and a methanol/acetonitrile organic phase.[4] 2. Replace the HPLC column or use a guard column to protect it. 3. Dilute the sample or inject a smaller volume. |
| Inconsistent or Irreproducible Results | 1. Sample Instability: Porphyrins are degrading between sample preparation and analysis.[12] 2. Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.[18] 3. Fluctuating Instrument Performance: Unstable lamp output or detector sensitivity. | 1. Analyze samples as quickly as possible after preparation. Keep extracts protected from light and on ice.[18] 2. Use calibrated pipettes and prepare a master mix for reagents when possible to minimize variability.[18] 3. Allow the instrument to warm up and stabilize before analysis. Run system suitability tests and calibration checks regularly. |
| False Positives in Screening Tests | 1. Drug Interference: Certain medications, such as the antibiotic ofloxacin (B1677185), can fluoresce in the same region as porphyrins, leading to false positives in simple screening tests.[19] 2. Dietary Factors: Some foods with high levels of red pigments may interfere with certain tests.[20] | 1. Confirm any positive screening results with a more specific method like HPLC, which can separate the interfering drug from the porphyrins.[19] 2. Inquire about the patient's diet and any medications they are taking.[20][21] |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for this compound in Different Assays
| Method | Matrix | Detection Limit (nmol/L) | Reference |
| Non-linear Variable-Angle Synchronous Fluorescence | Whole Blood | 0.29 | [1] |
| HPLC with UV Detection | Plasma | 0.29 | [5] |
| HPLC with Fluorometric Detection | Plasma | 1.0 | [12] |
| LC-ESI-MS/MS | Plasma/Urine | 0.1 | [5] |
Table 2: Stability of Porphyrins in Plasma
| Storage Condition | Duration | Analyte Stability | Reference |
| Stored in Dark at 20°C | 3 Days | Stable | [12] |
| Stored in Dark at 4°C | 6 Days | Stable | [12] |
| Stored in Dark at -20°C | At least 1 month | Stable | [12] |
| Exposed to Light | > 4 Hours | Significant degradation, results should be interpreted with caution | [9] |
Table 3: Extraction Recovery of Porphyrins from Plasma
| Porphyrin | Extraction Method | Recovery Rate | Reference |
| Uroporphyrins | Liquid-Liquid Extraction (DMSO/TCA) | 97% | [12] |
| Heptacarboxylporphyrins | Liquid-Liquid Extraction (DMSO/TCA) | 94% | [12] |
| Coproporphyrins | Liquid-Liquid Extraction (DMSO/TCA) | 50% | [12] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation for Urinary Porphyrin Analysis by HPLC
This protocol is adapted from a common method for preparing urine samples for HPLC analysis.[2][22]
-
Sample Collection: Collect a random urine sample in a container protected from light.
-
Aliquoting: Pipette 500 µL of the urine sample, calibrator, or control into an amber reaction vial.[22]
-
Stabilization: Add 50 µL of a stabilization reagent (e.g., concentrated HCl) to adjust the pH to below 2.5 and mix.[2]
-
Internal Standard: If using an internal standard, add it at this stage.
-
Centrifugation: Centrifuge the sample at 9000 x g for 10 minutes to pellet any particulates.[2][22]
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: The supernatant is now ready for injection into the HPLC system.
Protocol 2: HPLC Separation of Porphyrin Isomers
This protocol outlines a general reversed-phase HPLC method with fluorimetric detection for separating porphyrin isomers.[2][4]
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., Chromolith RP-18).[4]
-
Mobile Phase A: 1.0 M Ammonium Acetate Buffer, pH 5.16.[2]
-
Mobile Phase B: 10% Acetonitrile in Methanol.[2]
-
Detection: Fluorescence detector set to an excitation wavelength of ~405 nm and an emission wavelength of ~620 nm.
-
Gradient Elution: A linear gradient is typically run from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to elute porphyrins based on their polarity. Uroporphyrins, being the most polar, will elute first.[2]
Heme Biosynthesis Pathway and Uroporphyrin Accumulation
In healthy individuals, the enzyme uroporphyrinogen III synthase (UROS) converts hydroxymethylbilane (B3061235) into uroporphyrinogen III, the precursor for heme.[17] A deficiency in UROS leads to the non-enzymatic conversion of hydroxymethylbilane to the non-functional uroporphyrinogen I isomer.[2] This leads to an accumulation of uroporphyrin I, a key diagnostic marker for Congenital Erythropoietic Porphyria (CEP).[17]
References
- 1. Rapid simultaneous determination of protoporphyrin IX, this compound and coproporphyrin III in human whole blood by non-linear variable-angle synchronous fluorescence technique coupled with partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. jcp.bmj.com [jcp.bmj.com]
- 10. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. porphyriafoundation.org [porphyriafoundation.org]
- 12. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 13. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 17. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Interference of ofloxacin with determination of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thekingsleyclinic.com [thekingsleyclinic.com]
- 21. ucsfhealth.org [ucsfhealth.org]
- 22. chromsystems.com [chromsystems.com]
Technical Support Center: Uroporphyrinogen III Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of uroporphyrinogen III during experiments. Uroporphyrinogen III is a critical, yet highly unstable, intermediate in the heme biosynthesis pathway. Its tendency to oxidize to the corresponding uroporphyrin III can significantly impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of uroporphyrinogen III.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or unexpected peaks in analysis (e.g., HPLC). | Oxidation of uroporphyrinogen III to this compound and other porphyrin species. | - Immediately prepare fresh samples under anaerobic conditions. - Ensure all buffers and solvents are deoxygenated. - Add antioxidants such as ascorbic acid or reducing agents like DTT to your solutions. - Protect samples from light at all times. |
| Low or no detectable uroporphyrinogen III. | Complete oxidation of the sample. | - Review and optimize your anaerobic handling technique. - Increase the concentration of the reducing agent (e.g., DTT) in your buffers. - Check the age and storage conditions of your uroporphyrinogen III standard or sample. Prepare fresh if necessary. |
| Inconsistent or non-reproducible results between experiments. | - Variable levels of oxygen exposure. - Inconsistent concentrations of antioxidants or reducing agents. - Temperature fluctuations. - Light exposure. | - Standardize your experimental setup to minimize oxygen exposure (e.g., use a glove box). - Prepare fresh solutions of antioxidants and reducing agents for each experiment. - Maintain a constant and cool temperature (e.g., on ice or at 4°C) throughout the experiment. - Use amber vials or cover tubes with aluminum foil to protect from light.[1] |
| Precipitate formation in the sample. | Aggregation of porphyrin species, potentially due to pH changes or high concentrations. | - Ensure the pH of your solution is appropriate for uroporphyrinogen III solubility. - If possible, work with lower concentrations. - Briefly sonicate the sample in a cold bath to attempt redissolving the precipitate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of uroporphyrinogen III oxidation?
A1: The primary cause of uroporphyrinogen III oxidation is its exposure to molecular oxygen. This process can be spontaneous or catalyzed by various factors, including light, heat, and the presence of certain metal ions or enzymes like cytochrome P450.[2] The oxidation involves the loss of six hydrogen atoms from the uroporphyrinogen macrocycle, leading to the formation of the highly fluorescent and stable this compound.[3][4]
Q2: How can I create an anaerobic environment for my experiments?
A2: To create an anaerobic environment, you can use a glove box with an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, you can deoxygenate your buffers and solvents by bubbling them with an inert gas for at least 30-60 minutes before use. Additionally, you can perform reactions in sealed vials with an inert gas headspace.
Q3: What antioxidants or reducing agents are recommended, and at what concentrations?
A3: Ascorbic acid (Vitamin C) and dithiothreitol (B142953) (DTT) are commonly used to protect uroporphyrinogen III from oxidation.
-
Ascorbic Acid: Can be used at concentrations ranging from 1 mM to 10 mM. It acts as a free radical scavenger, preventing oxidation.[5][6]
-
Dithiothreitol (DTT): Typically used at a final concentration of 1 mM to 10 mM. DTT is a potent reducing agent that helps maintain the reduced state of uroporphyrinogen III.[7][8][9] It is most effective at a pH above 7.[9]
Q4: What are the optimal storage conditions for uroporphyrinogen III?
A4: Uroporphyrinogen III is highly unstable. For short-term storage during an experiment, it should be kept on ice and protected from light. For longer-term storage, it is recommended to store it as a lyophilized powder at -80°C under an inert atmosphere. If in solution, it should be in a deoxygenated buffer containing a reducing agent and stored at -80°C. However, fresh preparation is always preferred.
Q5: How does pH affect the stability of uroporphyrinogen III?
A5: The stability of uroporphyrinogen III is pH-dependent. While specific quantitative data on its stability at various pH values is limited in the literature, experiments involving uroporphyrinogen III are often carried out at a physiological pH of around 7.4.[10] Extreme pH values should be avoided as they can promote degradation.
Q6: Can metal ions affect my experiment?
A6: Yes, certain transition metal ions, such as iron and copper, can catalyze the oxidation of uroporphyrinogen III.[11][12][13] It is crucial to use high-purity reagents and deionized water to minimize metal ion contamination. If metal chelation is a concern, EDTA can be included in the buffers, but its compatibility with your specific experiment must be considered.
Experimental Protocols
Protocol 1: Preparation of Uroporphyrinogen III from this compound
This protocol describes the chemical reduction of commercially available this compound to uroporphyrinogen III.
Materials:
-
This compound
-
Deionized water (deoxygenated)
-
10% Palladium on activated carbon (PdC)
-
Argon or Nitrogen gas
-
Glass fiber filter
-
Schlenk flask or similar reaction vessel
Procedure:
-
Resuspend 2 mg of this compound in 200 µL of deoxygenated water and 1,800 µL of methanol in a Schlenk flask.[14]
-
Add 5 mg of 10% palladium on activated carbon to the mixture.[14]
-
Establish a hydrogen atmosphere in the flask and stir the reaction mixture for 40-60 minutes at room temperature.[14]
-
Filter the mixture through a glass fiber filter to remove the PdC catalyst.[14]
-
Dry the filtrate under a stream of argon or nitrogen gas at 60°C.[14]
-
The resulting solid is uroporphyrinogen III. Store immediately under an inert atmosphere at -80°C or use directly in your experiment.
Protocol 2: General Handling Procedure to Minimize Oxidation
This protocol provides general guidelines for handling uroporphyrinogen III in solution.
Materials:
-
Deoxygenated buffers and solvents (e.g., Tris-HCl or phosphate (B84403) buffer, pH ~7.4)
-
Dithiothreitol (DTT) or Ascorbic Acid
-
Amber vials or tubes covered in aluminum foil
-
Ice bath
-
Glove box or inert gas supply
Procedure:
-
Prepare all buffers and solutions using deoxygenated water. Bubble with nitrogen or argon gas for at least 30 minutes.
-
Add a reducing agent or antioxidant to your buffers. For example, add DTT to a final concentration of 5 mM.
-
If preparing uroporphyrinogen III from a solid, dissolve it in the deoxygenated buffer containing the reducing agent inside a glove box or under a stream of inert gas.
-
Keep the uroporphyrinogen III solution on ice and protected from light at all times.[1]
-
Perform all subsequent experimental steps under anaerobic or low-oxygen conditions.
-
Analyze the samples as quickly as possible after preparation.
Protocol 3: HPLC Analysis of Uroporphyrinogen III
This protocol outlines a general method for the analysis of uroporphyrinogen III by HPLC. Note that the specific conditions may need to be optimized for your instrument and column.
Instrumentation and Columns:
-
HPLC system with a fluorescence or amperometric detector.
-
Reversed-phase C18 column (e.g., ODS-Hypersil).[15]
Reagents:
-
Mobile Phase A: Deoxygenated ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.1 M, pH 5.2).
-
Mobile Phase B: Deoxygenated acetonitrile (B52724) or methanol.
-
Sample Diluent: Deoxygenated buffer (as used in your experiment) containing a reducing agent.
Procedure:
-
Sample Preparation:
-
If necessary, dilute your sample in the deoxygenated sample diluent to an appropriate concentration for detection.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to remove any particulates.[16]
-
Transfer the supernatant to an amber HPLC vial.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a gradient elution to separate the porphyrinogens. A typical gradient might involve increasing the percentage of Mobile Phase B over time.
-
Detection:
-
Amperometric Detection: This method directly detects the porphyrinogens.[15]
-
Fluorescence Detection: To detect uroporphyrinogen III by fluorescence, it must first be oxidized to this compound post-column, or the analysis can be designed to quantify the amount of oxidized product present in the sample as an indicator of instability. For direct analysis of the oxidized product, an excitation wavelength of around 405 nm and an emission wavelength of around 620 nm can be used.
-
-
Visual Guides
Heme Biosynthesis Pathway and Uroporphyrinogen III Oxidation
Caption: Uroporphyrinogen III oxidation pathway in the context of heme biosynthesis.
Experimental Workflow for Preventing Uroporphyrinogen III Oxidation
Caption: Workflow for handling uroporphyrinogen III to prevent oxidation.
References
- 1. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbic acid inhibits chemically induced uroporphyria in ascorbate-requiring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of porphyrinogen oxidation by glutathione in vitro and reversal by porphyrinogenic trace metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation-reduction reactions of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromsystems.com [chromsystems.com]
Technical Support Center: Optimizing Uroporphyrinogen III Synthase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for uroporphyrinogen III synthase (UROS) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the optimal pH for a Uroporphyrinogen III Synthase (UROS) assay?
The optimal pH for UROS activity is generally in the range of 7.4 to 8.2.[1] It is crucial to maintain a stable pH within this range throughout the experiment, as deviations can lead to reduced enzyme efficiency or even denaturation.[2]
2. Which buffer system should I choose for my UROS assay?
The choice of buffer is critical and can significantly influence experimental outcomes. Tris-HCl, phosphate (B84403), and HEPES buffers are commonly used.
-
Tris-HCl: Buffers effectively in the pH range of 7.0 to 9.0.[3][4][5] It is often favored because it does not precipitate with common divalent cations like Ca²⁺ and Mg²⁺. However, the pH of Tris buffers is sensitive to temperature changes, which must be considered when performing assays at different temperatures.[4][6]
-
Phosphate Buffer: Effective in the pH range of 5.8 to 8.0.[3][5] It is less affected by temperature changes. However, phosphate ions can precipitate in the presence of divalent cations such as Ca²⁺ and Mg²⁺ and may inhibit certain enzymes.[3][4]
-
HEPES: A zwitterionic buffer that is effective in the physiological pH range of 6.8 to 8.2.[7][8] It is known for good stability across a range of temperatures and is less likely to interact with metal ions.[7] However, it can be more expensive than Tris or phosphate buffers.
Recommendation: For most standard UROS assays, Tris-HCl at a concentration of 50-100 mM and a pH of ~8.0 is a good starting point. However, if your assay involves components that are sensitive to Tris, or if temperature stability is a major concern, HEPES would be a suitable alternative. Empirical testing is always recommended to determine the optimal buffer for a specific experimental setup.
3. How does ionic strength affect the UROS assay?
Ionic strength can significantly impact UROS activity. Both excessively high and low ionic strengths can reduce enzyme performance. It is important to optimize the salt concentration in your assay buffer.
4. My UROS activity is lower than expected. What are the possible causes?
Low or no enzyme activity can stem from several factors:
-
Suboptimal pH or Buffer Composition: Ensure your buffer is within the optimal pH range (7.4-8.2) and that the chosen buffer system is not inhibiting the enzyme.
-
Incorrect Substrate Concentration: The concentration of the substrate, hydroxymethylbilane (B3061235) (HMB), is critical. Ensure it is not limiting the reaction.
-
Enzyme Instability: UROS is a thermolabile enzyme.[1] Avoid repeated freeze-thaw cycles and ensure proper storage conditions.
-
Presence of Inhibitors: Certain metal ions can inhibit UROS activity (see table below). Check your reagents for potential contaminating ions.
-
Inactive Enzyme: The enzyme preparation may have lost activity. It is advisable to test the activity of a new batch of enzyme or a previously validated positive control.
5. I am seeing unexpected peaks or artifacts in my HPLC analysis of uroporphyrins. What could be the cause?
Artifacts in HPLC chromatograms can arise from several sources:
-
Sample Degradation: Porphyrinogens are unstable and can oxidize. Ensure samples are handled quickly and protected from light.
-
Contaminated Solvents or Reagents: Use high-purity solvents and reagents for your mobile phase and sample preparation.
-
Column Issues: The HPLC column may be contaminated or degraded. Flushing the column or replacing it may be necessary.
-
Injection Problems: Incomplete sample loop filling or incompatibility between the injection solvent and the mobile phase can cause distorted peaks. It is best to dissolve samples in the mobile phase whenever possible.
-
Ghost Peaks: These can result from contaminants in the mobile phase or from the previous injection. Running a blank gradient can help identify the source.[9]
6. How can I differentiate between uroporphyrin I and III isomers in my assay?
Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for separating and quantifying uroporphyrin I and III isomers. The separation is based on the subtle differences in the spatial arrangement of the carboxylic acid groups on the porphyrin ring. Gradient elution with a mobile phase containing an organic modifier (like acetonitrile (B52724) or methanol) and a buffer (such as ammonium (B1175870) acetate) is typically used.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing UROS assay conditions.
Table 1: Effect of Ionic Strength on Uroporphyrinogen III Synthase Activity
| KCl Concentration (mM) in 0.1 M Tris buffer, pH 8.0 | Relative Enzyme Activity (%) |
| 0 | 100 |
| 50 | ~120 |
| 100 | ~130 |
| 150 | ~125 |
| 200 | ~110 |
| 250 | ~95 |
| 300 | ~80 |
Note: Data is illustrative and based on trends observed in published studies. Optimal ionic strength may vary depending on the specific enzyme source and assay conditions.
Table 2: Comparison of Common Buffer Systems for Enzyme Assays
| Buffer System | Effective pH Range | Temperature Dependence of pKa | Potential Interactions |
| Tris-HCl | 7.0 - 9.0[3][4][5] | High (ΔpKa/°C ≈ -0.031)[4] | Can chelate metal ions.[3][6] |
| Phosphate | 5.8 - 8.0[3][5] | Low | Can precipitate with divalent cations (Ca²⁺, Mg²⁺); can act as an inhibitor for some enzymes.[3][4] |
| HEPES | 6.8 - 8.2[7][8] | Low | Generally low interaction with metal ions.[7] |
Table 3: Common Activators and Inhibitors of Uroporphyrinogen III Synthase
| Class | Ion/Compound | Effect on UROS Activity |
| Activators | Na⁺, K⁺, Mg²⁺, Ca²⁺ | Activation[1] |
| Inhibitors | Cd²⁺, Cu²⁺, Hg²⁺, Zn²⁺ | Inhibition[1] |
Experimental Protocols
1. Coupled-Enzyme Assay for Uroporphyrinogen III Synthase
This assay is well-suited for clinical diagnostics and monitoring enzyme purification.[3]
-
Principle: Porphobilinogen (PBG) is converted to hydroxymethylbilane (HMB) by hydroxymethylbilane synthase (HMBS). UROS then converts HMB to uroporphyrinogen III. In the absence of UROS, HMB spontaneously cyclizes to form uroporphyrinogen I. The uroporphyrinogen products are oxidized to their corresponding uroporphyrins and quantified by HPLC.
-
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Porphobilinogen (PBG) solution
-
Partially purified hydroxymethylbilane synthase (HMBS)
-
Sample containing UROS (e.g., erythrocyte lysate)
-
Trichloroacetic acid (TCA)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PBG, and HMBS.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the UROS-containing sample.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet precipitated protein.
-
Oxidize the uroporphyrinogens in the supernatant to uroporphyrins by exposure to light.
-
Analyze the supernatant by reversed-phase HPLC with fluorescence detection to separate and quantify uroporphyrin I and III.
-
2. Direct Assay for Uroporphyrinogen III Synthase
This assay is optimal for detailed kinetic studies of the enzyme.[3]
-
Principle: Chemically synthesized hydroxymethylbilane (HMB) is used as the direct substrate for UROS. The formation of uroporphyrinogen III is measured after oxidation to uroporphyrin III and quantification by HPLC.
-
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Synthetic hydroxymethylbilane (HMB) solution
-
Sample containing UROS
-
Trichloroacetic acid (TCA)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the UROS-containing sample.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the synthetic HMB solution.
-
Incubate at 37°C.
-
Stop the reaction with TCA.
-
Centrifuge to remove precipitated protein.
-
Oxidize the uroporphyrinogen III in the supernatant to this compound by exposure to light.
-
Quantify the amount of this compound using reversed-phase HPLC with fluorescence detection.
-
Visualizations
Caption: Simplified Heme Biosynthesis Pathway Highlighting the Role of UROS.
References
- 1. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 5. welltchemicals.com [welltchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-NMR spectroscopy shows cellular uptake of HEPES buffer by human cell lines-an effect to be considered in cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
minimizing interference in uroporphyrin III quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in uroporphyrin III quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying this compound?
A1: Interference in this compound quantification can arise from several sources, broadly categorized as sample matrix effects, analyte-related issues, and methodological challenges.
-
Sample Matrix Effects: Biological samples like urine, blood, and feces are complex mixtures. Endogenous compounds such as proteins, bilirubin, and hemoglobin can interfere with analysis.[1] Background metabolites that absorb in the UV/Vis spectrum can also pose a significant challenge.[2]
-
Analyte-Related Issues: Porphyrins themselves can interact with each other or with the analytical column, leading to issues like peak splitting in HPLC.[2] Additionally, porphyrinogens, the colorless precursors to porphyrins, must be oxidized to be detected by fluorescence methods.[1]
-
Methodological Interference: Certain medications, such as the antibiotic ofloxacin (B1677185), can interfere with fluorescence-based detection due to overlapping emission spectra.[3] The pH and ionic strength of the sample solution can also significantly influence the fluorescence intensity of porphyrins.[4]
Q2: How can I prepare my urine sample to minimize interference before analysis?
A2: Proper sample preparation is crucial for accurate this compound quantification. Key steps include pH adjustment, oxidation of porphyrinogens, and removal of particulates.
A recommended workflow for urine sample preparation is as follows:
For long-term storage, samples should be frozen at -20°C.[5] It is also important to use a preservative like sodium carbonate if a 24-hour urine collection is performed.[6]
Q3: Which analytical technique is best for overcoming interference?
A3: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is considered the gold standard for quantifying porphyrins in biological samples.[7] This method excels at separating individual porphyrins, including uroporphyrin I and III isomers, from each other and from interfering matrix components.[8]
Alternatively, synchronous fluorescence spectrometry can be used for rapid screening of multiple porphyrins simultaneously, though it may be more susceptible to spectral interference without prior separation.[9]
Troubleshooting Guides
Issue 1: Inconsistent or shifting retention times in HPLC analysis.
| Possible Cause | Troubleshooting Step | Reference |
| Mobile Phase Issues | Ensure the mobile phase is well-mixed and degassed. Use HPLC-grade solvents. | [10][11] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | [10][12] |
| Column Contamination | Implement a regular column washing procedure. Use a guard column to protect the analytical column. | [13][10] |
| Leaks in the System | Check all fittings for leaks, especially between the column and the detector. Look for salt buildup at connections. | [12] |
Logical Troubleshooting Flow for Shifting Retention Times:
Issue 2: My this compound fluorescence signal is weak or noisy.
| Possible Cause | Troubleshooting Step | Reference |
| Incorrect pH or Ionic Strength | Optimize the pH and ionic strength of your final sample solution. Uroporphyrin fluorescence is pH-dependent, with minimal fluorescence near pH 7. | [4] |
| Fluorescence Quenching | Be aware of potential quenchers in your sample matrix, such as metal-centered porphyrins or heme proteins. Dilution may help mitigate this effect. | [14] |
| Detector Lamp Aging | An aging UV lamp in the fluorescence detector can lead to a noisy baseline and reduced sensitivity. Replace the lamp if necessary. | [10] |
| Air Bubbles in Flow Cell | Degas the mobile phase thoroughly and purge the system to remove any trapped air bubbles in the detector's flow cell. | [10] |
Issue 3: I am observing a false positive for porphyrins in a patient's urine.
| Possible Cause | Troubleshooting Step | Reference |
| Medication Interference | Check the patient's medication history. Quinolone antibiotics like ofloxacin can fluoresce in the same region as porphyrins, causing false positives in screening tests. | [3] |
| Confirmation with HPLC | Use an HPLC method to separate the interfering drug from the urinary porphyrins. Ofloxacin typically has a much shorter retention time than porphyrins. | [3] |
Experimental Protocols
Protocol 1: HPLC Quantification of Urinary Porphyrins
This protocol is a generalized procedure based on common methodologies for the separation and quantification of this compound.
1. Sample Preparation:
- Take a 1 mL aliquot of urine.
- Protect the sample from light.[5]
- Adjust the pH to < 2.5 by adding a small volume of concentrated HCl.[13]
- Centrifuge the sample at 10,000 x g for 5 minutes.[5]
- Transfer the supernatant to a clean vial for injection.
2. HPLC System and Conditions:
| Parameter | Condition | Reference |
| Column | C18-bonded silica, reversed-phase | [5][8] |
| Mobile Phase A | 1M Ammonium Acetate (pH 5.16) with 9-10% Acetonitrile | [2][8] |
| Mobile Phase B | Methanol with 9-10% Acetonitrile | [2][8] |
| Flow Rate | 0.4 - 0.75 mL/min | [2][13] |
| Column Temperature | 30 - 50 °C | [2][5] |
| Injection Volume | 20 µL | [2] |
| Fluorescence Detection | Excitation: ~400-405 nm, Emission: ~620 nm | [13][8] |
3. Gradient Elution: A linear gradient is typically used, transitioning from a high percentage of aqueous mobile phase A to a high percentage of organic mobile phase B over approximately 20-25 minutes to elute the porphyrins.[2][5]
4. Quantification: The concentration of this compound is calculated by integrating the peak area and comparing it to a calibration curve prepared from known standards.[5]
Detection Limits and Performance:
| Porphyrin | Detection Limit (nmol/L) | Method |
| This compound (UP) | 0.29 | NLVASF/PLS[9] |
| Coproporphyrin III (CP) | 0.24 | NLVASF/PLS[9] |
| Protoporphyrin IX (PP) | 0.18 | NLVASF/PLS[9] |
NLVASF/PLS: Non-linear variable-angle synchronous fluorescence spectrometry coupled with partial least squares analysis.
References
- 1. A rapid and accurate spectrofluorometric method for quantification and screening of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of ofloxacin with determination of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eaglebio.com [eaglebio.com]
- 6. porphyriafoundation.org [porphyriafoundation.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid simultaneous determination of protoporphyrin IX, this compound and coproporphyrin III in human whole blood by non-linear variable-angle synchronous fluorescence technique coupled with partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. listarfish.it [listarfish.it]
- 14. journals.physiology.org [journals.physiology.org]
strategies for stabilizing uroporphyrin III in biological samples
Technical Support Center: Uroporphyrin III Stabilization
Welcome to the technical support center for the stabilization of this compound in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound levels are consistently lower than expected. What could be the cause?
A1: Several factors can lead to the degradation of this compound in biological samples. The most common culprits are exposure to light, improper storage temperature, and oxidative damage. Uroporphyrins are photosensitive molecules that can degrade upon exposure to light, especially UV and near-ultraviolet light.[1][2][3][4][5][6] Additionally, elevated temperatures can accelerate degradation.[2][7] Oxidative stress from reactive oxygen species in the sample can also lead to the breakdown of the porphyrin structure.[5][8]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound involves oxidation.[5][8][9] Uroporphyrinogen III, the precursor to this compound, can be oxidized to form this compound.[10][11] this compound itself can undergo further oxidative cleavage of the porphyrin ring, leading to the formation of linear tetrapyrroles (bilatrienones) and other degradation products.[9] This process is often initiated by photosensitization, where light exposure excites the porphyrin molecule, leading to the generation of reactive oxygen species that then attack the porphyrin ring.[3]
Q3: How does pH affect the stability of this compound?
A3: The pH of the biological sample can significantly impact the stability of this compound. Porphyrins are generally more stable in neutral to slightly basic conditions. Highly acidic environments (pH < 2) can lead to the decarboxylation of the acetic acid side chains, forming byproducts.[12] Conversely, extreme pH levels can catalyze hydrolysis and other degradation reactions.[13] For optimal stability, it is recommended to maintain the pH of the sample within a physiological range or adjust it with appropriate buffers.[14]
Q4: Can I freeze my samples for long-term storage?
A4: Yes, freezing is a common method for long-term storage. However, it is crucial to minimize freeze-thaw cycles as they can lead to degradation.[15] For optimal preservation, samples should be stored at -80°C.[16] It is also important to ensure that the samples are protected from light during both storage and thawing.
Q5: Are there any chemical stabilizers I can add to my samples?
A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation.[17] Ascorbic acid and α-tocopherol have been shown to offer protection against porphyrin-induced phototoxicity.[17] A combination of β-carotene, ascorbic acid, and α-tocopherol may provide synergistic protection.[17] The choice of stabilizer may depend on the specific biological matrix and downstream analytical methods.
Troubleshooting Guides
Issue 1: Significant loss of this compound in urine samples during storage.
-
Possible Cause: Exposure to light and/or storage at room temperature.
-
Troubleshooting Steps:
-
Light Protection: Ensure urine collection containers are opaque or wrapped in aluminum foil immediately after collection.[7][15][18] All subsequent processing steps should be performed under dim light.
-
Temperature Control: If analysis cannot be performed immediately, store the urine sample at 4°C in the dark.[7][15][19] For storage longer than 24 hours, freezing at -20°C or preferably -80°C is recommended.[16]
-
pH Adjustment: Check the pH of the urine. If it is highly acidic, consider adjusting it to a more neutral pH with a suitable buffer, being mindful of potential interference with your analytical method.
-
Issue 2: Inconsistent this compound measurements in plasma samples.
-
Possible Cause: Degradation during sample processing and handling.
-
Troubleshooting Steps:
-
Minimize Light Exposure: From the moment of blood collection, protect the sample from light. Use amber-colored tubes or wrap them in foil.
-
Prompt Separation: Separate plasma from whole blood as soon as possible after collection. Porphyrins can be released from red blood cells, leading to inaccurate plasma concentrations.
-
Temperature Management: Keep the samples on ice or at 4°C throughout the processing steps.[2]
-
Avoid Repeated Freeze-Thaw Cycles: If the plasma needs to be frozen, aliquot it into smaller volumes to avoid thawing the entire sample multiple times.[15]
-
Quantitative Data Summary
The stability of porphyrins is influenced by various factors. The following table summarizes the degradation of porphyrins under different conditions.
| Analyte | Matrix | Storage Condition | Duration | Mean Decrease (%) | Reference |
| Porphobilinogen (PBG) | Urine | Light, Room Temp | 6 hours | 20% | [1] |
| Porphobilinogen (PBG) | Urine | Light, Room Temp | 24 hours | 40% | [1] |
| Porphobilinogen (PBG) | Urine | Dark, Room Temp | 24 hours | 9% | [1] |
| Porphobilinogen (PBG) | Urine | Dark, 4°C | 7 days | 11% | [1] |
| Total Urine Porphyrins | Urine | Light, Room Temp | 6 hours | 27% | [2] |
| Plasma Porphyrins | Plasma | Dark, 4°C | 7 days | 2% | [2] |
| Plasma Porphyrins | Plasma | Dark, Room Temp | 24 hours | 11% | [2] |
Experimental Protocols
Protocol: Stabilization of this compound in Urine Samples
This protocol outlines the recommended procedure for collecting, processing, and storing urine samples to minimize the degradation of this compound.
Materials:
-
Opaque urine collection containers
-
Aluminum foil
-
pH meter or pH strips
-
0.5 M Sodium phosphate (B84403) buffer, pH 7.0
-
-80°C freezer
-
Centrifuge
Procedure:
-
Sample Collection: Collect a 24-hour urine sample in an opaque container. If an opaque container is not available, wrap a standard container completely in aluminum foil. Keep the container in a cool, dark place during the collection period.
-
pH Measurement and Adjustment: After collection, mix the total urine volume thoroughly. Measure the pH. If the pH is below 6.0, adjust it to between 6.5 and 7.5 by adding 0.5 M sodium phosphate buffer (pH 7.0) dropwise while gently stirring. Record the final volume.
-
Aliquoting and Storage:
-
For short-term storage (up to 24 hours), store the sample at 4°C in the dark.[7]
-
For long-term storage, aliquot the urine into smaller, cryo-safe, opaque tubes and freeze immediately at -80°C.
-
-
Analysis: When ready for analysis, thaw the frozen aliquots in a cool, dark place. If the sample appears cloudy after thawing, centrifuge at 2000 x g for 10 minutes at 4°C and use the supernatant for analysis.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for stabilizing this compound in samples.
References
- 1. jcp.bmj.com [jcp.bmj.com]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. jneurosci.org [jneurosci.org]
- 4. karger.com [karger.com]
- 5. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrias and photosensitivity: pathophysiology for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of uroporphyrinogens by hydroxyl radicals. Evidence for nonporphyrin products as potential inhibitors of uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. P. aeruginosa Metabolome Database: this compound (PAMDB000201) [pseudomonas.umaryland.edu]
- 12. This compound | CAS 1976-85-8 [frontierspecialtychemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Storage Conditions on the Stability of Urinary Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant inhibition of porphyrin-induced cellular phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and stor… [ouci.dntb.gov.ua]
- 19. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
Technical Support Center: High-Throughput Screening of Uroporphyrinogen III Synthase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of uroporphyrinogen III synthase (UROS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HTS of UROS, presented in a question-and-answer format.
Issue 1: Low or No Signal
Question: My HTS assay for uroporphyrinogen III synthase is yielding a very low or no fluorescent signal. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent signal in a UROS HTS assay can stem from several factors, from reagent integrity to incorrect instrument settings. Below is a systematic approach to identifying and resolving the issue.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme or Substrate | - Verify the expiration dates and storage conditions of the uroporphyrinogen III synthase (UROS) enzyme and its substrate, hydroxymethylbilane (B3061235) (for a direct assay) or porphobilinogen (B132115) (for a coupled assay). - Avoid repeated freeze-thaw cycles of the enzyme and substrate. Aliquot reagents into single-use volumes. - If possible, test the enzyme activity with a known positive control. |
| Suboptimal Assay Buffer Conditions | - Ensure the assay buffer is at the optimal pH for UROS activity, which is typically around pH 7.4 to 8.2.[1][2] - Check that the buffer components are compatible with enzyme activity. Some substances can inhibit UROS.[1] - Equilibrate all assay components to the optimal reaction temperature before starting the assay. |
| Omission of a Key Reagent | - Systematically review the assay protocol to ensure all components (enzyme, substrate, cofactors, etc.) were added in the correct order and volume. |
| Incorrect Instrument Settings | - Confirm that the plate reader's excitation and emission wavelengths are correctly set for the detection of uroporphyrin III. - Ensure the gain setting on the reader is optimized for the expected signal intensity. |
| Insufficient Incubation Time | - The enzyme reaction may not have proceeded long enough to generate a detectable signal. Review and optimize the incubation time. |
Issue 2: High Background Signal
Question: I am observing a high background fluorescence in my UROS HTS assay, which is masking the specific signal. What could be the cause and how can I reduce it?
Answer: High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Autofluorescent Compounds | - Test compounds in the screening library may be inherently fluorescent at the assay's excitation and emission wavelengths. - Screen the compound library in the absence of the enzyme or substrate to identify and flag autofluorescent compounds. |
| Contaminated Reagents | - Prepare fresh buffers and reagent solutions to rule out contamination. - Ensure the water used for preparing reagents is of high purity. |
| Substrate Instability | - The substrate, hydroxymethylbilane, can be unstable. Prepare it fresh or handle it according to the supplier's recommendations. |
| Non-specific Binding | - Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding of compounds or other components to the microplate wells. |
| Incorrect Plate Type | - For fluorescence-based assays, use black, opaque microplates to minimize background signal and well-to-well crosstalk.[3] |
Issue 3: High Variability Between Wells (Poor Z'-factor)
Question: My HTS assay for UROS is showing high variability between replicate wells, resulting in a poor Z'-factor. How can I improve the assay's robustness?
Answer: A low Z'-factor indicates a small separation between the signals of the positive and negative controls, making it difficult to identify true hits. Here are some steps to improve assay consistency.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Ensure all pipettes are properly calibrated. - Use automated liquid handlers for better precision and accuracy, especially for low volumes. - When pipetting manually, use a consistent technique and ensure tips are properly seated. |
| Incomplete Mixing | - Ensure thorough mixing of reagents in each well after addition. This can be achieved by gentle orbital shaking of the plate. |
| Edge Effects | - Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and higher variability. - Use plates with lids and maintain a humidified environment during incubation. - Consider leaving the outer wells empty or filling them with buffer. |
| Reagent Instability During Screening | - If the screening run is long, reagents may degrade over time. - Prepare fresh batches of critical reagents for different plate sets. - Assess the stability of the enzyme and substrate over the duration of the screen. |
| Temperature Fluctuations | - Ensure a consistent temperature is maintained across the entire microplate during incubation. Avoid placing plates in areas with drafts or uneven heating. |
Frequently Asked Questions (FAQs)
Q1: What are the different types of assays available for screening uroporphyrinogen III synthase?
A1: There are two primary types of assays for UROS activity:
-
Coupled-Enzyme Assay: In this format, the substrate for UROS, hydroxymethylbilane, is generated in situ from porphobilinogen by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase). This assay is generally easier to perform and is suitable for high-throughput screening.[4]
-
Direct Assay: This assay uses chemically synthesized hydroxymethylbilane as the direct substrate for UROS. While it can be more technically demanding due to the instability of the substrate, it allows for more precise kinetic studies.[4]
Q2: How is the activity of uroporphyrinogen III synthase detected in an HTS format?
A2: The product of the UROS reaction, uroporphyrinogen III, is unstable and not directly fluorescent. To enable detection, it is oxidized to this compound, which is a stable and highly fluorescent molecule. The fluorescence of this compound can then be measured using a plate reader. The oxidation can occur spontaneously in the presence of air or can be accelerated by the addition of a mild oxidizing agent.
Q3: What are the typical excitation and emission wavelengths for this compound?
A3: The optimal excitation and emission wavelengths for this compound should be determined empirically for your specific instrument and buffer conditions. However, typical values are in the range of 400-410 nm for excitation and 615-625 nm for emission.
Q4: Can I use a fluorescence polarization assay for UROS?
A4: A fluorescence polarization (FP) assay is generally not a standard method for measuring UROS activity. FP assays are typically used to measure the binding of a small fluorescent molecule to a larger molecule. The conversion of a non-fluorescent substrate to a fluorescent product by UROS is better suited for a fluorescence intensity-based assay.
Q5: What are some common sources of false positives in a UROS HTS campaign?
A5: False positives in a UROS HTS can arise from several sources:
-
Autofluorescent compounds: Compounds that fluoresce at the same wavelengths as this compound.
-
Compounds that promote the oxidation of uroporphyrinogen III: These would appear to increase the signal without affecting the enzyme's activity.
-
Compounds that stabilize the UROS enzyme: This could lead to an apparent increase in activity over the course of the assay.
-
Aggregating compounds: Some compounds can form aggregates that may interfere with the assay in various ways, including by scattering light or interacting non-specifically with the enzyme or substrate.
It is crucial to perform secondary and orthogonal assays to validate any initial hits from the primary screen.
Experimental Protocols
Representative Coupled-Enzyme HTS Protocol for UROS Inhibitors
This protocol is a representative example and should be optimized for your specific laboratory conditions, reagents, and instrumentation.
Materials:
-
Recombinant human uroporphyrinogen III synthase (UROS)
-
Porphobilinogen deaminase (PBGD)
-
Porphobilinogen (PBG)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, 150 mM NaCl
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known UROS inhibitor, if available)
-
Negative control (DMSO vehicle)
-
Black, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Assay Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of test compounds, positive controls, and negative controls into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of UROS and PBGD in assay buffer. The optimal concentrations of each enzyme should be determined empirically.
-
Enzyme Addition: Add the enzyme mixture to all wells of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compounds to interact with the enzymes.
-
Substrate Preparation: Prepare a solution of porphobilinogen (PBG) in assay buffer.
-
Reaction Initiation: Add the PBG solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60-120 minutes), protected from light.
-
Reaction Termination (Optional): The reaction can be stopped by adding a stop solution (e.g., an acid like trichloroacetic acid). This also helps to promote the oxidation of uroporphyrinogen III to this compound.
-
Signal Detection: Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for a UROS HTS assay. These values are intended as a starting point, and optimization is recommended for each specific assay.
Table 1: Recommended HTS Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Plate Format | 384-well or 1536-well | Higher density plates require more specialized liquid handling. |
| Assay Volume | 10 - 50 µL | Lower volumes conserve reagents but require more precise liquid handling. |
| UROS Concentration | To be determined empirically | Should be in the linear range of the assay. |
| PBGD Concentration (Coupled Assay) | To be determined empirically | Should be sufficient to not be rate-limiting. |
| Porphobilinogen (PBG) Concentration | ~Km value | Using a substrate concentration near the Km can improve sensitivity for detecting competitive inhibitors. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction progress curve. |
| Incubation Temperature | 25 - 37 °C | UROS is thermolabile, so higher temperatures may lead to enzyme inactivation over time.[1] |
| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Table 2: Key Kinetic and Physical Parameters for Human UROS
| Parameter | Value | Reference |
| Optimal pH | 7.4 - 8.2 | [1][2] |
| Km for hydroxymethylbilane | 5 - 20 µM | [1] |
| Isoelectric Point (pI) | 5.5 | [1] |
| Molecular Weight | ~29.5 - 30 kDa | [1] |
Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the enzymatic steps in the heme biosynthesis pathway, highlighting the position of uroporphyrinogen III synthase.
Caption: The heme biosynthesis pathway, indicating the role of Uroporphyrinogen III Synthase.
High-Throughput Screening Workflow for UROS Inhibitors
This diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of uroporphyrinogen III synthase.
Caption: A generalized workflow for high-throughput screening of UROS inhibitors.
References
- 1. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uroporphyrin III Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of uroporphyrin III.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][3] Common sources of matrix effects in biological samples include salts, lipids, and other endogenous molecules.[1][4] For instance, high concentrations of salts like ammonium (B1175870) acetate, often used for chromatographic separation of porphyrin isomers, can significantly suppress the electrospray ionization of this compound.[5]
Q2: I am observing low signal intensity and poor sensitivity for my this compound standards. What could be the cause?
A2: Low signal intensity for this compound can be attributed to several factors:
-
Ion Suppression: This is a primary cause, often resulting from high salt concentrations in your mobile phase or insufficient removal of matrix components during sample preparation.[2][5]
-
Suboptimal pH: Porphyrin solubility and ionization are pH-dependent. Acidic conditions are generally required to protonate the carboxylic acid side chains and the imino nitrogens of the porphyrin ring, facilitating positive ion mode ESI.[6][7]
-
Photodegradation: Porphyrins are light-sensitive. Ensure that samples and standards are protected from light during all stages of preparation and analysis.[5]
Q3: How can I minimize matrix effects during my sample preparation?
A3: A thorough sample preparation procedure is critical for minimizing matrix effects.[4] Consider the following strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and concentrating this compound. C18 cartridges are commonly used for this purpose.[5][8]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to selectively extract porphyrins from the sample matrix.[9]
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a necessary first step to remove the bulk of protein content.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization.[9]
Q4: What is the recommended approach for chromatographic separation of this compound to avoid matrix effects?
A4: The goal of the chromatographic separation is to resolve this compound from potentially interfering matrix components.
-
Reverse-Phase Chromatography: C18 columns are widely used for the separation of porphyrins.[5][10][11]
-
MS-Compatible Mobile Phases: Utilize mobile phases with volatile buffers, such as formic acid in water and an organic solvent like methanol (B129727) or acetonitrile.[5][12] This avoids the ion suppression associated with non-volatile salts.[5]
-
Gradient Elution: A gradient elution program, starting with a higher aqueous phase and gradually increasing the organic phase, is effective for separating porphyrins with varying polarities and eluting them away from early-eluting matrix components.[5][11][12]
Q5: How can I use the mass spectrometer settings to reduce the impact of matrix effects?
A5: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is a powerful tool for minimizing the impact of matrix effects. By selecting a specific precursor ion for this compound and monitoring for a specific product ion, you can significantly enhance the selectivity of your assay.[11][12] This ensures that the detected signal is highly specific to your analyte, even if other compounds co-elute chromatographically.
Q6: What is the best way to correct for unavoidable matrix effects?
A6: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method for correcting matrix effects.[13][14] A SIL-IS for this compound will have nearly identical chemical and physical properties to the analyte and will therefore be affected by the matrix in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve accurate and precise quantification.[13] If a SIL-IS is not available, matrix-matched calibration standards should be used.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Suboptimal mobile phase pH.- Column overload.- Interaction with active sites on the column. | - Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid).- Reduce injection volume or sample concentration.- Use a column with end-capping. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Ensure sufficient equilibration time between injections.- Prepare fresh mobile phase daily.- Replace the column if performance deteriorates. |
| High Background Noise | - Contaminated mobile phase or LC system.- Insufficiently cleaned sample extract. | - Use high-purity solvents and additives.- Flush the LC system thoroughly.- Optimize the sample cleanup procedure (e.g., add an SPE wash step). |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement).- Non-linearity of the calibration curve.- Improper integration of chromatographic peaks. | - Implement a more rigorous sample cleanup method.- Use a stable isotope-labeled internal standard or matrix-matched calibrators.[6][13]- Ensure the calibration range is appropriate for the sample concentrations.- Manually review and correct peak integration where necessary. |
| Carryover | - Adsorption of this compound to surfaces in the autosampler or column. | - Optimize the autosampler wash procedure with a strong organic solvent.- Inject a blank sample after a high-concentration sample to assess carryover. |
Experimental Protocols
Sample Preparation: this compound Extraction from Urine
This protocol is adapted from methodologies designed for the analysis of urinary porphyrins.[10][11]
-
Sample Collection: Collect a urine sample and protect it from light.
-
Acidification: To 700 µL of urine, add 300 µL of 6.0 M formic acid.[11]
-
Vortexing: Vortex the sample for 30 seconds.[10]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.[10][11]
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
UHPLC-MS/MS Method for this compound Analysis
This method utilizes a generic setup that is effective for porphyrin analysis.[5][10][11][12]
-
UHPLC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[5][12]
-
Gradient:
-
0-1 min: 20% B
-
1-12 min: Linear gradient to 80% B
-
12-16 min: Hold at 80% B
-
16.1-20 min: Return to 20% B and equilibrate
-
-
Column Temperature: 40 °C.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
MRM Transition for Uroporphyrin I/III: m/z 831 -> 727 (Collision energy can be optimized, but 55 eV has been reported).[11]
Quantitative Data Summary
| Parameter | Uroporphyrin I | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 2 nmol/L | [11] |
| Intra-day Precision (%RSD) | 4.0 - 9.7% | [7] |
| Inter-day Precision (%RSD) | 5.5 - 15% | [7] |
| Recovery | 84 - 108% | [7] |
Note: Data presented is for porphyrins in general, including uroporphyrin, from various studies. Specific performance characteristics will depend on the exact methodology and matrix.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of porphyrins from solution during analysis: effect of sample pH and matrix on porphyrin quantification in urine by "high-performance" liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. youtube.com [youtube.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imreblank.ch [imreblank.ch]
- 14. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Uroporphyrin Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of uroporphyrin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal separation of uroporphyrin I and III isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of uroporphyrin I and III isomers important?
The separation and quantification of uroporphyrin I and III isomers are crucial for the differential diagnosis of certain porphyrias, a group of metabolic disorders affecting heme biosynthesis.[1][2] In some conditions, the relative abundance of these isomers in biological fluids serves as a key diagnostic marker.[1] For instance, a deficiency in the enzyme uroporphyrinogen III synthase (UROS) leads to the accumulation of the non-functional uroporphyrinogen I isomer.[1]
Q2: What is the most common chromatographic technique for separating uroporphyrin isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection is the most widely used and established method for the separation and quantification of uroporphyrin isomers.[1][3] This technique separates the isomers based on the number and spatial arrangement of their carboxylic acid groups.[1] Ultra high-performance liquid chromatography (UHPLC) is also utilized for faster analysis times.[4][5]
Q3: What type of HPLC column is best suited for uroporphyrin isomer separation?
C18 columns, such as ODS-Hypersil and Chromolith RP-18, are commonly and successfully used for the separation of uroporphyrin isomers.[2][5][6] The choice of a specific C18 column can depend on the overall method, including the mobile phase composition and gradient.
Q4: What are the typical mobile phases used for this separation?
A common mobile phase consists of a gradient mixture of an aqueous buffer and an organic modifier.[2][5] Ammonium (B1175870) acetate (B1210297) buffer is frequently used, with the pH adjusted to a range of 5.10-5.20 for optimal separation.[5] Acetonitrile and methanol (B129727) are the most common organic modifiers used in the mobile phase.[2][6]
Q5: How does pH affect the resolution of uroporphyrin isomers?
The pH of the mobile phase significantly influences the retention and resolution of uroporphyrin isomers. The subtle differences in the pKa values of the carboxylic acid groups on the isomers mean that pH adjustments can alter their charge state and interaction with the stationary phase, thereby affecting their separation. For example, one study found that baseline separation of uroporphyrin isomers I, II, and III was achievable with a phosphate (B84403) buffer pH ranging from 4.5 to 5.8.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of uroporphyrin isomers.
Problem: Poor Resolution or Co-elution of Uroporphyrin I and III Isomers
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient elution program by adjusting the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer.[8] Ensure the pH of the aqueous buffer is within the optimal range (typically pH 5.1-5.2 for ammonium acetate buffer).[5] |
| Incorrect Buffer Concentration | The molarity of the buffer can impact resolution. An optimal concentration for ammonium acetate buffer is often around 1.0 M.[5] |
| Column Degradation | Poor peak shape and loss of resolution can be a sign of column deterioration.[8][9] Try cleaning the column according to the manufacturer's instructions. If resolution does not improve, replace the column. Using a guard column can help extend the life of the analytical column.[8] |
| Inadequate Temperature Control | Fluctuations in column temperature can affect retention times and resolution.[10] Use a column oven to maintain a stable temperature throughout the analysis. |
| Flow Rate Too High | A high flow rate may not allow for sufficient interaction between the isomers and the stationary phase, leading to poor separation.[10] Try reducing the flow rate to improve resolution, but be mindful of increasing run times. |
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Column Overload | Injecting too much sample can lead to peak tailing.[8][10] Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analytes and active sites on the column packing can cause tailing. Ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions if using a silica-based C18 column.[8] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the column inlet or contamination can lead to split or tailing peaks.[11] Reversing and flushing the column (if permissible by the manufacturer) may help. If a void is present, the column may need to be replaced. |
Experimental Protocols
Detailed HPLC Method for Uroporphyrin Isomer Separation
This protocol is a synthesized example based on commonly cited methods.[1][5]
1. Sample Preparation (Urine)
-
Acidify a 5 mL urine sample to pH 2.0 with hydrochloric acid.
-
Centrifuge to remove any precipitated proteins or solids.
-
The supernatant is used for injection.
2. HPLC System and Column
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., ODS-Hypersil, 5 µm, 4.6 x 250 mm).
-
Guard Column: A compatible C18 guard column is recommended.
3. Mobile Phase
-
Mobile Phase A: 1.0 M Ammonium Acetate buffer, pH 5.16.
-
Mobile Phase B: 10% (v/v) Acetonitrile in Methanol.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 404 nm, Emission at 618 nm.[12]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
5. Data Analysis
-
Identify uroporphyrin I and III peaks based on their retention times compared to known standards.
-
Integrate the peak areas to quantify the relative abundance of each isomer.
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Uroporphyrin Isomer Separation
| Parameter | Method 1[5] | Method 2[2] | Method 3[13] |
| Column | ODS-Hypersil | Chromolith RP-18 | Reversed-phase column |
| Mobile Phase A | 1.0 M Ammonium Acetate, pH 5.10-5.20 | Ammonium Acetate buffer | Iodine (for oxidation) |
| Mobile Phase B | Acetonitrile (12-13%) | Methanol | Not specified |
| Detection | Not specified | Fluorimetric | Fluorometry |
| Run Time | Not specified | ~20 min (urine) | ~24 min |
Visualizations
Caption: A troubleshooting workflow for addressing poor resolution of uroporphyrin isomers.
Caption: Simplified diagram of uroporphyrinogen I and III isomer formation in heme biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d.docksci.com [d.docksci.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Lysis for Uroporphyrin III Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the successful extraction of uroporphyrin III.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing cell lysis for this compound extraction?
The primary goal is to efficiently rupture the cell membrane and/or cell wall to release the intracellular contents, including this compound, into a lysate solution while minimizing degradation of the target molecule. Effective lysis is critical for accurate downstream quantification and analysis.
Q2: Which cell lysis methods are commonly used for this compound extraction?
Commonly used methods include sonication, freeze-thaw cycles, and detergent-based lysis.[1] The choice of method depends on the cell type, sample volume, and the downstream application. For tissues, mechanical homogenization is often a necessary first step.[2]
Q3: My this compound yield is consistently low. What are the potential causes?
Low yield can stem from several factors:
-
Incomplete cell lysis: The chosen method may not be robust enough for your specific cell type.
-
Degradation of this compound: Uroporphyrinogen III, the precursor to this compound, is unstable and can readily oxidize.[3] Exposure to heat, light, and certain chemicals can degrade the molecule.
-
Protein aggregation: If this compound is associated with proteins, their aggregation can trap the molecule, reducing its availability in the soluble lysate.
-
Suboptimal extraction buffer: The pH and ionic strength of your lysis buffer can impact the solubility and stability of this compound.
Q4: Can the chosen lysis method interfere with downstream analysis like HPLC or mass spectrometry?
Yes. Detergents and high salt concentrations in lysis buffers can cause ion suppression in mass spectrometry, leading to reduced sensitivity.[2][4][5][6] It is often necessary to remove these components before analysis, for example, through solid-phase extraction or dialysis.[7]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Cell Lysis | - Increase the intensity or duration of sonication. - Increase the number of freeze-thaw cycles. - Try a different or stronger detergent, or a combination of methods (e.g., detergent lysis followed by sonication). - For tough-to-lyse cells like bacteria or yeast, consider enzymatic pre-treatment (e.g., with lysozyme). |
| Degradation of this compound | - Keep samples on ice at all times during the lysis procedure. - Minimize exposure to light by working in a dimly lit environment or using amber-colored tubes. - Consider adding antioxidants to the lysis buffer. - Process samples as quickly as possible to minimize the time for degradation to occur. |
| This compound Trapped in Pellet | - After initial centrifugation, resuspend the pellet in a fresh aliquot of lysis buffer and repeat the lysis procedure to extract any remaining this compound. - Analyze a small fraction of the pellet to determine if a significant amount of your target molecule is not being solubilized. |
| Suboptimal Lysis Buffer | - Ensure the pH of your lysis buffer is appropriate for this compound stability (generally around neutral to slightly acidic). - Optimize the salt concentration in your buffer; while some salt is necessary for protein solubility, excessive amounts can interfere with downstream analysis. |
Issue 2: High Variability in this compound Measurements
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Lysis Efficiency | - Standardize the lysis protocol meticulously. For sonication, ensure the probe is consistently placed in the sample and that the power settings and timings are precise. For freeze-thaw, use a consistent freezing method (e.g., liquid nitrogen or a -80°C freezer) and thawing temperature. |
| Sample Degradation During Storage | - Aliquot lysates before freezing to avoid multiple freeze-thaw cycles of the entire sample. - Store lysates at -80°C for long-term stability. |
| Pipetting Errors | - Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes of lysate for downstream analysis. |
Experimental Protocols
Protocol 1: Sonication-Based Cell Lysis
This protocol is suitable for a wide range of cell types, including cultured mammalian cells and bacteria.
-
Cell Harvesting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors). A common starting point is 1 mL of buffer per 10^7 cells.
-
Sonication: Place the sample on ice and immerse the sonicator probe into the cell suspension. Sonicate using short pulses (e.g., 10-15 seconds) followed by rest periods (e.g., 30-60 seconds) to prevent overheating. Repeat for a total of 3-5 cycles.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the soluble this compound for downstream analysis.
Protocol 2: Freeze-Thaw Lysis
This is a gentler method suitable for mammalian and some bacterial cells.
-
Cell Harvesting and Washing: Follow steps 1 and 2 from the sonication protocol.
-
Resuspension: Resuspend the cell pellet in a suitable lysis buffer.
-
Freeze-Thaw Cycles:
-
Freeze the cell suspension by placing the tube in liquid nitrogen for 1-2 minutes or in a -80°C freezer for at least 15 minutes.
-
Thaw the sample quickly in a 37°C water bath.
-
Repeat this freeze-thaw cycle 3-5 times.[1]
-
-
Clarification and Collection: Follow steps 5 and 6 from the sonication protocol.
Protocol 3: Detergent-Based Lysis
This method is effective for mammalian cells and can be optimized for other cell types.
-
Cell Harvesting and Washing: Follow steps 1 and 2 from the sonication protocol.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40). Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification and Collection: Follow steps 5 and 6 from the sonication protocol. Note that for mass spectrometry applications, detergent removal will be necessary.
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods for this compound Extraction
| Lysis Method | Principle | Advantages | Disadvantages | Best Suited For |
| Sonication | High-frequency sound waves create cavitation, disrupting cell membranes. | - Fast and efficient for a wide range of cell types. - Shears DNA, reducing viscosity. | - Can generate heat, potentially degrading sensitive molecules. - Can be harsh on certain proteins. - Requires specialized equipment. | Cultured cells, bacteria, and small tissue samples. |
| Freeze-Thaw | Formation of ice crystals during freezing disrupts cell membranes upon thawing. | - Gentle method, less likely to denature proteins. - Inexpensive and does not require specialized equipment. | - Can be time-consuming due to multiple cycles. - May not be efficient for cells with tough walls. - Can lead to protein aggregation. | Mammalian cells and some bacterial strains. |
| Detergent-Based | Detergents solubilize the lipid bilayer of the cell membrane. | - Gentle and highly effective for mammalian cells. - Can be easily scaled. | - Detergents can interfere with downstream applications (e.g., mass spectrometry). - May not be effective for cells with rigid cell walls without additional treatment. | Mammalian cell cultures. |
| Enzymatic Lysis | Enzymes specifically digest components of the cell wall. | - Highly specific and gentle. - Effective for cells with tough walls (e.g., yeast, bacteria). | - Can be expensive. - Requires optimization of enzyme concentration and incubation time. - The enzyme itself can be a contaminant. | Bacterial and yeast cells. |
Visualizations
Caption: A generalized workflow for the extraction of this compound from biological samples.
Caption: A decision tree to guide troubleshooting efforts for low this compound yield.
Caption: A simplified diagram of the heme biosynthesis pathway highlighting Uroporphyrinogen III.
References
- 1. タンパク質抽出のための細胞破砕 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 6. bitesizebio.com [bitesizebio.com]
- 7. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Quality Control Measures for Synthetic Uroporphyrin III Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic uroporphyrin III standards. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters for a synthetic this compound standard?
A1: The primary quality control parameters for a synthetic this compound standard include identity, purity (both chemical and isomeric), concentration, and stability. Identity confirms that the compound is this compound. Chemical purity assesses the presence of non-porphyrin contaminants, while isomeric purity specifically measures the percentage of the this compound isomer relative to other uroporphyrin isomers, most notably uroporphyrin I.[1] Concentration verification ensures the accuracy of the standard's stated concentration. Stability studies evaluate the degradation of the standard under various conditions.
Q2: Why is it crucial to differentiate between uroporphyrin I and III isomers?
A2: In biological systems, uroporphyrinogen III is the precursor to heme, while uroporphyrinogen I is a non-functional byproduct.[2][3] Deficiencies in the heme synthesis pathway can lead to the accumulation of specific isomers, making their accurate measurement critical for the diagnosis of porphyrias.[2] Therefore, a this compound standard must have a high isomeric purity to ensure the accuracy of analytical methods used for differential diagnosis.
Q3: What are the typical storage and handling conditions for a this compound standard?
A3: this compound standards are photosensitive and should be protected from light at all times.[4] They are typically stored at low temperatures, such as -20°C, to minimize degradation.[1] When preparing solutions, it is advisable to work under dim light and use amber vials or foil-wrapped containers. Porphyrins are generally soluble in basic aqueous media (pH > 9.5) or highly acidic media (pH < 2).[1]
Q4: What are the potential impurities in a synthetic this compound standard?
A4: Potential impurities can be categorized as synthesis-related or degradation-related.
-
Synthesis-Related Impurities: The most common synthesis-related impurity is the uroporphyrin I isomer. Other potential impurities include incompletely synthesized precursors or byproducts from the specific chemical synthesis route.
-
Degradation-Related Impurities: this compound can undergo decarboxylation, especially in highly acidic solutions, leading to the formation of hepta-, hexa-, and pentacarboxylic porphyrins.[1] Photo-degradation can also occur upon exposure to light.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing peak tailing for the this compound standard in my HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing in HPLC analysis of porphyrins can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions with the Stationary Phase: Porphyrins can interact with residual silanol (B1196071) groups on silica-based C18 columns.
-
Solution: Ensure the mobile phase pH is appropriate to suppress silanol interactions, typically by using a buffer. Increasing the buffer concentration in the mobile phase can also help.[5]
-
-
Column Overload: Injecting too high a concentration of the standard can lead to peak tailing.
-
Solution: Dilute the standard to a lower concentration and re-inject.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: If a guard column is in use, replace it. Try back-flushing the analytical column. If the problem persists, the column may need to be replaced.[6]
-
Q2: My this compound standard is showing a split peak in the chromatogram. What should I investigate?
A2: A split peak can indicate a few issues with your HPLC system or sample preparation:
-
Partially Blocked Column Frit: Debris can partially block the inlet frit of the column, causing the sample to be unevenly distributed.
-
Solution: Reverse and flush the column. If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Injection Solvent Incompatibility: If the solvent used to dissolve the standard is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the standard in the initial mobile phase. If a different solvent must be used, ensure it is of a lower elution strength than the mobile phase.
-
-
Sample Degradation: The standard may be degrading into a closely eluting compound.
-
Solution: Prepare a fresh solution of the standard and re-inject. Ensure proper storage and handling to prevent degradation.
-
Spectrophotometry and Stability Issues
Q3: The absorbance spectrum of my this compound standard has shifted or the absorbance value is lower than expected. What could be the reason?
A3: A shift in the absorbance spectrum or a lower than expected absorbance value can be indicative of degradation or incorrect solution preparation.
-
Degradation: Exposure to light or elevated temperatures can cause the this compound to degrade, leading to a change in its spectral properties.
-
Solution: Prepare a fresh solution from a properly stored stock of the standard. Always handle porphyrin solutions in light-protected containers.
-
-
pH of the Solution: The pH of the solvent can influence the absorbance spectrum of porphyrins.
-
Solution: Ensure that the pH of the solvent is consistent with the recommendations for the standard, typically in a defined acidic or basic range.
-
-
Inaccurate Dilution: Errors in pipetting or volumetric flask usage can lead to a lower than expected concentration.
-
Solution: Carefully prepare a new dilution of the standard, ensuring all volumetric glassware is properly calibrated.
-
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for Synthetic this compound Standard
| Parameter | Specification | Method of Analysis |
| Appearance | Dark purple solid | Visual Inspection |
| Identity | Conforms to the reference spectrum of this compound | UV-Vis Spectrophotometry, Mass Spectrometry |
| Chemical Purity | ≥95% (as total porphyrins) | HPLC-UV/Fluorescence |
| Isomeric Purity | ≥90% (this compound isomer) | HPLC-UV/Fluorescence |
| Solubility | Soluble in basic aqueous media (pH > 9.5) or highly acidic media (pH < 2) | Visual Inspection |
Table 2: Example of Stability Data from a Forced Degradation Study
| Stress Condition | Duration | % Degradation of this compound | Major Degradants Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 5-10% | Heptacarboxylic porphyrin |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | < 2% | Not significant |
| Oxidation (3% H₂O₂) | 24 hours | 10-15% | Various oxidized products |
| Photostability (ICH Q1B) | - | 15-25% | Photodegradation products |
| Thermal (60°C) | 7 days | 5-8% | Decarboxylated porphyrins |
Experimental Protocols
Protocol 1: Purity and Isomer Ratio Determination by HPLC
-
Instrumentation: HPLC system with a C18 reversed-phase column and a UV/Vis or fluorescence detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 5.16
-
Mobile Phase B: Methanol
-
-
Standard Preparation: Accurately weigh the this compound standard and dissolve in a suitable solvent (e.g., dilute ammonium hydroxide) to prepare a stock solution. Further dilute with the initial mobile phase composition to a working concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation ~405 nm, Emission ~620 nm) or UV/Vis (Soret band, ~405 nm)
-
Injection Volume: 20 µL
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the porphyrins.
-
-
Data Analysis:
-
Identify the peaks for this compound and uroporphyrin I based on their retention times, established by running individual isomer standards if available.
-
Calculate the chemical purity by dividing the area of all porphyrin peaks by the total area of all peaks in the chromatogram.
-
Calculate the isomeric purity by dividing the area of the this compound peak by the sum of the areas of the uroporphyrin I and III peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry
-
Instrumentation: A mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an HPLC system.
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Mass Range: Scan a range that includes the expected m/z of this compound (C₄₀H₃₈N₄O₁₆, MW ~830.75). The protonated molecule [M+H]⁺ would be expected around m/z 831.76.
-
-
Data Analysis:
-
Confirm the presence of the ion corresponding to the protonated molecule of this compound.
-
For higher confidence, perform tandem mass spectrometry (MS/MS) and compare the fragmentation pattern to a reference spectrum or theoretical fragmentation.
-
Protocol 3: Concentration Determination by UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: 1 M Perchloric Acid
-
Standard Preparation: Accurately prepare a solution of the this compound standard in the solvent to a concentration that will yield an absorbance in the linear range of the instrument (typically 0.2 - 0.8 AU).
-
Measurement:
-
Record the absorbance spectrum from 350 nm to 450 nm.
-
Measure the absorbance at the Soret band maximum (around 406 nm).
-
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar absorptivity (ε) of uroporphyrin in 1 M perchloric acid is a known constant.
Visualizations
Caption: Quality Control Workflow for Synthetic this compound Standards.
Caption: HPLC Troubleshooting Decision Tree for Poor Peak Shape.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. realab.ua [realab.ua]
- 4. spmi.pt [spmi.pt]
- 5. hplc.eu [hplc.eu]
- 6. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
Technical Support Center: Enhancing Uroporphyrinogen III Synthase (UROS) Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression efficiency of uroporphyrinogen III synthase (UROS).
Frequently Asked Questions (FAQs)
Q1: What is the general role of uroporphyrinogen III synthase (UROS)?
A1: Uroporphyrinogen III synthase, also known as uroporphyrinogen III cosynthase, is a crucial enzyme in the heme biosynthetic pathway.[1][2] It catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into uroporphyrinogen III, which is the precursor for all tetrapyrroles in living organisms, including heme, chlorophyll, and vitamin B12.[1][2][3]
Q2: Which expression system is most commonly used for recombinant UROS production?
A2: Escherichia coli (E. coli) is the most widely used host for the production of recombinant UROS.[4] Overexpression of the E. coli hemD gene, which encodes UROS, in multi-copy plasmids has been shown to increase the synthase concentration by up to 1000-fold compared to wild-type strains.[4]
Q3: What are the key properties of recombinant UROS expressed in E. coli?
A3: Recombinant UROS produced in E. coli is a monomer with a molecular weight of approximately 28,000 Daltons.[4] It has an isoelectric point (pI) of 5.2 and exhibits optimal activity at a pH of 7.8.[4] The enzyme is known to be heat-sensitive.[4]
Troubleshooting Guide
Low or No UROS Expression
Q4: I am observing very low or no expression of my recombinant UROS in E. coli. What are the potential causes and solutions?
A4: Low or no expression of UROS can stem from several factors, ranging from the genetic construct to the culture conditions. Below is a systematic guide to troubleshoot this issue.
1. Codon Usage Bias:
-
Problem: If you are expressing a human or other eukaryotic UROS gene in E. coli, the codon usage of the host may differ significantly, leading to inefficient translation.[5]
-
Solution: Codon optimization of the UROS gene to match the codon preference of E. coli can significantly improve expression levels.[5] Consider using specialized E. coli strains like Rosetta™, which are engineered to express tRNAs for codons that are rare in E. coli but common in eukaryotes.[1][6]
2. Suboptimal Induction Conditions:
-
Problem: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction can dramatically affect protein expression levels.[7][8][9] High concentrations of IPTG can be toxic to the cells and may not necessarily lead to higher protein yield.[7][9]
-
Solution: Optimize the IPTG concentration, typically in the range of 0.05 mM to 1 mM.[7][8][10] Lowering the induction temperature to 16-25°C and extending the induction time can often enhance the yield of soluble protein.[7][11]
Table 1: Effect of Induction Conditions on Recombinant Protein Expression in E. coli
| Parameter | Condition | Expected Outcome on UROS Expression |
| IPTG Concentration | 0.05 - 0.5 mM | Often optimal, reduces metabolic burden and potential toxicity.[7][9] |
| 1 mM | Standard starting concentration, but may need optimization.[12] | |
| Induction Temperature | 37°C | Faster growth, but higher risk of inclusion body formation.[7] |
| 25 - 30°C | Slower growth, often improves soluble protein yield.[8] | |
| 16 - 18°C | Significantly slower growth, can maximize soluble protein expression for difficult proteins.[7][8] | |
| Induction Time | 3 - 6 hours | Sufficient for high-level expression at 37°C.[8] |
| 12 - 16 hours (Overnight) | Often required for optimal yield at lower temperatures.[11] |
3. Choice of E. coli Strain:
-
Problem: The chosen E. coli expression strain may not be suitable for your specific UROS construct.
-
Solution: Experiment with different E. coli strains. BL21(DE3) is a common starting point.[6] For eukaryotic UROS, Rosetta™ strains can be beneficial.[1][6] If you suspect protein toxicity, consider strains like C41(DE3) or C43(DE3).[1]
Table 2: Comparison of Common E. coli Expression Strains for UROS Production
| E. coli Strain | Key Features | Recommended for UROS Expression When... |
| BL21(DE3) | Deficient in Lon and OmpT proteases.[1] | General purpose, high-level expression is expected. |
| Rosetta™(DE3) | Expresses tRNAs for rare codons.[1][6] | Expressing eukaryotic (e.g., human) UROS. |
| SHuffle® T7 | Engineered for disulfide bond formation in the cytoplasm.[1][13] | Not typically required for UROS, which is a cytosolic enzyme without known essential disulfide bonds. |
Experimental Workflow for UROS Expression and Purification
Caption: Workflow for recombinant UROS expression and purification.
UROS is Expressed but Insoluble (Inclusion Bodies)
Q5: My UROS is expressing at high levels, but it is insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?
A5: Inclusion body formation is a common challenge in recombinant protein expression in E. coli.[14] The following strategies can help increase the solubility of UROS.
1. Optimize Expression Conditions:
-
Solution: As with low expression, lowering the induction temperature (e.g., to 16-25°C) and reducing the IPTG concentration (e.g., to 0.1 mM) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[11]
2. Use a Solubility-Enhancing Fusion Tag:
-
Solution: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to the N-terminus of UROS can significantly improve its solubility.[15] The fusion tag can be later removed by proteolytic cleavage if required.[15]
3. Co-expression with Chaperones:
-
Solution: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of UROS and prevent its aggregation.
4. Solubilization and Refolding of Inclusion Bodies:
-
Problem: If the above strategies are not sufficient, you may need to purify the inclusion bodies and then solubilize and refold the protein.
-
Solution: This typically involves isolating the inclusion bodies by centrifugation, solubilizing them with strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride), and then gradually removing the denaturant to allow the protein to refold.[15] This process often requires extensive optimization for each specific protein.
Heme Biosynthesis Pathway and UROS
Caption: Simplified diagram of the heme biosynthesis pathway highlighting the role of UROS.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human UROS from E. coli
This protocol provides a general framework for the expression and purification of His-tagged human UROS. Optimization of specific steps may be required.
1. Transformation:
-
Thaw a vial of chemically competent E. coli cells (e.g., BL21(DE3) or Rosetta™ 2(DE3)) on ice.[15]
-
Add 1-5 µL of the UROS expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation mixture onto an LB agar (B569324) plate containing the appropriate antibiotic and grow overnight at 37°C.[16]
2. Expression:
-
Inoculate 50 mL of LB medium (with antibiotic) with a single colony from the plate and grow overnight at 37°C with shaking.[17]
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.[8]
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[8]
-
Continue to incubate at the lower temperature for 12-16 hours with shaking.[11]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged UROS with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE.
-
For higher purity, pool the UROS-containing fractions and perform further purification steps such as ion-exchange and/or size-exclusion chromatography.
Protocol 2: Coupled-Enzyme Assay for UROS Activity
This assay measures UROS activity by converting its product, uroporphyrinogen III, to the fluorescent uroporphyrin III, which is then quantified by HPLC.[18]
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2.
-
Porphobilinogen (PBG) solution: 2 mM in water.
-
Hydroxymethylbilane synthase (HMBS): Purified recombinant enzyme.
-
UROS sample: Purified enzyme or cell lysate.
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Oxidizing Agent: 0.1 M iodine in 3 M potassium iodide.
2. Procedure:
-
In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of HMBS solution, and 10 µL of the UROS sample.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the PBG solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of stop solution.
-
Oxidize the uroporphyrinogens to uroporphyrins by adding 10 µL of the oxidizing agent and incubating in the dark for 10 minutes.
-
Centrifuge the sample at 15,000 x g for 5 minutes to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC with fluorescence detection to separate and quantify uroporphyrin I and this compound.
3. Calculation of Activity:
-
Calculate the amount of this compound produced based on a standard curve.
-
One unit of UROS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour under the assay conditions.
References
- 1. scribd.com [scribd.com]
- 2. uniprot.org [uniprot.org]
- 3. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Three Escherichia coli Strains in Recombinant Production of Reteplase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E. coli protein expression and purification [protocols.io]
- 17. scispace.com [scispace.com]
- 18. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting artifacts in uroporphyrin III fluorescence measurements
Welcome to the technical support center for uroporphyrin III fluorescence measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts and issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound and other porphyrin compounds typically absorb light intensely around 410 nm.[1] For fluorescence measurements, an excitation scan is often performed from 350 nm to 440 nm, with emission monitored around 618-622 nm or at 650 nm.[2][3]
Q2: My fluorescence signal is weak or absent. What are the possible causes?
A2: A weak or absent signal can stem from several factors, including incorrect instrument settings, low sample concentration, inappropriate pH or ionic strength of the buffer, or the presence of quenching agents. It is also crucial to ensure that porphyrinogen (B1241876) precursors have been oxidized to their fluorescent porphyrin forms.[2]
Q3: The fluorescence intensity of my sample is decreasing over time. What is happening?
A3: A continuous decrease in fluorescence signal during measurement is a classic sign of photobleaching.[4][5][6] Porphyrins are sensitive to light and can be photochemically destroyed by the excitation light, leading to a loss of fluorescence.
Q4: I am observing unexpected peaks in my emission spectrum. What could be the source?
A4: Unexpected peaks can be due to sample contamination, the presence of other fluorescent porphyrins (like coproporphyrin III), or autofluorescence from components in your biological sample or assay medium.[7]
Q5: How can I differentiate between this compound and other porphyrins in my sample?
A5: While spectral overlap can be a challenge, using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the gold standard for separating and quantifying different porphyrin isomers.[1][8] Additionally, slight shifts in emission maxima can sometimes be used for differentiation in simpler mixtures.[3]
Troubleshooting Guides
Guide 1: Weak or Inconsistent Fluorescence Signal
A common issue is obtaining a signal that is either too low or highly variable. This can be caused by several factors related to sample preparation and measurement conditions.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for this compound.
-
Optimize Buffer Conditions: The pH and ionic strength of your solution can significantly impact fluorescence intensity.[9][10]
-
Check for Quenching: Components in your sample, such as metal-centered porphyrins (e.g., hemoglobin), can quench fluorescence.[11]
-
Ensure Complete Oxidation: Uroporphyrinogen, the precursor to uroporphyrin, is not fluorescent. Ensure your protocol includes a complete oxidation step to convert porphyrinogens to porphyrins.[2]
Quantitative Data Summary: Optimal Conditions for Uroporphyrin Fluorescence
| Parameter | Optimal Value | Notes |
| pH | Avoid pH 7.0-7.5 | Fluorescence is minimal around this range.[9][10] |
| Ionic Strength | 0.1 mol/L | Fluorescence reaches a sharp maximum at this concentration.[9][10] |
| Excitation Wavelength | ~410 nm | Porphyrins have a strong absorption band (Soret band) here.[1] |
| Emission Wavelength | ~618-622 nm or 650 nm | Emission maxima can vary slightly with the environment.[2][3] |
Guide 2: Managing Photobleaching
Photobleaching can lead to a rapid loss of signal and inaccurate quantification.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect samples from light at all times by using amber vials or covering tubes with foil.[[“]]
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Decrease Exposure Time: Limit the duration of sample exposure to the excitation light during measurements.
-
Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium.[5]
Guide 3: Dealing with Autofluorescence and Spectral Overlap
Background fluorescence from biological samples and the presence of other porphyrins can interfere with your measurements.
Troubleshooting Steps:
-
Run a Blank Control: Always measure a sample blank (matrix without the analyte) to quantify the level of background fluorescence.
-
Spectral Unmixing: If your instrument software supports it, use spectral unmixing algorithms to separate the this compound signal from autofluorescence and other fluorophores.
-
Chromatographic Separation: For complex mixtures, HPLC is the most reliable method to physically separate different porphyrins before fluorescence detection.[1][8]
Experimental Protocols
Protocol 1: Oxidation of Uroporphyrinogen to Uroporphyrin in Urine Samples
This protocol is adapted from a method for quantifying urinary porphyrins.[2]
Materials:
-
Urine sample
-
3 mmol/L Iodine in 3 mol/L HCl
-
0.45 mmol/L Sodium thiosulfate (B1220275)
Procedure:
-
To a 45 µL aliquot of urine, add the iodine in HCl solution to oxidize the porphyrinogens to porphyrins.
-
Incubate for the recommended time according to the specific assay protocol.
-
Add 5 mL of sodium thiosulfate solution to decolorize the sample by reducing excess iodine.
-
Proceed with the fluorescence measurement.
Visualizations
Caption: Troubleshooting workflow for this compound fluorescence artifacts.
Caption: Factors influencing this compound fluorescence measurements.
References
- 1. shimadzu.com [shimadzu.com]
- 2. A rapid and accurate spectrofluorometric method for quantification and screening of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid simultaneous determination of protoporphyrin IX, this compound and coproporphyrin III in human whole blood by non-linear variable-angle synchronous fluorescence technique coupled with partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. consensus.app [consensus.app]
Validation & Comparative
A Comparative Analysis of Uroporphyrin I and Uroporphyrin III Toxicity for Researchers and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of uroporphyrin I and uroporphyrin III, two isomers implicated in the pathophysiology of porphyrias. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to Uroporphyrin Isomers
Uroporphyrins are tetrapyrrole metabolic intermediates in the biosynthesis of heme. Under normal physiological conditions, the asymmetric this compound isomer is the precursor for heme synthesis.[1] In certain genetic or acquired enzymatic deficiencies, the symmetric uroporphyrin I isomer is formed in excess.[2] The accumulation of these porphyrins in tissues is a hallmark of a group of metabolic disorders known as porphyrias, leading to a range of toxic effects.[3] Both isomers can act as phototoxins, and at chronically high levels, may also exhibit neurotoxic and other metabolic toxicities.[4]
Comparative Toxicity Data
Table 1: Summary of Toxicological Properties
| Property | Uroporphyrin I | This compound | Key Distinctions |
| Primary Associated Porphyria | Congenital Erythropoietic Porphyria (CEP) | Porphyria Cutanea Tarda (PCT) | Toxicity is highly context-dependent on the specific enzymatic defect and site of accumulation. |
| Phototoxicity | Documented phototoxin, though considered a relatively poor photosensitizer compared to other porphyrins like Photofrin II and protoporphyrin.[5][6] | Documented phototoxin.[3] | Both are photosensitizers, but their relative potency has not been directly compared. Uroporphyrin, in general, is less phototoxic than protoporphyrin.[6] |
| "Dark" Toxicity (Non-Photo-induced) | Stimulates collagen biosynthesis in fibroblasts (1.5- to 2.7-fold increase), potentially leading to scleroderma-like skin lesions.[7] | Not known to have a specific "dark" fibrotic effect. | The pro-fibrotic effect appears to be a unique characteristic of uroporphyrin I. |
| Hemotoxicity | Accumulation in erythrocytes leads to intravascular hemolysis in CEP.[1] | Not a primary feature of its associated porphyria (PCT). | Hemolytic activity is a significant aspect of uroporphyrin I toxicity in CEP. |
| Neurotoxicity | Implicated in neurotoxicity, potentially through disruption of microtubule formation.[4] | Implicated in neurotoxicity, potentially through the same mechanism as uroporphyrin I.[4] | The relative neurotoxic potential of the two isomers has not been quantitatively compared. |
Table 2: Illustrative Comparative Cytotoxicity Data (Hypothetical)
The following data are illustrative, as direct comparative IC50 values are not available in the literature. This table demonstrates how such data would be presented.
| Cell Line | Compound | IC50 (µM) - Dark | IC50 (µM) - Light (UVA irradiation) |
| Human Dermal Fibroblasts (HDF) | Uroporphyrin I | >100 | ~50 |
| This compound | >100 | ~60 | |
| Human Neuroblastoma (SH-SY5Y) | Uroporphyrin I | ~80 | ~40 |
| This compound | ~90 | ~45 |
Experimental Protocols
Detailed methodologies for assessing and comparing the toxicity of uroporphyrin I and this compound are provided below. These protocols are synthesized from established methods in porphyrin research.
Protocol 1: Comparative Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of uroporphyrin isomers on cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Plate human dermal fibroblasts or neuroblastoma cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Prepare stock solutions of uroporphyrin I and this compound in a suitable solvent (e.g., 0.1 M NH4OH) and dilute to final concentrations (e.g., 1-100 µM) in cell culture medium. Replace the existing medium with the porphyrin-containing medium. Include a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours in the dark.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate IC50 values.
Protocol 2: Comparative Phototoxicity Assessment
This protocol assesses cell viability after exposure to uroporphyrins and light.
-
Cell Culture and Treatment: Follow steps 1 and 2 of the cytotoxicity protocol.
-
Incubation (Dark): Incubate the cells with the porphyrins for 4-6 hours in the dark to allow for cellular uptake.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Expose the cells to a controlled dose of UVA light (e.g., 1-5 J/cm²). Keep a parallel set of plates in the dark as a control for "dark" toxicity.
-
Post-Irradiation Incubation: Incubate the plates for a further 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with each isomer under both light and dark conditions to determine the phototoxic effect.
Protocol 3: Comparative Reactive Oxygen Species (ROS) Production
This protocol measures the generation of intracellular ROS upon photoactivation of the uroporphyrins.
-
Cell Culture and Treatment: Follow steps 1 and 2 of the phototoxicity protocol.
-
Probe Loading: After the initial dark incubation with porphyrins, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes.
-
Irradiation: Wash the cells with PBS and add fresh medium. Expose the cells to UVA light as in the phototoxicity protocol.
-
Fluorescence Measurement: Immediately measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity, indicative of ROS levels, between cells treated with uroporphyrin I and this compound.
Protocol 4: Comparative Neurotoxicity (In Vitro Tubulin Polymerization Assay)
This protocol evaluates the effect of uroporphyrin isomers on microtubule formation.[8]
-
Reagent Preparation: Reconstitute purified tubulin protein to a concentration of 40 µM in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with 1.0 mM GTP.
-
Reaction Setup: In a 96-well plate, mix the tubulin solution with various concentrations of uroporphyrin I or this compound. Include a vehicle control and a known microtubule inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves (lag time, rate, and plateau) for each uroporphyrin isomer to determine their effects on microtubule dynamics.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of uroporphyrins is mediated by several cellular mechanisms, including oxidative stress and interference with key signaling pathways.
Phototoxicity and Oxidative Stress
Upon exposure to light, porphyrins can generate reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide, through Type I and Type II photosensitized reactions.[9][10] This leads to oxidative damage to lipids, proteins, and nucleic acids, ultimately causing cell death. The phototoxicity of uroporphyrins is thought to be largely mediated by the production of hydrogen peroxide.[6]
Uroporphyrin I-Induced Fibrosis via TGF-β Signaling (Proposed)
The "dark" toxicity of uroporphyrin I, characterized by the stimulation of collagen synthesis in fibroblasts, suggests the involvement of pro-fibrotic signaling pathways.[7] A key pathway in fibrosis is mediated by Transforming Growth Factor-β (TGF-β).[11][12] It is proposed that uroporphyrin I may activate this pathway, leading to the transdifferentiation of fibroblasts into myofibroblasts and increased deposition of extracellular matrix proteins like collagen.
Wnt/β-Catenin Pathway in Porphyria-Associated Pathology
Recent studies in animal models of porphyria suggest that the Wnt/β-catenin signaling pathway plays a role in the associated liver damage.[13] Suppression of this pathway was shown to reduce porphyrin accumulation and liver injury. This indicates that aberrant activation of Wnt/β-catenin signaling may contribute to the pathology of porphyrias.
Workflow for Investigating Neurotoxicity
The neurotoxic effects of uroporphyrins are thought to involve the disruption of microtubule dynamics.[4] The in vitro tubulin polymerization assay is a key experimental workflow to investigate this mechanism.
Conclusion
While uroporphyrin I and this compound share common toxicological features such as phototoxicity and potential neurotoxicity, their primary toxicological relevance is dictated by the specific porphyria in which they accumulate. Uroporphyrin I is uniquely associated with a non-photo-induced pro-fibrotic effect on skin fibroblasts and significant hemotoxicity in CEP. This compound accumulation is characteristic of the cutaneous manifestations of PCT. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their toxic potentials. The experimental protocols and pathway analyses provided in this guide offer a framework for such future investigations, which will be critical for the development of targeted therapies for the various forms of porphyria.
References
- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 3. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Zinc Protoporphyrin Suppresses β-Catenin Protein Expression in Human Cancer Cells: The Potential Involvement of Lysosome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the phototoxicity of protoporphyrin, coproporphyrin and uroporphyrin using a cellular system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 12. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Uroporphyrin III Quantification
This guide provides a comprehensive comparison of analytical methods for the quantification of uroporphyrin III, a critical biomarker in the diagnosis and monitoring of porphyrias.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document outlines the performance of established and novel techniques, supported by experimental data and detailed protocols.
The accurate measurement of this compound in biological matrices such as urine, plasma, and feces is crucial for the differential diagnosis of various forms of porphyria.[2][4] While High-Performance Liquid Chromatography (HPLC) with fluorescence detection is widely considered the gold standard, newer methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE) offer competitive advantages in terms of sensitivity, specificity, and throughput.[2][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. This section provides a comparative summary of key performance parameters for the most common methods used for this compound quantification.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Capillary Electrophoresis (MEEKC) |
| Linearity Range | 30 - 400 nmol/L (for porphyrin isomers)[6] | Clinically relevant concentrations (R² > 0.99)[7] | 30 - 400 nmol/L (for coproporphyrin isomers)[6] |
| Limit of Detection (LOD) | - | 0.2 - 3 nM (for various porphyrins)[8] | 20 nmol/L (for coproporphyrin isomers)[6] |
| Limit of Quantification (LOQ) | - | 10.0 pg/mL (for coproporphyrin I & III in plasma) | - |
| Precision (Intra-day) | - | 4.0–9.7% (for various porphyrins)[8] | 0.1–0.4% (migration time), 0.7–7.6% (peak area)[6] |
| Precision (Inter-day) | - | 5.5–15% (for various porphyrins)[8] | - |
| Recovery | Up to 89% (for fecal and plasma porphyrins)[4] | 84 - 108% (in urine)[8] | - |
| Sample Type | Urine, Feces, Plasma[2][4] | Urine, Plasma[7][9] | Urine[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. This section outlines the fundamental steps for sample preparation and analysis using HPLC, LC-MS/MS, and Capillary Electrophoresis.
1. HPLC with Fluorescence Detection
High-Performance Liquid Chromatography coupled with fluorescence detection is a robust and widely used method for porphyrin analysis.[2][5]
-
Sample Preparation (Urine): Acidified urine samples can often be directly injected without extensive matrix extraction procedures, as fluorescence detection enhances specificity.[2][5] For other sample types like plasma or feces, extraction with acetonitrile (B52724) and water at different pH values may be necessary.[4]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used.[4] A typical mobile phase involves a gradient of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer.[4][10]
-
Detection: Fluorescence detection is performed with excitation at approximately 400-410 nm and emission at wavelengths above 550 nm.[3][11]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it suitable for the analysis of porphyrins in complex biological samples.[9]
-
Sample Preparation (Urine): A simple one-step extraction can be employed. For instance, 75 µL of urine is mixed with 30 µL of 6.0 M formic acid, vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system.[7]
-
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column is often used to achieve rapid separation.[7][12] The mobile phase typically consists of an aqueous solvent with 0.1% formic acid and an organic solvent like methanol with 0.1% formic acid.[12]
-
Mass Spectrometric Detection: Detection is performed in the positive ion electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for specific transitions of the target analytes.[9]
3. Capillary Electrophoresis (CE)
Capillary electrophoresis provides an alternative with high separation efficiency and short analysis times.[13]
-
Sample Preparation (Urine): Urine samples are typically deproteinized with acetonitrile. Stacking techniques, such as applying a sample with high salt content, can be used to enhance detection sensitivity.[6]
-
Electrophoretic Separation: Micellar electrokinetic chromatography (MEKC) or microemulsion electrokinetic chromatography (MEEKC) are often employed. The separation is carried out in a fused-silica capillary.[6][11] A run buffer containing a surfactant like sodium dodecyl sulfate (B86663) is used.[11]
-
Detection: Detection can be accomplished by absorbance at 400 nm or by fluorescence with excitation at 400 nm and emission above 550 nm.[11]
Visualizing Analytical and Biological Processes
Diagrams are provided below to illustrate the general workflow of analytical method validation and the metabolic pathway relevant to this compound.
Caption: General workflow for the validation of a new analytical method.
Caption: Simplified heme biosynthesis pathway highlighting uroporphyrinogen III.
References
- 1. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Stacking and separation of urinary porphyrins in capillary electrophoresis: optimization of concentration efficiency and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Capillary electrophoresis of urinary porphyrins with absorbance and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Uroporphyrin III Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of uroporphyrin III is critical in the study of various metabolic disorders, particularly the porphyrias. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Mass Spectrometry (MS), often coupled with liquid chromatography. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The choice between HPLC and mass spectrometry for this compound analysis hinges on a balance of factors including sensitivity, specificity, sample throughput, and the complexity of the biological matrix being analyzed. While HPLC with fluorescence detection has long been considered a gold standard due to its robustness and reliability, the advent of high-resolution mass spectrometry offers unparalleled specificity and sensitivity.[1][2]
Performance Characteristics: A Side-by-Side Comparison
The following tables summarize the key quantitative performance parameters for both HPLC and mass spectrometry-based methods for the determination of this compound and other porphyrins. The data presented is a synthesis from multiple validation studies.
| Performance Metric | HPLC with Fluorescence Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.18 to 0.29 nmol/L[3][4] | 0.2 to 3 nM |
| Limit of Quantification (LOQ) | ~0.1 nmol/L[4] | 0.1 nmol/L[4] |
| **Linearity (R²) ** | > 0.99[1] | > 0.99[1] |
| Precision (%CV) | Intra-day: 4.0–9.7%[5], Inter-day: 5.5–15%[5] | Intra-day: < 10%, Inter-day: < 10%[6] |
| Accuracy (% Recovery) | 75-80% for uroporphyrin[7] | 84 to 108%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC and LC-MS/MS analysis of this compound.
HPLC with Fluorescence Detection Protocol
This method is based on the principle of separating porphyrins on a reversed-phase column followed by sensitive fluorescence detection.
Sample Preparation (Urine):
-
Urine samples can often be injected directly after acidification, as the fluorescence detection provides high specificity.[8]
-
For cleaner samples, a solid-phase extraction (SPE) can be employed to concentrate the porphyrins and remove interfering matrix components.
Chromatographic Conditions:
-
Column: C18-bonded silica (B1680970) stationary phase.[8]
-
Mobile Phase: A linear gradient elution system using 10% (v/v) acetonitrile (B52724) in 1M ammonium (B1175870) acetate, pH 5.16 (phase A) and 10% acetonitrile in methanol (B129727) (phase B).[8]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 400-405 nm and emission measured at around 620-630 nm.[7][9]
LC-MS/MS Protocol
This technique offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.
Sample Preparation (Urine):
-
To 75 µL of urine, add 30 µL of 6.0 M formic acid and vortex for 60 seconds.[1]
-
Centrifuge the sample for 10 minutes at 13,000 rpm.[1]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometry Conditions:
-
Column: A C18 reversed-phase column, such as a Shim-pack GIST C18.[1]
-
Mobile Phase: A gradient elution using a solvent system of 0.1% formic acid in water (Solvent A) and a mixture of acetonitrile, water, and formic acid (90:9.9:0.1, v/v/v) (Solvent B).[10]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.[1][11] Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor and product ion transitions for uroporphyrin.[4]
Cross-Validation Workflow
The cross-validation of two distinct analytical methods is a critical step to ensure the accuracy and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS for this compound quantification.
Caption: A flowchart illustrating the cross-validation process between HPLC and LC-MS/MS.
Concluding Remarks
Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-fluorescence is a robust and cost-effective method suitable for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex matrices and research applications requiring the highest level of analytical confidence.[12] The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and available instrumentation. Cross-validation of results between different analytical techniques is highly recommended to ensure data accuracy and reliability.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Rapid simultaneous determination of protoporphyrin IX, this compound and coproporphyrin III in human whole blood by non-linear variable-angle synchronous fluorescence technique coupled with partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of OATP1B1 endogenous metabolites coproporphyrin I and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Uroporphyrinogen III Synthase Across Species
For Researchers, Scientists, and Drug Development Professionals
Uroporphyrinogen III synthase (UROS), the fourth enzyme in the heme biosynthetic pathway, plays a critical role in the synthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12. This guide provides a structural and functional comparison of UROS from different species, offering valuable insights for researchers in fields ranging from enzymology to drug development for diseases such as Congenital Erythropoietic Porphyria (CEP), which is caused by UROS deficiency.
Structural Comparison
Uroporphyrinogen III synthase catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) into the asymmetric uroporphyrinogen III, a crucial precursor for various essential molecules.[1][2][3] This process involves the remarkable inversion of the D-ring of the linear substrate.[4] Structurally, UROS enzymes from different species share a conserved overall fold, typically consisting of two α/β domains connected by a flexible linker.[1][4] The active site is located in the cleft between these two domains.[1] Despite this conserved three-dimensional architecture, the amino acid sequence identity can be surprisingly low across distant species.
A notable example is the comparison between human and Thermus thermophilus UROS, which share only 14% sequence identity.[4] Nevertheless, their structural similarity remains significant. The root-mean-square deviation (RMSD) for the structural alignment of the individual domains is 2.7 Å for domain 1 and 2.5 Å for domain 2, indicating a high degree of structural conservation in these core regions.[4] This highlights that the overall fold is more critical for function than the specific amino acid sequence.
| Feature | Homo sapiens | Escherichia coli | Thermus thermophilus | Arabidopsis thaliana | Synechococcus sp. (Anacystis nidulans) |
| PDB ID | 1JR2[5] | - | 3D8N[6] | - | - |
| Sequence Identity to Human UROS | 100% | Low | 14%[4] | Low | Low |
| Overall Fold | Two α/β domains[1] | Monomer with two domains | Two α/β domains[4] | Predicted to have a similar two-domain fold | Predicted to have a similar two-domain fold |
| RMSD to Human UROS (Domain 1 / Domain 2) | - | - | 2.7 Å / 2.5 Å[4] | - | - |
Table 1: Structural Comparison of Uroporphyrinogen III Synthase Across Species. This table summarizes key structural features of UROS from different organisms. PDB ID refers to the entry in the Protein Data Bank. RMSD values indicate the root-mean-square deviation of atomic positions upon structural alignment with the human enzyme.
Functional Comparison: Enzyme Kinetics and Stability
The functional properties of UROS, including its catalytic efficiency and stability, can vary significantly between species, likely reflecting adaptations to their respective cellular environments.
| Parameter | Homo sapiens | Escherichia coli | Thermus thermophilus |
| Optimal pH | 7.4[7] | 7.8[8] | Not explicitly stated, but assays performed at pH 7.0[4] |
| K_m_ (µM for HMB) | 5-20[7] | 5[9] | Not explicitly stated |
| Thermal Stability | Thermolabile (t_1/2_ ≈ 1 min at 60°C)[7] | Heat-sensitive[8] | Thermostable (expressed in E. coli and purified after heat treatment at 70°C)[10] |
Table 2: Functional Comparison of Uroporphyrinogen III Synthase Across Species. This table presents a comparison of key functional parameters of UROS from human, E. coli, and T. thermophilus. K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower value generally indicating higher affinity. Thermal stability indicates the enzyme's ability to resist denaturation at elevated temperatures.
The human UROS is a thermolabile enzyme, a characteristic that is implicated in the pathology of some forms of CEP where mutations further decrease its stability.[11] In contrast, the enzyme from the thermophilic bacterium Thermus thermophilus is highly thermostable, a desirable trait for in vitro applications such as biocatalysis.[10] The E. coli enzyme is also reported to be heat-sensitive.[8]
Experimental Protocols
Protein Expression and Purification
1. Recombinant Human Uroporphyrinogen III Synthase:
-
Expression: The human UROS cDNA is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and cells are further incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) and lysed by sonication or high-pressure homogenization. The lysate is cleared by centrifugation. The supernatant containing the soluble His-tagged UROS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The UROS protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM). Further purification can be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
2. Recombinant E. coli Uroporphyrinogen III Synthase:
-
Expression: The hemD gene from E. coli is cloned into a high-copy-number plasmid and transformed into an E. coli host strain. Overexpression can be achieved by growing the cells in a rich medium and inducing with IPTG if an inducible promoter is used.
-
Purification: The purification protocol is similar to that for the human enzyme, typically involving cell lysis, clarification of the lysate, and a combination of chromatography steps such as ion-exchange and size-exclusion chromatography.[9]
3. Recombinant Thermus thermophilus Uroporphyrinogen III Synthase:
-
Expression: The UROS gene from Thermus thermophilus is expressed in E. coli. A key advantage of this thermostable enzyme is that a heat treatment step can be incorporated after cell lysis.[10]
-
Purification: After cell lysis, the lysate is heated to a temperature that denatures most of the host E. coli proteins (e.g., 70°C for 30 minutes), while the thermostable T. thermophilus UROS remains in solution.[10] The denatured proteins are removed by centrifugation, resulting in a significant purification in a single step. Further purification can be achieved using standard chromatographic techniques if necessary.
Uroporphyrinogen III Synthase Activity Assay
The activity of UROS is typically measured using a coupled-enzyme assay.
-
Substrate Generation: The unstable substrate of UROS, hydroxymethylbilane (HMB), is generated in situ from porphobilinogen (B132115) (PBG) using a purified porphobilinogen deaminase (PBGD).
-
UROS Reaction: The cell lysate or purified UROS enzyme is added to the reaction mixture containing the freshly prepared HMB. The reaction is allowed to proceed at a controlled temperature (e.g., 37°C for mesophilic enzymes).
-
Product Detection: The enzymatic reaction is stopped, and the uroporphyrinogen III product is oxidized to the stable, fluorescent uroporphyrin III. The amount of this compound formed is then quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the structural and functional characterization of Uroporphyrinogen III Synthase.
Figure 1: A generalized workflow for the characterization of UROS.
This guide provides a foundational comparison of UROS across different species. The significant structural conservation despite low sequence identity underscores the importance of the three-dimensional fold for its catalytic function. The variations in kinetic properties and thermal stability offer insights into the evolutionary adaptations of this essential enzyme and provide a basis for selecting appropriate orthologs for specific biotechnological and therapeutic applications. Further research into the kinetic parameters of a wider range of UROS orthologs will undoubtedly deepen our understanding of this crucial enzyme.
References
- 1. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 4. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-1jr2: Structure of Uroporphyrinogen III Synthase - Yorodumi [pdbj.org]
- 6. rcsb.org [rcsb.org]
- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of uroporphyrinogen III, which is the common precursor of all tetrapyrrole cofactors, from 5-aminolevulinic acid by Escherichia coli expressing thermostable enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural, thermodynamic, and mechanistical studies in uroporphyrinogen III synthase: molecular basis of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroporphyrin III as a Biomarker for Heavy Metal Exposure: A Comparative Guide
Introduction
The accurate assessment of heavy metal exposure is a critical component of occupational health and environmental toxicology. Traditional biomarkers, while effective, often have limitations related to sample collection, analytical sensitivity, or the timeframe of exposure they represent. This has led to the exploration of alternative biomarkers, such as intermediates of the heme biosynthesis pathway. This guide provides a comprehensive comparison of uroporphyrin III as a potential biomarker for lead, mercury, and arsenic exposure, evaluating its performance against established alternatives and providing the necessary experimental context for researchers, scientists, and drug development professionals.
Mechanism of Action: Interference with Heme Biosynthesis
Heavy metals can disrupt the intricate enzymatic cascade of heme biosynthesis. This pathway, essential for the production of heme for hemoglobin and cytochromes, involves a series of enzymatic steps. Inhibition of these enzymes by heavy metals leads to the accumulation and subsequent excretion of specific porphyrin precursors, including this compound. The primary enzymes in this pathway targeted by heavy metals are δ-aminolevulinic acid dehydratase (ALAD), uroporphyrinogen decarboxylase (UROD), and coproporphyrinogen oxidase (CPOX). The specific pattern of porphyrin accumulation can serve as a fingerprint for the intoxicating metal.
Caption: Heme biosynthesis pathway and sites of inhibition by heavy metals.
Biomarker Comparison: this compound vs. Established Alternatives
Lead (Pb) Exposure
Lead exposure is traditionally monitored by measuring blood lead levels (BLL), with δ-aminolevulinic acid (ALA) in urine and zinc protoporphyrin (ZPP) in erythrocytes serving as key biomarkers of effect. While lead is known to inhibit ALAD and ferrochelatase, the primary resulting urinary biomarker is an increase in ALA and coproporphyrin III, not this compound.
| Biomarker | Matrix | Advantages | Disadvantages | Performance Summary |
| This compound | Urine | Non-invasive sample collection. | Low sensitivity and specificity for lead exposure. Not a primary indicator. | Limited evidence for significant elevation in lead poisoning. |
| Blood Lead Level (BLL) | Blood | "Gold standard" for recent exposure. Well-established action levels. | Invasive sample collection. Reflects recent exposure more than total body burden. | Strong correlation with exposure and clinical effects. |
| δ-Aminolevulinic Acid (ALA) | Urine | Non-invasive. Reflects metabolic disruption. | Less sensitive than BLL at low exposure levels. | Good indicator of lead-induced enzymatic inhibition. |
| Zinc Protoporphyrin (ZPP) | Blood | Reflects lead's effect on heme synthesis over the lifespan of red blood cells (approx. 120 days). | Not specific to lead (can be elevated in iron deficiency). Less sensitive than BLL at low levels. | Useful for assessing chronic exposure and biological effect. |
Mercury (Hg) Exposure
Urinary mercury is the most common biomarker for chronic exposure to inorganic and metallic mercury. Mercury exposure results in a characteristic urinary porphyrin profile, primarily marked by a significant increase in pentacarboxyporphyrin and coproporphyrin, along with a unique biomarker known as precoproporphyrin.[1][2] Studies suggest that uroporphyrin levels are not significantly affected by mercury.[3]
| Biomarker | Matrix | Advantages | Disadvantages | Performance Summary |
| This compound | Urine | Non-invasive sample collection. | Not a sensitive or specific indicator of mercury exposure. | Studies indicate that uroporphyrin levels are not significantly elevated in response to mercury. |
| Urinary Mercury | Urine | Good indicator of chronic exposure to inorganic and elemental mercury. Non-invasive. | Can be influenced by recent seafood consumption (for organic mercury). Does not perfectly correlate with clinical symptoms. | Widely used and accepted biomarker for mercury exposure. |
| Pentacarboxyporphyrin | Urine | Non-invasive. Highly sensitive to mercury-induced enzymatic inhibition. | Requires specialized laboratory analysis (HPLC). | Shows significant elevation in mercury-exposed individuals. |
| Coproporphyrin | Urine | Non-invasive. Part of the characteristic porphyrin profile for mercury. | Less specific than pentacarboxyporphyrin. | Significantly elevated in mercury exposure. |
| Precoproporphyrin | Urine | Non-invasive. Appears to be highly specific to mercury exposure. | Structure not fully elucidated. Requires specialized analytical methods. | A promising and specific biomarker for mercury. |
Arsenic (As) Exposure
Total urinary arsenic is the most common biomarker for recent arsenic exposure. However, speciation is necessary to distinguish between the more toxic inorganic forms and the less toxic organic forms from dietary sources. Several studies have demonstrated a strong association between arsenic exposure and elevated urinary uroporphyrin levels, suggesting its potential as a valuable biomarker.[4][5][6]
| Biomarker | Matrix | Advantages | Disadvantages | Performance Summary |
| This compound | Urine | Non-invasive sample collection. Reflects a biological effect of arsenic. | Potential for interference from other conditions affecting porphyrin metabolism. | Studies show a significant increase in urinary uroporphyrin excretion in arsenic-exposed populations, correlating with urinary arsenic levels.[4][5] |
| Total Urinary Arsenic | Urine | Good indicator of recent exposure. | Does not differentiate between toxic inorganic and less toxic organic forms. | Requires speciation analysis for accurate risk assessment. |
| Arsenic Speciation in Urine | Urine | Differentiates between inorganic and organic arsenic, providing a more accurate measure of toxic exposure. | More complex and costly analysis than total arsenic. | The "gold standard" for assessing exposure to toxic forms of arsenic. |
Experimental Protocols
Urinary Porphyrin Analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the quantitative determination of uroporphyrin, coproporphyrin, and other porphyrins in urine.
a. Sample Collection and Preparation:
-
Collect a 24-hour or first-morning void urine sample in a sterile, light-protected container.
-
The sample should be kept refrigerated during and after collection.
-
For analysis, an aliquot of the urine sample is typically centrifuged to remove any particulate matter. In many protocols, direct injection of the supernatant is possible without further extraction.[7]
b. Chromatographic Conditions:
-
HPLC System: A binary gradient HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 1.0 M ammonium (B1175870) acetate (B1210297) buffer with 10% acetonitrile (B52724) (pH adjusted to 5.16 with acetic acid).
-
Mobile Phase B: Methanol/acetonitrile (9:1, v/v).
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the different porphyrins.
-
Flow Rate: Typically 1.0 mL/min.
-
Fluorescence Detection: Excitation at approximately 405 nm and emission measured at approximately 620 nm.
c. Calibration and Quantification:
-
A multi-level calibration curve is prepared using certified porphyrin standards (uroporphyrin I & III, coproporphyrin I & III, etc.).
-
The concentration of each porphyrin in the urine sample is determined by comparing its peak area to the calibration curve. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Caption: Experimental workflow for urinary porphyrin analysis by HPLC.
Heavy Metal Analysis in Biological Samples
a. Blood Lead Analysis (Graphite Furnace Atomic Absorption Spectrometry - GFAAS):
-
Sample Collection: Whole blood collected in a tube containing an anticoagulant (e.g., EDTA).
-
Sample Preparation: A simple dilution of the blood sample with a matrix modifier.
-
Analysis: Quantification of lead concentration using GFAAS.
b. Urinary Mercury and Arsenic Analysis (Inductively Coupled Plasma Mass Spectrometry - ICP-MS):
-
Sample Collection: 24-hour or spot urine sample.
-
Sample Preparation: Acid digestion of the urine sample.
-
Analysis: Quantification of total mercury and arsenic concentrations using ICP-MS. For arsenic speciation, a chromatographic separation step (e.g., HPLC) is coupled with ICP-MS detection.
Conclusion
The validation of this compound as a standalone biomarker for heavy metal exposure presents a nuanced picture.
-
For arsenic exposure , urinary this compound shows considerable promise as a sensitive and non-invasive biomarker, with studies demonstrating a clear dose-response relationship.[4][5] It reflects a direct biological effect of arsenic and could serve as a valuable tool in screening and monitoring exposed populations.
-
For mercury exposure , while the overall urinary porphyrin profile is a strong indicator, the specific utility of this compound is limited. The focus for mercury biomarkers within the porphyrin pathway should be on pentacarboxyporphyrin, coproporphyrin, and the highly specific precoproporphyrin.
-
For lead exposure , this compound is not a sensitive or reliable biomarker. Established markers such as blood lead level, urinary ALA, and blood ZPP remain the methods of choice for assessing lead exposure and its health effects.
Further research is warranted to establish standardized clinical reference ranges for urinary this compound in the context of arsenic exposure and to directly compare its diagnostic sensitivity and specificity against arsenic speciation analysis in diverse populations. The continued development of robust and validated analytical methods will be crucial for the integration of porphyrin profiling into routine toxicological assessment.
References
- 1. Altered porphyrin metabolism as a biomarker of mercury exposure and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary porphyrin profiles as biomarkers of trace metal exposure and toxicity: studies on urinary porphyrin excretion patterns in rats during prolonged exposure to methyl mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary porphyrins as biomarkers for arsenic exposure among susceptible populations in Guizhou province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered urinary porphyrin excretion in a human population chronically exposed to arsenic in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pilot study on the urinary excretion of porphyrins in human populations chronically exposed to arsenic in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Uroporphyrin III Metabolism: Prokaryotes vs. Eukaryotes
A comprehensive guide for researchers, scientists, and drug development professionals detailing the key differences and similarities in the metabolic pathways, enzyme kinetics, and regulatory mechanisms of uroporphyrin III synthesis and utilization in prokaryotic and eukaryotic organisms.
The biosynthesis of uroporphyrinogen III, a crucial intermediate in the production of essential molecules like heme, chlorophyll (B73375), and vitamin B12, is a highly conserved process across the domains of life. However, significant variations exist in the subsequent metabolic fate of this tetrapyrrole, as well as in the regulation and cellular compartmentalization of the biosynthetic machinery between prokaryotes and eukaryotes. This guide provides a detailed comparative study of this compound metabolism, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate a deeper understanding of these fundamental biological processes.
Pathway Overview: A Tale of Two Strategies
The initial steps leading to the synthesis of uroporphyrinogen III from 5-aminolevulinic acid (ALA) are remarkably similar in both prokaryotes and eukaryotes, involving a core set of three highly conserved enzymes: porphobilinogen (B132115) synthase (PBGS), hydroxymethylbilane (B3061235) synthase (HMBS), and uroporphyrinogen III synthase (UROS).[1] It is after the formation of uroporphyrinogen III that the pathways diverge significantly.
In eukaryotes and most Gram-negative bacteria, the protoporphyrin-dependent (PPD) pathway is the primary route for heme synthesis.[2] This pathway involves the subsequent conversion of uroporphyrinogen III to coproporphyrinogen III, which is then imported into the mitochondria for the final steps of heme production. In contrast, many Gram-positive bacteria utilize a distinct coproporphyrin-dependent (CPD) pathway.[2][3]
Cellular Localization: A Key Eukaryotic Feature
A major distinguishing feature of this compound metabolism in eukaryotes is its compartmentalization between the cytosol and mitochondria. The initial and final three steps of heme biosynthesis occur within the mitochondria, while the intermediate steps, including the formation and initial metabolism of uroporphyrinogen III, take place in the cytosol.[4][5] This spatial separation necessitates the transport of intermediates across the mitochondrial membrane and allows for more complex regulatory mechanisms. In contrast, as prokaryotic cells lack membrane-bound organelles, the entire metabolic pathway occurs within the cytoplasm.[6][7] In photosynthetic eukaryotes like plants, the pathway is further compartmentalized, with chlorophyll synthesis occurring in chloroplasts.[3][8]
Quantitative Comparison of Key Enzymes
The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of the enzymes involved. Below is a summary of available quantitative data for two key enzymes in the pathway: uroporphyrinogen III synthase (UROS) and uroporphyrinogen decarboxylase (UROD).
| Enzyme | Organism | Domain | Substrate | K_m_ | V_max_ / k_cat_ | Reference |
| Uroporphyrinogen III Synthase (UROS) | Escherichia coli | Prokaryote | Hydroxymethylbilane | 5 µM | 1500 units/mg | [9] |
| Human (Erythrocytes) | Eukaryote | Hydroxymethylbilane | 5-20 µM | >300,000 units/mg | [6][10] | |
| Uroporphyrinogen Decarboxylase (UROD) | Human | Eukaryote | Uroporphyrinogen III | 0.07 µM | 0.16 s⁻¹ | [11] |
Note: Enzyme kinetic data can vary depending on the experimental conditions (pH, temperature, buffer composition). The data presented here is for comparative purposes.
Regulatory Mechanisms: Fine-Tuning the Flow
The biosynthesis of tetrapyrroles is tightly regulated to meet cellular demands while preventing the accumulation of potentially toxic intermediates.
In prokaryotes , regulation often occurs at the transcriptional level, with operons controlling the expression of multiple genes in the pathway simultaneously.[6][9] Feedback inhibition by the end-product heme is also a common regulatory mechanism.[3]
Eukaryotic regulation is more complex, involving epigenetic, transcriptional, post-transcriptional, translational, and post-translational controls.[6][7] The compartmentalization of the pathway adds another layer of regulation through the control of intermediate transport. For example, the transport of ALA out of the mitochondria and the import of coproporphyrinogen III are key regulatory points.[12]
Visualizing the Pathways and Processes
To illustrate the key differences in this compound metabolism, the following diagrams were generated using the DOT language.
Caption: Comparative overview of uroporphyrinogen III metabolism.
Caption: Workflow for a coupled-enzyme assay of UROS activity.
Experimental Protocols
Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity
This assay measures the activity of UROS by coupling it to the reaction of hydroxymethylbilane synthase (HMBS), which generates the UROS substrate, hydroxymethylbilane (HMB), from porphobilinogen (PBG).[1][2]
Materials:
-
Porphobilinogen (PBG) solution
-
Purified or recombinant Hydroxymethylbilane Synthase (HMBS)
-
Enzyme sample containing Uroporphyrinogen III Synthase (UROS)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Stopping solution (e.g., 1 M HCl)
-
Oxidizing agent (e.g., exposure to light and air, or iodine solution)
-
HPLC system with a fluorescence detector
Procedure:
-
HMB Generation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PBG, and HMBS. Incubate at 37°C to allow the formation of HMB. The incubation time will depend on the activity of the HMBS used.
-
UROS Reaction: Initiate the UROS reaction by adding the enzyme sample containing UROS to the HMB-containing mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding the stopping solution. This will also help in the subsequent oxidation step.
-
Oxidation: Oxidize the colorless uroporphyrinogen III to the fluorescent this compound. This can be achieved by exposing the acidified sample to light and air for a period of time, or by adding a mild oxidizing agent.
-
Quantification: Analyze the sample by reverse-phase HPLC with fluorescence detection. Uroporphyrin I and III isomers can be separated and quantified by comparing the peak areas to known standards.[1] The amount of this compound formed is directly proportional to the UROS activity in the sample.
HPLC Analysis of Porphyrins
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of porphyrins produced in enzymatic assays.[4][13][14][15][16]
Instrumentation:
-
HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.
-
Reverse-phase C18 column.
Mobile Phase (example):
-
A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used. The exact gradient profile will need to be optimized for the specific column and porphyrins being analyzed.
Procedure:
-
Sample Preparation: Acidify the sample from the enzyme assay to ensure all porphyrinogens are oxidized to their stable, fluorescent porphyrin forms. Centrifuge the sample to remove any precipitated protein.
-
Injection: Inject a defined volume of the supernatant onto the HPLC column.
-
Separation: Run the gradient program to separate the different porphyrin isomers based on their polarity.
-
Detection: Monitor the elution of porphyrins using a fluorescence detector, with excitation and emission wavelengths typically around 405 nm and 620 nm, respectively.
-
Quantification: Identify and quantify the porphyrin peaks by comparing their retention times and peak areas to those of authentic standards.
Conclusion
The metabolism of this compound, while originating from a conserved biosynthetic core, showcases remarkable evolutionary divergence between prokaryotes and eukaryotes. The differences in subsequent metabolic pathways, cellular compartmentalization, and regulatory complexity highlight the distinct physiological needs and cellular architectures of these organisms. For researchers in drug development, understanding these differences is paramount, as enzymes in the heme biosynthetic pathway represent potential targets for antimicrobial and anticancer therapies. The detailed comparison and experimental protocols provided in this guide offer a valuable resource for furthering research in this critical area of biochemistry.
References
- 1. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. idkna.com [idkna.com]
- 5. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokaryotic and Eukaryotic Gene Regulation | Biology for Majors I [courses.lumenlearning.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and kinetic characterization of mutant human uroporphyrinogen decarboxylases | Cellular and Molecular Biology [cellmolbiol.org]
- 12. From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. eaglebio.com [eaglebio.com]
- 15. shimadzu.com [shimadzu.com]
- 16. ovid.com [ovid.com]
A Comparative Guide to the Role of the Heme Biosynthesis Pathway in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging role of the heme biosynthesis pathway and its intermediates in regulating ferroptosis, a form of iron-dependent regulated cell death. While direct validation of uroporphyrin III in ferroptosis is not yet established in the literature, compelling evidence points to the pathway's significance. This document objectively compares pathway-driven ferroptosis with canonical induction mechanisms and provides the experimental data and protocols necessary for further investigation.
The Heme Biosynthesis Pathway: An Emerging Regulator of Ferroptosis
Ferroptosis is typically characterized by iron-dependent lipid peroxidation and is commonly induced by inhibition of the cystine/glutamate antiporter (System Xc⁻) or by direct inactivation of glutathione (B108866) peroxidase 4 (GPX4).[1][2] However, recent studies have revealed a distinct mechanism linked to the dysregulation of the heme biosynthesis pathway.
Heme, an iron-containing protoporphyrin, is essential for numerous biological processes. Its synthesis is a multi-step process involving enzymes in both the mitochondria and cytosol. Disruption of this pathway has been shown to sensitize cells to ferroptosis, primarily through two interconnected mechanisms:
-
Iron Overload: Disruption of the rate-limiting enzyme, 5'-aminolevulinate synthase 1 (ALAS1), impairs iron utilization, leading to mitochondrial iron accumulation and subsequent ferroptosis.[3][4] Overexpression of ALAS1 has been demonstrated to be protective against doxorubicin-induced ferroptosis in cardiomyocytes.[1][5]
-
Porphyrin Accumulation: The build-up of heme precursors, specifically porphyrins like protoporphyrin IX (PPIX), can directly promote ferroptosis.[6][7] This porphyrin-induced cell death is iron-dependent and can be rescued by ferroptosis inhibitors like ferrostatin-1, but is pharmacologically distinct from the canonical ferroptosis induced by erastin (B1684096).[7][8]
The Potential Role of this compound
Uroporphyrinogen III is a key tetrapyrrole intermediate in the heme synthesis pathway, formed from hydroxymethylbilane (B3061235) by the enzyme uroporphyrinogen III synthase (UROS).[9][10] While direct experimental evidence linking this compound to ferroptosis is currently lacking, its position in the pathway is critical. A deficiency in UROS activity leads to the accumulation of non-functional uroporphyrinogen I isomers, causing congenital erythropoietic porphyria.[11][12]
Given that the accumulation of the downstream intermediate PPIX induces ferroptosis[7], it is plausible to hypothesize that a significant build-up of upstream porphyrins, including uroporphyrin I (due to UROS deficiency) or this compound (due to a downstream enzyme blockage), could also contribute to this phenotype by generating reactive oxygen species (ROS).[13] Further research is required to validate this specific role.
Signaling Pathway Diagram
The following diagram illustrates the heme biosynthesis pathway and its proposed connection to ferroptosis. Disruption at key enzymatic steps can lead to either iron overload or the accumulation of phototoxic porphyrin intermediates, both culminating in lipid peroxidation and cell death.
Caption: The Heme Biosynthesis Pathway and its link to Ferroptosis.
Comparison with Alternative Ferroptosis Inducers
Porphyrin-induced ferroptosis presents a mechanism that is distinct from classical inducers like erastin and RSL3. The table below compares these pathways.
| Feature | Erastin | RSL3 (RAS-Selective Lethal 3) | Porphyrin Accumulation (e.g., via ALA) |
| Primary Target | System Xc⁻ (SLC7A11 subunit) | Glutathione Peroxidase 4 (GPX4) | Heme Biosynthesis Pathway |
| Initial Event | Inhibition of cystine uptake | Direct, covalent inhibition of GPX4 | Accumulation of porphyrin intermediates (e.g., PPIX) |
| Effect on GSH | Depletion due to lack of cysteine precursor | No direct depletion of GSH pools | Depletion observed, possibly secondary to ROS |
| Key Mediator | Lipid Peroxidation | Lipid Peroxidation | Iron-dependent ROS and Lipid Peroxidation |
| Inhibitors | Ferrostatin-1, Liproxstatin-1, Iron Chelators | Ferrostatin-1, Liproxstatin-1, Iron Chelators | Ferrostatin-1, Liproxstatin-1, Iron Chelators |
| Pharmacological Distinction | Synergistic with porphyrin accumulation | Not explicitly tested in cited literature | Distinct from erastin-induced death; shows synergy |
Supporting Experimental Data
The following tables summarize quantitative data from studies investigating the link between heme/porphyrin synthesis and ferroptosis, primarily using 5-aminolevulinate (ALA) to stimulate the pathway.
Table 1: Cell Viability Following Induction of Porphyrin Synthesis
| Cell Line | Treatment | Concentration | Viability (% of Control) | Reference |
| NIH3T3 | ALA (Aminolevulinic Acid) | 156 µM | ~50% | [7] |
| NIH3T3 | ALA + Ferrostatin-1 | 156 µM + 1 µM | ~95% | [7] |
| NIH3T3 | ALA + ZVAD-FMK (Apoptosis Inh.) | 156 µM + 20 µM | ~50% | [7] |
| NIH3T3 | ALA + Necrosulfonamide (Necroptosis Inh.) | 156 µM + 1 µM | ~50% | [7] |
Data are approximated from graphical representations in the cited literature.
Table 2: Effect of Peroxiredoxin 3 (PRDX3) Knockdown on Porphyrin-Induced Ferroptosis
| Cell Line | Treatment | Condition | Viability (% of Control) | Reference |
| NIH3T3 | ALA (156 µM) | Control (scrambled siRNA) | ~60% | [7][14] |
| NIH3T3 | ALA (156 µM) | PRDX3 Knockdown | ~35% | [7][14] |
| NIH3T3 | ALA (156 µM) + Ferrostatin-1 | PRDX3 Knockdown | ~100% | [7][14] |
Data suggest the mitochondrial peroxidase PRDX3 plays a protective role against porphyrin-induced ferroptosis.[7][14]
Experimental Protocols
Detailed methodologies are crucial for validating and building upon these findings.
Protocol 1: Induction of Porphyrin-Mediated Ferroptosis
-
Cell Culture: Plate NIH3T3 fibroblasts or other target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of 5-aminolevulinic acid (ALA) in sterile cell culture medium. Prepare stock solutions of inhibitors (e.g., Ferrostatin-1, ZVAD-FMK) in DMSO.
-
Induction: Treat cells with a dose range of ALA (e.g., 0-500 µM). For inhibitor studies, pre-treat cells with the inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours before adding ALA.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium (B1200493) iodide and analysis via flow cytometry.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture and treat cells with ALA as described above for a shorter duration (e.g., 6-12 hours).
-
Probe Loading:
-
Mitochondrial ROS: Load cells with MitoSOX™ Red indicator (5 µM) for 10-15 minutes at 37°C.
-
Cellular ROS: Load cells with DCFDA (2',7'-dichlorofluorescin diacetate) at 10 µM for 30 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: Measure fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of ROS.
Experimental Workflow Diagram
The diagram below outlines the logical flow for investigating a potential link between a heme pathway intermediate and ferroptosis.
Caption: Experimental workflow for validating pathway-induced ferroptosis.
References
- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin causes ferroptosis and cardiotoxicity by intercalating into mitochondrial DNA and disrupting Alas1-dependent heme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 10. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WikiGenes - UROS - uroporphyrinogen III synthase [wikigenes.org]
- 12. Congenital erythropoietic porphyria and erythropoietic protoporphyria: Identification of 7 uroporphyrinogen III synthase and 20 ferrochelatase novel mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A PPIX-binding probe facilitates discovery of PPIX-induced cell death modulation by peroxiredoxin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Uroporphyrin III: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of uroporphyrin III, a naturally occurring porphyrin significant in various research and diagnostic applications. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound may not classify it as highly hazardous, it is best practice to handle all chemicals with care. A safety data sheet for a similar compound indicates it may cause skin, eye, and respiratory irritation.[1]
Recommended PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Respiratory Protection: When handling the solid form or if dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[2][3]
-
Body Protection: A standard lab coat should be worn.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and institutional regulations for hazardous waste.[4][5] Laboratory personnel should treat all chemical waste as hazardous unless specifically confirmed otherwise by their institution's Environmental Health and Safety (EHS) office.[6] Never dispose of this compound in the regular trash or down the sink. [4][6]
Step 1: Waste Identification and Classification Treat all this compound waste, including stock chemical, solutions, and contaminated lab supplies, as hazardous chemical waste.[6] This ensures compliance and minimizes risk.
Step 2: Waste Segregation Proper segregation is essential to prevent dangerous chemical reactions.[7]
-
Solid Waste: This stream includes items such as contaminated gloves, weigh paper, paper towels, and empty stock containers.
-
Liquid Waste: This includes any solutions containing this compound. Note the solvent used, as this is critical for proper disposal.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
Step 3: Container Management All hazardous waste must be stored in appropriate, clearly labeled containers.[4][8]
-
Container Type: Use a leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[7] The container must be in good condition, free from cracks or deterioration.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name, "this compound," and list all other constituents and their approximate concentrations.[4]
-
Container Status: Keep waste containers closed at all times except when adding waste.[4][6] Do not overfill containers; leave at least one inch of headspace to allow for expansion.
Step 4: Storage in a Satellite Accumulation Area (SAA) Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[4][7]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][8]
-
Inspections: Weekly inspections of the SAA are required to check for any container leakage.[7]
Step 5: Arranging for Waste Collection Once a waste container is full, it must be removed from the laboratory within three days.[4][5]
-
Request Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Documentation: Ensure all information on the hazardous waste tag is accurate and complete to facilitate a smooth collection process.
Spill Response Procedures
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Collect: Carefully sweep or scoop the absorbed material or solid spill into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the incident to your laboratory supervisor and the EHS office.
Quantitative Waste Management Data
The following table summarizes key quantitative limits and timelines for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4][5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Time Limit for Removal of Full Container | Within 3 calendar days | [4][5] |
| Maximum Storage Time for Partially Filled Container | Up to 12 months | [5] |
| Container Headspace | Minimum of 1 inch | [7] |
Operational Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Uroporphyrin III
Essential protocols for the safe handling and disposal of uroporphyrin III, ensuring the protection of laboratory personnel and the integrity of research.
This compound, a crucial analyte in the diagnosis of porphyria diseases, requires meticulous handling due to its potential hazards.[1] This guide provides indispensable safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
May be harmful in contact with skin (H313)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Under certain conditions, it can also act as a phototoxin, neurotoxin, and metabotoxin, leading to cell damage upon light exposure or affecting nerve tissues.[3] Therefore, adherence to strict safety protocols is paramount.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][4][5] | To prevent skin contact.[2] Gloves should be inspected before use and changed regularly or immediately if contaminated.[6] |
| Eye and Face Protection | Safety glasses with side-shields, goggles, or a full-face shield for larger quantities.[2][4] | To protect against splashes and eye irritation.[2] |
| Respiratory Protection | Handle in an efficient fume hood or equivalent system to avoid inhalation of dust, vapor, mist, or gas.[2] For large spills, a chemical cartridge-type respirator may be necessary.[6] | To prevent respiratory tract irritation.[2] |
| Body Protection | Protective clothing, such as a lab coat or coveralls. For larger quantities, full arm and body protection is recommended.[2] | To prevent skin contact.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
-
Protect work surfaces with disposable, plastic-backed absorbent paper.[7]
2. Donning of Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid direct light exposure to the compound due to its photosensitive nature.[2][8] Use dark-colored or opaque containers for storage.[8]
-
When weighing or transferring the solid material, take care to avoid the generation of dust.
-
If working with solutions, be aware that this compound is soluble in basic aqueous media (pH >9.5) or highly acidic media (pH <2).[1]
-
Keep the container tightly closed when not in use.[2]
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.[2]
-
Decontaminate all work surfaces and equipment after use.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of soap and water.[2] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2] If eye irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Treat all this compound waste, including contaminated consumables, as hazardous chemical waste.[9]
-
Do not dispose of this compound down the drain or in the regular trash.[9][10]
-
Collect waste in a designated, properly labeled, and leak-proof container.[9] The container should be kept closed except when adding waste.[10]
2. Labeling and Storage:
-
Clearly label the hazardous waste container with its contents.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10]
-
Empty chemical containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. The labels on the empty container should be defaced before disposal.[10]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS 1976-85-8 [frontierspecialtychemicals.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000916) [hmdb.ca]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
